molecular formula C13H15N3O B1498922 1-Quinoxalin-2-yl-piperidin-3-ol CAS No. 1099941-89-5

1-Quinoxalin-2-yl-piperidin-3-ol

Cat. No.: B1498922
CAS No.: 1099941-89-5
M. Wt: 229.28 g/mol
InChI Key: AAPYGUQGERDZGB-UHFFFAOYSA-N
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Description

1-Quinoxalin-2-yl-piperidin-3-ol is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-quinoxalin-2-ylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-10-4-3-7-16(9-10)13-8-14-11-5-1-2-6-12(11)15-13/h1-2,5-6,8,10,17H,3-4,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPYGUQGERDZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655382
Record name 1-(Quinoxalin-2-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099941-89-5
Record name 1-(Quinoxalin-2-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Quinoxalin-2-yl-piperidin-3-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Quinoxalin-2-yl-piperidin-3-ol: Structure, Properties, and Synthesis

Executive Summary

The fusion of a quinoxaline core with a piperidine moiety represents a cornerstone in modern medicinal chemistry, creating scaffolds with a vast spectrum of biological activities.[1][2] This technical guide provides a comprehensive analysis of a specific derivative, this compound. While this exact molecule may be a novel entity with limited published data, this document serves as a predictive and instructional whitepaper for researchers and drug development professionals. By leveraging established chemical principles and extrapolating from closely related analogues, we will explore its chemical structure, predict its physicochemical properties, propose a robust synthetic pathway, and discuss its potential pharmacological applications. This guide is designed to be a foundational resource, enabling researchers to synthesize, characterize, and evaluate this promising heterocyclic compound.

Molecular Structure and Nomenclature

The structural architecture of this compound is a composite of two pharmacologically significant heterocycles. Understanding this architecture is key to predicting its behavior.

Structural Elucidation

The molecule consists of a bicyclic quinoxaline ring system where the C2 position is attached to the nitrogen atom of a 3-hydroxypiperidine ring.

  • Quinoxaline Core: Also known as benzopyrazine, this is a fused aromatic system of a benzene ring and a pyrazine ring.[3] This planar, electron-deficient system is a privileged scaffold in drug discovery, known for its ability to intercalate with DNA and interact with various enzymatic targets.[1][4]

  • 3-Hydroxypiperidine Moiety: A saturated six-membered heterocycle containing a nitrogen atom and a hydroxyl group at the C3 position. The hydroxyl group introduces polarity and a hydrogen bond donor/acceptor site, significantly influencing solubility and potential biological interactions. The piperidine ring itself is a common feature in many CNS-active and other therapeutic agents.[5]

Stereochemistry

The carbon atom at the 3-position of the piperidine ring (C3) is a chiral center. Therefore, this compound can exist as a pair of enantiomers: (R)-1-(quinoxalin-2-yl)piperidin-3-ol and (S)-1-(quinoxalin-2-yl)piperidin-3-ol. For any therapeutic development, the synthesis and biological evaluation of individual enantiomers would be critical, as stereochemistry often dictates pharmacological activity and toxicity.

IUPAC Nomenclature
  • Preferred IUPAC Name: 1-(Quinoxalin-2-yl)piperidin-3-ol

  • CAS Number: A unique CAS number has not been definitively assigned in the public domain, suggesting its status as a novel or less-common research chemical. Related structures, such as 1-(Quinoxalin-2-yl)piperidin-3-amine, have assigned CAS numbers (e.g., 1421114-26-2).[6]

Physicochemical Properties: A Predictive Analysis

PropertyPredicted Value / DescriptionRationale & References
Molecular Formula C₁₃H₁₅N₃ODerived from structural analysis.
Molecular Weight 229.28 g/mol Calculated from the molecular formula.
Appearance Likely a light yellow to brown crystalline solid.Quinoxaline itself is a low-melting solid.[7] The introduction of the larger, polar substituent would raise the melting point.
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols.The quinoxaline core is hydrophobic, but the hydroxyl group on the piperidine ring will enhance solubility in polar protic solvents compared to non-hydroxylated analogs. Quinoxaline is soluble in alcohol.[7]
Predicted pKa ~7.5 - 8.5The piperidine nitrogen is basic. This value is an estimate based on typical secondary amines within heterocyclic systems, though slightly reduced by the electron-withdrawing effect of the attached quinoxaline ring.
Predicted LogP 1.5 - 2.5This value suggests moderate lipophilicity, balancing the aromatic quinoxaline system with the polar hydroxyl group. Quinoxaline has a LogP of 1.3.[8]

Synthesis and Reactivity

The logical and most common approach to synthesizing this molecule is through a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Workflow

The synthesis involves the coupling of a halogenated quinoxaline precursor with 3-hydroxypiperidine. 2-Chloroquinoxaline is a commercially available and reactive starting material. The reaction proceeds via the displacement of the chloride ion by the nucleophilic nitrogen of the piperidine ring.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_purification Workup & Purification SM1 2-Chloroquinoxaline Reaction Nucleophilic Aromatic Substitution (SNAr) SM1->Reaction SM2 3-Hydroxypiperidine SM2->Reaction RC Solvent: DMF or Acetonitrile Base: K₂CO₃ or Et₃N Heat: 80-120 °C RC->Reaction Conditions Workup Aqueous Workup (Extraction) Reaction->Workup Reaction Mixture Purification Column Chromatography (Silica Gel) Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: SNAr Coupling

This protocol is a self-validating system, including steps for reaction, monitoring, and purification.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloroquinoxaline (1.0 eq), 3-hydroxypiperidine (1.1 eq), and a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: Using a slight excess of the piperidine ensures the complete consumption of the limiting reagent, 2-chloroquinoxaline. The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

    • Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, to dissolve the reactants.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane. The disappearance of the 2-chloroquinoxaline spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Workup and Extraction:

    • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material using flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity, will effectively separate the product from any unreacted starting materials or byproducts.

  • Characterization:

    • Collect the pure fractions, combine, and evaporate the solvent to yield this compound. Confirm the structure and purity using NMR, Mass Spectrometry, and FT-IR.

Chemical Reactivity

The molecule possesses three primary sites for further chemical modification:

  • Quinoxaline Nitrogens: The nitrogen atoms in the pyrazine ring are weakly basic and can be quaternized or oxidized to form N-oxides, which are themselves valuable synthetic intermediates.[9]

  • Piperidine Nitrogen: The lone pair on the piperidine nitrogen is basic and can participate in acid-base reactions.

  • Piperidine Hydroxyl Group: The secondary alcohol is a versatile functional group that can be oxidized to the corresponding ketone (1-(quinoxalin-2-yl)piperidin-3-one), or undergo esterification or etherification reactions to generate a library of derivatives.

Anticipated Spectroscopic Data

Characterization of the final compound would rely on standard spectroscopic methods. The expected data, based on analysis of similar structures, are as follows:

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Quinoxaline Protons: Aromatic protons would appear in the downfield region, typically between δ 7.5 and 8.5 ppm.

    • Piperidine Protons: Aliphatic protons on the piperidine ring would appear in the upfield region, generally between δ 1.5 and 4.5 ppm. The protons on the carbon adjacent to the ring nitrogen (C2 and C6) would be the most downfield of the aliphatic signals. The proton on the carbon bearing the hydroxyl group (C3) would also show a distinct shift.

    • Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR:

    • Quinoxaline Carbons: Aromatic and heterocyclic carbons would resonate in the δ 120-160 ppm range.

    • Piperidine Carbons: Aliphatic carbons would be found in the upfield region, typically δ 20-70 ppm. The carbon attached to the hydroxyl group would be in the δ 60-70 ppm range.

  • Mass Spectrometry (ESI+):

    • The primary ion observed would be the protonated molecular ion [M+H]⁺ at m/z 230.12.

  • FT-IR (KBr Pellet or ATR):

    • A broad absorption band around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol.

    • Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

    • Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

    • Characteristic C=N and C=C stretching vibrations from the quinoxaline ring in the 1500-1650 cm⁻¹ region.[4][10]

    • A C-O stretching vibration around 1050-1150 cm⁻¹.

Pharmacological Context and Potential Applications

The quinoxaline scaffold is a "privileged" structure in drug discovery, with derivatives exhibiting a remarkable range of biological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][11][12] The combination with a piperidine ring, a common motif in CNS-active drugs, further broadens the potential therapeutic applications.[5][13]

Potential Therapeutic Targets
  • Anticancer: Many quinoxaline derivatives function as anticancer agents through mechanisms like DNA intercalation or the inhibition of key enzymes such as tyrosine kinases.[14][15][16] The planar quinoxaline ring is well-suited for slotting between DNA base pairs, disrupting replication and transcription.

  • Antimicrobial: The scaffold is present in several antibiotics.[2][17] Novel derivatives are actively being investigated as agents to combat drug-resistant bacteria and fungi.[18]

  • Antiviral/Anti-HIV: Certain quinoxaline derivatives have shown potent activity against viruses, including HIV, by inhibiting viral enzymes like reverse transcriptase.[9]

  • CNS Disorders: The inclusion of the piperidine moiety suggests potential for interaction with CNS targets. Quinoxaline derivatives have been investigated as antagonists for NMDA and AMPA receptors, which are implicated in various neurological disorders.[19]

G cluster_mechanisms Potential Mechanisms of Action cluster_outcomes Potential Therapeutic Outcomes Molecule This compound Quinoxaline Core + Piperidine Moiety DNA DNA Intercalation Planar quinoxaline ring inserts between DNA base pairs, inhibiting replication. Molecule->DNA Targets Kinase Kinase Inhibition Binds to ATP-binding site of kinases (e.g., Tyrosine Kinase), blocking signaling. Molecule->Kinase Receptor Receptor Antagonism Competes with endogenous ligands at neurotransmitter receptors (e.g., AMPA/NMDA). Molecule->Receptor Antimicrobial Inhibition of Bacterial/Fungal Growth Molecule->Antimicrobial Other potential activities Anticancer Anti-proliferative / Cytotoxic Effects DNA->Anticancer Kinase->Anticancer CNS Modulation of Neuronal Activity Receptor->CNS

Caption: Potential pharmacological pathways for quinoxaline-based compounds.

Safety and Handling

As a novel research chemical, this compound lacks specific toxicology data. Therefore, it must be handled with the appropriate precautions for an unknown substance.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

  • Recent Advances in the Synthesis and Reactivity of Quinoxaline. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Overall structure‐activity relationship analysis of the quinoxaline derivatives. Chemistry & Biodiversity. Available at: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. Available at: [Link]

  • 1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol. PubChem. Available at: [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. NIH National Library of Medicine. Available at: [Link]

  • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. PubMed. Available at: [Link]

  • Synthesis of Piperidine Conjugated Quinoxalines as Potential Antibiofilm Agents. Bentham Science. Available at: [Link]

  • Synthesis, spectral characterization and density functional theory exploration of 1-(quinolin-3-yl)piperidin-2-ol. ResearchGate. Available at: [Link]

  • Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Biological Activity of Quinoxaline Derivatives. Semantic Scholar. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH National Library of Medicine. Available at: [Link]

  • Biological activity of quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Birajdar et al., IJPSR, 2022; Vol. 13(10): 4244-4253. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. PubChem. Available at: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: [Link]

  • 3-(Indol-3-yl)quinoxalin-2-one. PubChem. Available at: [Link]

  • Quinoxaline. PubChem. Available at: [Link]

  • Quinoxaline. Wikipedia. Available at: [Link]

  • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. NIH National Library of Medicine. Available at: [Link]

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. NIH National Library of Medicine. Available at: [Link]

  • EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives. ResearchGate. Available at: [Link]

  • SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES. ResearchGate. Available at: [Link]

Sources

The Enigmatic Mechanism of Action of 1-Quinoxalin-2-yl-piperidin-3-ol: A Predictive and Investigative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The compound 1-Quinoxalin-2-yl-piperidin-3-ol represents a fascinating intersection of two pharmacologically significant scaffolds: quinoxaline and piperidine. While a specific, documented mechanism of action for this precise molecule remains elusive in current scientific literature, its structural motifs provide a strong foundation for predicting its biological activities and for designing a robust investigative strategy to elucidate its function. This guide, therefore, moves beyond a simple recitation of established facts. Instead, it serves as a predictive framework and a detailed experimental roadmap for the scientific professional tasked with uncovering the therapeutic potential of novel chemical entities. We will proceed by dissecting the known pharmacology of its constituent parts, proposing a series of probable mechanisms, and providing the detailed, self-validating experimental protocols necessary to test these hypotheses.

Part 1: Deconstructing the Pharmacophore - A Foundation for Mechanistic Prediction

The structure of this compound suggests a molecule designed for specific biological interactions. The quinoxaline ring system, a nitrogen-rich heterocyclic compound, is a well-established pharmacophore with a wide array of biological activities.[1][2][3][4][5] The piperidine moiety is a privileged scaffold in medicinal chemistry, often incorporated to enhance druggability, modulate solubility, and improve pharmacokinetic properties.[6] The combination of these two entities in a single molecule creates a unique chemical space with the potential for novel pharmacology.

The Quinoxaline Core: A Hub of Diverse Bioactivity

Quinoxaline derivatives have been extensively studied and have demonstrated a remarkable range of therapeutic effects, including:

  • Anticancer Properties: Many quinoxaline-based compounds exhibit potent cytotoxic activity against various cancer cell lines.[4][7][8][9] Their mechanisms often involve DNA intercalation, inhibition of topoisomerases, or modulation of key signaling pathways involved in cell proliferation and survival.[7][8][10]

  • Antiviral Activity: The planar, aromatic structure of the quinoxaline ring makes it an effective scaffold for developing antiviral agents, with activity reported against respiratory pathogens and other viruses.[1]

  • Anti-inflammatory and Antioxidant Effects: Certain quinoxaline derivatives have shown promise as anti-inflammatory agents, in some cases through the inhibition of enzymes like lipoxygenase.[11]

  • Neuropharmacological Activity: Derivatives of quinoxaline have been investigated for their potential as neuroprotective and anxiolytic agents.[12][13]

The Piperidine Moiety: A Key to Pharmacokinetic and Pharmacodynamic Tuning

The piperidine ring is a common feature in many approved drugs and is valued for its ability to:

  • Improve Drug-like Properties: The presence of the piperidine motif can enhance metabolic stability and facilitate transport across biological membranes.[6]

  • Provide a Vector for Target Interaction: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or be protonated to form ionic interactions with biological targets. The hydroxyl group at the 3-position of the piperidine in the topic compound adds another potential point of interaction.

  • Influence Receptor Selectivity and Potency: The stereochemistry and substitution pattern of the piperidine ring can significantly impact a compound's binding affinity and selectivity for its target.[6]

Part 2: Proposed Mechanisms of Action and an Investigative Workflow

Given the lack of direct evidence for this compound, a logical and systematic approach is required to uncover its mechanism of action. Below, we propose several high-probability mechanistic hypotheses and a comprehensive experimental workflow to validate them.

Hypothetical Mechanisms of Action

Based on the pharmacology of related compounds, this compound could potentially act through one or more of the following mechanisms:

  • Kinase Inhibition: The quinoxaline scaffold is present in several kinase inhibitors. The compound could target specific kinases involved in cancer cell signaling or inflammatory pathways.

  • GPCR Modulation: The piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs). The compound may act as an agonist or antagonist at a specific GPCR.

  • Enzyme Inhibition: Quinoxaline derivatives have been shown to inhibit various enzymes. A notable example is the inhibition of dipeptidyl peptidase-4 (DPP-4) by certain xanthine derivatives containing a piperidine moiety.[14]

  • DNA Intercalation or Minor Groove Binding: The planar quinoxaline ring could intercalate into DNA, leading to cytotoxicity, a common mechanism for quinoxaline-based anticancer agents.[7][8]

A Phased Experimental Approach to Mechanistic Elucidation

The following workflow provides a structured approach to systematically investigate the mechanism of action of this compound.

Experimental Workflow cluster_phase1 Phase 1: Initial Screening & Target Identification cluster_phase2 Phase 2: Target Validation & Characterization cluster_phase3 Phase 3: Pathway Analysis & In Vivo Confirmation P1_Phenotypic Phenotypic Screening (e.g., Cell Viability, Functional Assays) P1_Target Broad Target Screening (e.g., Kinase Panel, GPCR Panel) P1_Phenotypic->P1_Target Identifies potential biological space P1_Data Data Analysis & Hypothesis Generation P1_Target->P1_Data Provides initial target candidates P2_Binding Direct Binding Assays (e.g., SPR, ITC) P1_Data->P2_Binding Prioritized Targets P2_Functional In Vitro Functional Assays (e.g., Enzyme Activity, Reporter Assays) P2_Binding->P2_Functional Confirms interaction P2_Cellular Cellular Target Engagement Assays (e.g., CETSA) P2_Functional->P2_Cellular Demonstrates cellular activity P3_Signaling Signaling Pathway Analysis (e.g., Western Blot, Phosphoproteomics) P2_Cellular->P3_Signaling Validated Target P3_InVivo In Vivo Efficacy Studies (e.g., Animal Models of Disease) P3_Signaling->P3_InVivo Elucidates downstream effects P3_PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling P3_InVivo->P3_PKPD Links target engagement to efficacy

Caption: A phased experimental workflow for elucidating the mechanism of action.

Part 3: Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments proposed in the investigative workflow.

Protocol: Kinase Panel Screening

Objective: To identify potential kinase targets of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.

  • Assay Plate Preparation:

    • Dispense the compound into a multi-well assay plate to achieve a final concentration range (e.g., 10 µM to 1 nM) in the kinase reaction.

    • Include appropriate controls: a known inhibitor for each kinase as a positive control, and DMSO alone as a negative control.

  • Kinase Reaction:

    • Utilize a commercially available kinase panel (e.g., radiometric or fluorescence-based).

    • Add the kinase, substrate (peptide or protein), and ATP to the wells containing the compound.

    • Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction according to the manufacturer's protocol.

    • Measure the kinase activity (e.g., incorporation of radioactive phosphate or generation of a fluorescent signal).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the compound.

    • Determine the IC50 value for any kinases that show significant inhibition.

Protocol: Surface Plasmon Resonance (SPR) for Direct Binding Analysis

Objective: To confirm and quantify the direct binding of this compound to a purified target protein identified from the initial screen.

Methodology:

  • Sensor Chip Preparation:

    • Immobilize the purified target protein onto a suitable SPR sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • A reference flow cell should be prepared in parallel (e.g., activated and blocked without protein) to subtract non-specific binding.

  • Analyte Preparation:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span the expected Kd.

  • Binding Measurement:

    • Inject the different concentrations of the compound over the sensor chip surface at a constant flow rate.

    • Monitor the change in the refractive index (measured in Response Units, RU) in real-time.

    • Include buffer-only injections for double referencing.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound binds to its intended target within a cellular context.

Methodology:

  • Cell Treatment:

    • Culture cells known to express the target protein to an appropriate confluency.

    • Treat the cells with either this compound at a specific concentration or with vehicle (DMSO) as a control.

    • Incubate for a sufficient time to allow for compound uptake and target binding.

  • Thermal Challenge:

    • Aliquot the cell lysates into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).

    • Cool the samples on ice to stop the denaturation process.

  • Protein Extraction and Analysis:

    • Lyse the cells to release the proteins.

    • Separate the soluble protein fraction (containing the non-denatured protein) from the precipitated (denatured) protein by centrifugation.

    • Analyze the amount of soluble target protein at each temperature by Western blotting using a specific antibody.

  • Data Analysis:

    • Generate a melting curve for the target protein in the presence and absence of the compound.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Part 4: Data Presentation and Visualization

Clear and concise data presentation is crucial for interpreting experimental results.

Table 1: Hypothetical Kinase Screening Results for this compound
Kinase TargetIC50 (nM)% Inhibition at 1 µM
Kinase A5095%
Kinase B>10,000<10%
Kinase C85060%
Kinase D>10,000<5%
Signaling Pathway Visualization

Should experimental data suggest that this compound inhibits "Kinase A," the following diagram illustrates the potential downstream signaling consequences.

Signaling Pathway Compound This compound KinaseA Kinase A Compound->KinaseA Inhibition Substrate1 Substrate 1 KinaseA->Substrate1 Phosphorylation Substrate2 Substrate 2 KinaseA->Substrate2 Phosphorylation Downstream Downstream Cellular Effects (e.g., Apoptosis, Proliferation) Substrate1->Downstream Substrate2->Downstream

Caption: Proposed signaling pathway inhibited by this compound.

Conclusion

While the specific mechanism of action for this compound is not yet defined in the public domain, its chemical structure provides a strong rationale for a targeted investigation. The quinoxaline and piperidine moieties are well-established pharmacophores, and their combination suggests a high potential for therapeutic activity. The predictive framework and detailed experimental protocols outlined in this guide offer a comprehensive and scientifically rigorous approach to elucidating the mechanism of this and other novel chemical entities. By following a phased and logical progression from broad screening to in-depth characterization, researchers can efficiently and effectively uncover the therapeutic promise of new compounds.

References

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications.[Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. National Institutes of Health.[Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health.[Link]

  • Piperazine containing derivatives as anticancer agents. ResearchGate.[Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications.[Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN (University of Navarra's institutional repository).[Link]

  • Synthesis, characterization and pharmacological evaluation of some potent 2-(substituted phenylimino) quinoxaline-3-one for their. Journal of Chemical and Pharmaceutical Research.[Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Institutes of Health.[Link]

  • Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives. PubMed.[Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. PubMed Central.[Link]

  • Design, Synthesis and Pharmacological Evaluation of Some Novel Quinoxalines Derivatives. ResearchGate.[Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.[Link]

  • synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate.[Link]

  • US7407955B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions.
  • US20250064946A1 - Pharmaceutical composition comprising a quinazoline compound.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PubMed Central.[Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.[Link]

  • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. PubMed Central.[Link]

  • WO2014102592A3 - Oxime/substituted quinoxaline-type piperidine compounds and uses thereof.
  • US8178541B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central.[Link]

  • 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof - Patent US-10414755-B2. PubChem.[Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.[Link]

  • (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. PubMed.[Link]

Sources

Biological activity of novel quinoxaline-piperidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Novel Quinoxaline-Piperidine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of the quinoxaline and piperidine scaffolds represents a highly productive strategy in modern medicinal chemistry, creating hybrid molecules with a broad spectrum of potent biological activities. The quinoxaline moiety, a privileged heterocyclic structure, is known for its ability to intercalate with DNA and inhibit key cellular enzymes, while the piperidine ring often enhances pharmacokinetic properties and provides a versatile anchor for further functionalization.[1][2] This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanisms of action of novel quinoxaline-piperidine compounds. It is designed to serve as a foundational resource, detailing not only the outcomes of recent research but also the underlying scientific rationale and the practical methodologies required to advance this promising class of compounds from discovery to potential therapeutic application. We will delve into their anticancer, antimicrobial, and antiviral properties, supported by detailed experimental protocols, quantitative data, and mechanistic diagrams.

Introduction: The Rationale for Hybrid Scaffolds

In the landscape of drug discovery, the development of hybrid molecules—single chemical entities comprising two or more pharmacophores—has emerged as a powerful strategy to overcome challenges such as drug resistance and lack of target specificity.[1] The quinoxaline nucleus is a cornerstone of many biologically active compounds, exhibiting a wide range of pharmacological effects including anticancer, antimicrobial, and antiviral activities.[3][4][5] Its planar structure facilitates interactions with biological macromolecules, notably through DNA intercalation and inhibition of enzymes like topoisomerases and protein kinases.[1][6]

The piperidine moiety, a ubiquitous saturated heterocycle in pharmaceuticals, is frequently incorporated to modulate a compound's physicochemical properties. It can improve aqueous solubility, membrane permeability, and metabolic stability. Furthermore, its basic nitrogen atom can form critical salt bridges with acidic residues in target proteins, enhancing binding affinity and selectivity.[7] The strategic combination of these two scaffolds aims to create synergistic effects, leading to compounds with enhanced potency, novel mechanisms of action, and improved drug-like properties.

Synthetic Strategies: Building the Quinoxaline-Piperidine Core

The synthesis of quinoxaline-piperidine derivatives typically involves a multi-step process, beginning with the formation of the quinoxaline core, followed by the introduction of the piperidine-containing side chain. A common and efficient method for constructing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8]

General Synthetic Workflow

The workflow below illustrates a representative pathway for synthesizing N-(1-benzylpiperidin-4-yl)quinoxalin-2-amines, a class of compounds that has shown significant antibacterial activity.[9]

G cluster_0 Step 1: Quinoxaline Core Synthesis cluster_1 Step 2: Functionalization & Coupling A o-Phenylenediamine C Condensation Reaction (e.g., Reflux in Ethanol/Acetic Acid) A->C B 1,2-Dicarbonyl Compound (e.g., Glyoxal) B->C D Substituted Quinoxaline C->D Formation of Pyrazine Ring E Substituted Quinoxaline (e.g., 2-chloroquinoxaline) D->E Further Modification (e.g., Chlorination) G Nucleophilic Substitution (e.g., K2CO3, CH3CN, Reflux) E->G F Piperidine Derivative (e.g., N-Benzyl-4-aminopiperidine) F->G H Final Quinoxaline-Piperidine Compound G->H C-N Bond Formation G QP_Compound Quinoxaline-Piperidine Compound VEGFR2 VEGFR-2 Tyrosine Kinase QP_Compound->VEGFR2 Inhibition DNA Nuclear DNA QP_Compound->DNA Binding / Intercalation Mitochondria Mitochondria QP_Compound->Mitochondria Induces Stress Angiogenesis Angiogenesis (Blood Vessel Formation) VEGFR2->Angiogenesis Blocks Signal CellCycle Cell Cycle Progression (S Phase) DNA->CellCycle Inhibition of DNA Synthesis Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Induction via Cell Cycle Arrest Mitochondria->Apoptosis Mitochondrial Pathway Induction

Sources

In Vitro Screening of 1-Quinoxalin-2-yl-piperidin-3-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro screening of the novel compound, 1-Quinoxalin-2-yl-piperidin-3-ol. We will delve into the scientific rationale behind a tiered screening approach, provide detailed experimental protocols, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.

Introduction: The Rationale for Screening this compound

The chemical architecture of this compound is a deliberate hybridization of two pharmacologically significant scaffolds: quinoxaline and piperidine. This unique combination suggests a high potential for diverse biological activities, making it a compelling candidate for in vitro screening.

The quinoxaline moiety is a bicyclic heterocycle known to be a key structural component in a multitude of biologically active compounds.[1][2] Derivatives of quinoxaline have demonstrated a broad spectrum of pharmacological effects, including potent anticancer, antiviral, antibacterial, and even antipsychotic properties.[3] The mechanism of action for many quinoxaline-containing compounds involves the modulation of key cellular processes such as kinase signaling pathways and the induction of apoptosis.[1][2]

The piperidine ring, a saturated heterocycle, is considered a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates often enhances pharmacological properties, including improved bioavailability and metabolic stability.[4] Piperidine derivatives are found in a wide array of approved drugs, highlighting their importance in modern therapeutics.

The conjugation of these two moieties in this compound presents a unique opportunity to explore novel therapeutic applications. Based on the established activities of its constituent parts, a primary focus of the in vitro screening will be on its potential as an anticancer agent, with further investigation into its effects on key cellular signaling pathways.

A Tiered Approach to In Vitro Screening

A logical and resource-efficient screening cascade is essential for the comprehensive evaluation of a new chemical entity. We propose a tiered approach, beginning with broad primary screens to identify initial areas of biological activity, followed by more focused secondary and mechanistic assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Initial ADME-Tox Profiling A Cell Viability Screen (MTT Assay) D Dose-Response Cytotoxicity (LDH Assay) A->D E Apoptosis Induction (Caspase-Glo Assay) A->E B Broad Kinase Panel F Kinase IC50 Determination B->F C GPCR Binding Screen G Functional GPCR Assay C->G H Metabolic Stability (Microsomes) D->H I Cell Permeability (Caco-2 Assay) E->I J hERG Channel Assay F->J G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation inhibition leads to Compound This compound Compound->PI3K Potential Inhibition Compound->Akt Compound->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for this compound.

Tier 3: Initial ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is crucial to identify potential liabilities. [5][6][7]

Metabolic Stability

This assay assesses the susceptibility of the compound to metabolism by liver enzymes, typically using liver microsomes.

Protocol: Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes, NADPH, and this compound.

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a solvent such as acetonitrile.

  • Analysis: Analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Cell Permeability (Caco-2 Assay)

The Caco-2 cell line is derived from human colorectal adenocarcinoma and, when cultured, forms a monolayer of polarized epithelial cells that serves as an in vitro model of the intestinal barrier.

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed.

  • Compound Addition: Add this compound to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At various time points, collect samples from the receiver compartment.

  • Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Pₐₚₚ) in both the A-to-B and B-to-A directions.

Conclusion

The proposed in vitro screening cascade provides a robust and systematic approach to evaluating the therapeutic potential of this compound. By progressing from broad primary screens to more focused secondary and mechanistic studies, and finally to initial ADME-Tox profiling, researchers can efficiently gather the critical data needed to make informed decisions about the future development of this promising compound. The insights gained from these studies will be invaluable in elucidating its mechanism of action and identifying its most promising therapeutic applications.

References

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PubMed. Available at: [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. Available at: [Link]

  • Design and Synthesis of Quinoxaline Hybrids as Modulators of HIF-1a, VEGF, and p21 for Halting Colorectal Cancer. National Institutes of Health. Available at: [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. National Institutes of Health. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Semantic Scholar. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Available at: [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health. Available at: [Link]

  • In Vitro ADME and Toxicology Assays. Eurofins Discovery. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. Available at: [Link]

  • In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. Available at: [Link]

  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Publishing. Available at: [Link]

  • Tools for GPCR drug discovery. National Institutes of Health. Available at: [Link]

  • Synthesis of Piperidine Conjugated Quinoxalines as Potential Antibiofilm Agents. Bentham Science. Available at: [Link]

  • Direct synthesis of quinoxalin-2(1H)-one or benzo[b]o[1][8]xazin-2-one derivatives via oxidative coupling. ResearchGate. Available at: [Link]

  • Cell Viability Assays. National Institutes of Health. Available at: [Link]

  • Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease. PubMed. Available at: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. National Institutes of Health. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Available at: [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: [Link]

Sources

1-Quinoxalin-2-yl-piperidin-3-ol as a potential therapeutic agent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Potential of 1-Quinoxalin-2-yl-piperidin-3-ol

Abstract

The quinoxaline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. This technical guide explores the therapeutic potential of a novel hybrid molecule, this compound. By combining the pharmacologically active quinoxaline moiety with a 3-hydroxypiperidine ring, this compound is rationally designed to enhance pharmacokinetic properties and explore unique structure-activity relationships. This document provides a comprehensive overview of its proposed synthesis, hypothesized mechanism of action as a kinase inhibitor, and a detailed workflow for its preclinical evaluation. It is intended for researchers, chemists, and drug development professionals engaged in the discovery of next-generation targeted therapies.

Introduction: The Quinoxaline Scaffold as a Privileged Pharmacophore

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in the development of therapeutic agents.[1] Its planar, aromatic structure allows for various types of interactions with biological targets, including π-π stacking and hydrogen bonding.[2] The versatility of the quinoxaline ring system allows for substitutions at multiple positions, enabling fine-tuning of its pharmacological profile.[3] Consequently, quinoxaline derivatives have been investigated for a vast range of therapeutic applications, demonstrating antitumor, anti-inflammatory, antibacterial, antiviral, antifungal, and antidiabetic activities.[4] Several quinoxaline-based compounds have entered clinical trials, particularly in oncology, validating the significance of this scaffold in drug discovery.[5]

Rationale for Design: Hybridization of Quinoxaline and Piperidin-3-ol Moieties

The design of this compound is predicated on the principle of molecular hybridization, a strategy that combines two or more pharmacophoric units to create a new molecule with potentially enhanced affinity, improved efficacy, or a superior pharmacokinetic profile.

  • The Quinoxaline Core: This moiety is the primary pharmacophore, hypothesized to interact with the ATP-binding pocket of protein kinases, a mechanism common to many quinoxaline-based anticancer agents.[6][7]

  • The 3-Hydroxypiperidine Moiety: The inclusion of the piperidine ring is a well-established strategy in medicinal chemistry to improve physicochemical properties. It can increase aqueous solubility, modulate lipophilicity, and provide a three-dimensional structure that can form additional interactions with the target protein. The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor, potentially forming a key interaction with the hinge region or other critical residues within a kinase active site, thereby anchoring the molecule and enhancing inhibitory potency.[8]

This rational combination aims to produce a molecule with potent biological activity and favorable drug-like properties suitable for further development.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process involving the formation of a reactive quinoxaline intermediate followed by a nucleophilic aromatic substitution.

Step 1: Synthesis of 2-Chloroquinoxaline

The key intermediate, 2-chloroquinoxaline, can be synthesized from the readily available starting material, o-phenylenediamine. The classical approach involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, which can be generated in situ.[9]

Protocol:

  • To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or DMSO, add chloroacetic acid (1.1 eq).[3]

  • Heat the mixture under reflux for 4-6 hours. The reaction involves the initial condensation followed by cyclization and subsequent aromatization to form quinoxalin-2(1H)-one.

  • After cooling, the resulting solid is filtered, washed, and dried.

  • The quinoxalin-2(1H)-one is then chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 2-chloroquinoxaline. This step is typically performed under reflux until the reaction is complete (monitored by TLC).

  • The excess chlorinating agent is removed under reduced pressure, and the crude product is purified, often by recrystallization or column chromatography.

Step 2: Synthesis of this compound

The final compound is synthesized via a nucleophilic substitution reaction where the secondary amine of 3-hydroxypiperidine displaces the chlorine atom on the 2-chloroquinoxaline intermediate.[10]

Protocol:

  • Dissolve 2-chloroquinoxaline (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add 3-hydroxypiperidine (1.2 eq) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq), to the solution. The base scavenges the HCl generated during the reaction.[10]

  • Heat the reaction mixture at 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the crude product by filtration, wash with water, and dry.

  • Purify the final compound, this compound, using column chromatography on silica gel to obtain a product of high purity.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Chloroquinoxaline cluster_step2 Step 2: Nucleophilic Substitution A o-Phenylenediamine + Chloroacetic Acid B Cyclocondensation (Reflux in EtOH) A->B C Quinoxalin-2(1H)-one B->C D Chlorination (POCl₃, Reflux) C->D E 2-Chloroquinoxaline D->E G Nucleophilic Aromatic Substitution (DMF, 90°C) E->G F 3-Hydroxypiperidine + Base (K₂CO₃) F->G H This compound (Final Product) G->H

Figure 1: Proposed two-step synthetic pathway for this compound.

Hypothesized Mechanism of Action: Kinase Inhibition

Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, particularly those in the receptor tyrosine kinase (RTK) family, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[11][12] These kinases are crucial regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[13][14]

We hypothesize that this compound functions as a Type II ATP-competitive inhibitor of VEGFR-2. In this model, the quinoxaline core occupies the adenine-binding region of the ATP pocket, while the piperidinol moiety extends into an adjacent hydrophobic pocket, with the hydroxyl group forming a critical hydrogen bond with gatekeeper residues. This dual interaction stabilizes the kinase in its inactive (DFG-out) conformation, preventing autophosphorylation and downstream signaling.

Kinase_Inhibition_Pathway cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg Activates PI3K PI3K P1->PI3K Activates RAS RAS P1->RAS Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Angiogenesis Angiogenesis PKC->Angiogenesis Ca->Angiogenesis Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Angiogenesis Inhibitor 1-Quinoxalin-2-yl- piperidin-3-ol Inhibitor->P1 INHIBITS

Figure 2: Hypothesized inhibition of the VEGFR-2 signaling cascade.

Preclinical Evaluation Workflow

A structured preclinical development program is essential to systematically evaluate the potential of this compound as a therapeutic agent.[15][16]

Preclinical_Workflow cluster_invitro In Vitro Evaluation Start Compound Synthesized (this compound) InSilico In Silico ADMET & Docking Studies Start->InSilico Decision1 Favorable Profile? InSilico->Decision1 KinaseAssay Biochemical Assays (e.g., VEGFR-2 Kinase Assay) Decision1->KinaseAssay Yes Stop1 Terminate Decision1->Stop1 No CellAssay Cell-Based Assays (e.g., MTT on HUVEC, Cancer Lines) KinaseAssay->CellAssay Decision2 Potent & Selective? CellAssay->Decision2 LeadOpt Lead Optimization (SAR Studies) Decision2->LeadOpt No, but promising Stop2 Terminate Decision2->Stop2 No Proceed Advance to In Vivo Studies Decision2->Proceed Yes LeadOpt->Start Synthesize Analogs

Figure 3: Iterative workflow for preclinical evaluation and lead optimization.
In Silico ADMET Profiling

Before committing to extensive in vitro testing, computational methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[17][18] This allows for early identification of potential liabilities.

PropertyPredicted ValueAcceptable RangeRationale
Molecular Weight ~257 g/mol < 500Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP ~2.5-0.4 to +5.6Balanced lipophilicity for membrane permeability and solubility.
H-Bond Donors 1≤ 5Adherence to Lipinski's Rule of Five.
H-Bond Acceptors 4≤ 10Adherence to Lipinski's Rule of Five.
Aqueous Solubility Good> -4.0 (logS)Ensures sufficient solubility for formulation and absorption.
BBB Permeability LowLowReduces potential for central nervous system (CNS) side effects.
P-gp Substrate NoNoAvoids active efflux, which can lead to drug resistance.[19]
Hepatotoxicity Low RiskLowMinimizes risk of drug-induced liver injury.
Table 1: Illustrative in silico ADMET predictions for this compound.
In Vitro Biological Evaluation

The primary biological activity will be quantified using a biochemical assay to determine the compound's inhibitory concentration (IC₅₀) against the target kinase (e.g., VEGFR-2).[2]

Protocol (ADP-Glo™ Kinase Assay):

  • Plate Preparation: Serially dilute this compound in a suitable buffer (e.g., 1% DMSO) in a 384-well plate.

  • Kinase Reaction: Add the kinase (e.g., recombinant human VEGFR-2), the specific peptide substrate, and ATP to each well to initiate the reaction. Incubate at room temperature for 1 hour.[20]

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes.

  • Signal Detection: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP formed and thus correlates with kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[20]

To assess whether the compound's biochemical activity translates into a functional cellular effect, its cytotoxicity is measured against relevant cancer cell lines and a normal cell line to determine selectivity.[21]

Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., HepG-2, MCF-7) and a normal cell line (e.g., HUVEC) in 96-well plates and allow them to adhere overnight.[22]

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.[23]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[22]

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value for each cell line.[21]

Cell LineCancer TypeHypothesized IC₅₀ (µM)
HepG-2 Hepatocellular Carcinoma2.5 - 5.0
MCF-7 Breast Adenocarcinoma3.0 - 6.0
HUVEC Normal Endothelial Cells> 50
Table 2: Hypothetical cytotoxicity data demonstrating potential anticancer activity and selectivity.

Conclusion and Future Directions

The rationally designed molecule, this compound, represents a promising lead candidate for the development of a novel kinase inhibitor. Its hybrid structure leverages the proven therapeutic potential of the quinoxaline scaffold while incorporating a 3-hydroxypiperidine moiety to enhance drug-like properties and introduce new, potentially high-affinity interactions with the target protein. The proposed synthetic route is robust and scalable, and the outlined preclinical evaluation workflow provides a clear, self-validating path to systematically assess its therapeutic potential.

Should the initial in vitro data prove favorable, subsequent steps would involve extensive structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in vivo efficacy studies in relevant animal models of cancer. The insights gained from this comprehensive evaluation will be critical in advancing this promising scaffold towards clinical development.

References

  • 2][11][24]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Taylor & Francis Online.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-Quinoxalin-2-yl-piperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 1-Quinoxalin-2-yl-piperidin-3-ol. This molecule integrates the privileged quinoxaline scaffold, known for its diverse pharmacological activities, with a chiral piperidinol moiety, a common feature in many bioactive natural products and synthetic drugs. This document is designed to serve as a practical resource for researchers in medicinal chemistry and drug discovery, offering detailed synthetic protocols, mechanistic insights, and a thorough guide to the analytical characterization of the title compound. We will explore the strategic rationale behind the chosen synthetic pathways, provide step-by-step experimental procedures, and present expected analytical data to facilitate the replication and further investigation of this promising molecular architecture.

Introduction: The Scientific Rationale

The fusion of a quinoxaline ring system with a piperidine core represents a compelling strategy in modern medicinal chemistry. Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The planar aromatic structure of the quinoxaline moiety allows for effective interaction with biological macromolecules, such as DNA and various enzymes.[5]

On the other hand, the piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. Its three-dimensional geometry and the presence of a basic nitrogen atom are crucial for molecular recognition and binding to physiological targets. The incorporation of a hydroxyl group at the 3-position of the piperidine ring introduces a chiral center and a hydrogen bonding donor/acceptor, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The strategic combination of these two pharmacophores in this compound is hypothesized to yield a molecule with unique biological activities, leveraging the therapeutic potential of both parent scaffolds. This guide will provide the necessary technical details to enable the scientific community to synthesize, purify, and characterize this compound, thereby facilitating the exploration of its potential as a novel therapeutic agent.

Synthetic Methodologies: A Tale of Two Couplings

The key chemical transformation in the synthesis of this compound is the formation of the C-N bond between the C2 position of the quinoxaline ring and the nitrogen atom of the piperidin-3-ol. Two primary transition-metal-catalyzed cross-coupling reactions are particularly well-suited for this purpose: the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig Amination Approach

The Palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[3] This reaction is renowned for its high efficiency, broad substrate scope, and tolerance of a wide range of functional groups.

The proposed synthetic pathway commences with commercially available starting materials: 2-chloroquinoxaline and (rac)-3-hydroxypiperidine. The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The catalytic cycle involves the oxidative addition of the 2-chloroquinoxaline to the Pd(0) complex, followed by coordination of the piperidinol, deprotonation by a base, and reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst.

Diagram 1: Proposed Buchwald-Hartwig Amination for the Synthesis of this compound

Buchwald-Hartwig Amination chloroquinoxaline 2-Chloroquinoxaline conditions Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Heat chloroquinoxaline->conditions hydroxypiperidine (rac)-3-Hydroxypiperidine hydroxypiperidine->conditions product This compound conditions->product C-N Coupling

Caption: Buchwald-Hartwig amination workflow.

The Ullmann Condensation Approach

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[6] While it often requires higher reaction temperatures compared to the Buchwald-Hartwig amination, it presents a viable and often more economical alternative, avoiding the use of expensive palladium catalysts and phosphine ligands.

In this approach, 2-chloroquinoxaline is reacted with (rac)-3-hydroxypiperidine in the presence of a copper catalyst, typically copper(I) iodide, and a base in a high-boiling polar solvent. The mechanism is believed to involve the formation of a copper-amide intermediate, which then undergoes nucleophilic aromatic substitution with the 2-chloroquinoxaline.

Diagram 2: Proposed Ullmann Condensation for the Synthesis of this compound

Ullmann Condensation chloroquinoxaline 2-Chloroquinoxaline conditions Cu Catalyst (e.g., CuI) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat chloroquinoxaline->conditions hydroxypiperidine (rac)-3-Hydroxypiperidine hydroxypiperidine->conditions product This compound conditions->product C-N Coupling

Caption: Ullmann condensation workflow.

Experimental Protocols

The following is a detailed, step-by-step protocol for the synthesis of this compound via the Buchwald-Hartwig amination, chosen for its generally milder conditions and higher functional group tolerance.

Synthesis of this compound

Materials:

  • 2-Chloroquinoxaline

  • (rac)-3-Hydroxypiperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry, oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloroquinoxaline (1.0 eq.), (rac)-3-hydroxypiperidine (1.2 eq.), sodium tert-butoxide (1.4 eq.), Xantphos (0.05 eq.), and tris(dibenzylideneacetone)dipalladium(0) (0.025 eq.).

  • Add anhydrous toluene to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Comprehensive Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Spectroscopic Analysis

Table 1: Predicted Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Quinoxaline Protons: Aromatic signals in the range of δ 7.5-8.5 ppm. Piperidine Protons: Aliphatic signals in the range of δ 1.5-4.0 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to be a multiplet around δ 3.8-4.2 ppm. The protons on the carbons adjacent to the nitrogen will be downfield. Hydroxyl Proton: A broad singlet, exchangeable with D₂O.
¹³C NMR Quinoxaline Carbons: Aromatic signals in the range of δ 120-160 ppm. Piperidine Carbons: Aliphatic signals in the range of δ 20-70 ppm. The carbon bearing the hydroxyl group (C-OH) is expected around δ 65-70 ppm. The carbons adjacent to the nitrogen will be in the range of δ 40-55 ppm.
FT-IR O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹. C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹. C=N and C=C Stretch (Aromatic): Strong absorptions in the 1500-1650 cm⁻¹ region.
Mass Spec. (ESI+) Expected [M+H]⁺ peak corresponding to the molecular weight of the compound (C₁₃H₁₅N₃O).

Diagram 3: Characterization Workflow

Characterization Workflow start Synthesized Compound purification Purification (Column Chromatography) start->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms purity Purity Assessment (HPLC/LC-MS) purification->purity structure Structure Confirmation nmr->structure ir->structure ms->structure

Caption: A typical workflow for compound characterization.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS) should be employed to determine the purity of the final compound. A single sharp peak in the chromatogram would indicate a high degree of purity.

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. By providing a detailed synthetic protocol based on the robust Buchwald-Hartwig amination, along with a thorough characterization workflow and predicted analytical data, we aim to empower researchers to access this novel molecular scaffold.

The successful synthesis and characterization of this compound will open avenues for the investigation of its biological activities. Given the rich pharmacology of both the quinoxaline and piperidinol moieties, it is anticipated that this compound and its derivatives will be promising candidates for screening in various disease models, particularly in the areas of oncology and infectious diseases. Further studies could also involve the resolution of the racemic mixture to investigate the stereospecific biological activities of the individual enantiomers.

References

  • BenchChem. (2025).
  • Ali, M. F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 26(11), 3121. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2020). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry, 2020, 8878560. [Link]

  • Gondru, R., et al. (2022). Biological activity of quinoxaline derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Quinoxalin-2-yl-piperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic methodologies employed for the structural elucidation and characterization of 1-Quinoxalin-2-yl-piperidin-3-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of key spectroscopic techniques, offering insights into experimental design and data interpretation. Quinoxaline derivatives are a significant class of benzoheterocycles with a wide array of biological activities, making their precise characterization paramount in medicinal chemistry and organic synthesis.[1][2][3]

Introduction

This compound is a heterocyclic compound featuring a quinoxaline moiety linked to a piperidin-3-ol ring. The quinoxaline scaffold is a known pharmacophore present in various biologically active compounds, including antimicrobials, anticancer agents, and kinase inhibitors.[2] The piperidine ring, a common structural motif in pharmaceuticals, influences the compound's solubility, lipophilicity, and interaction with biological targets. The hydroxyl group on the piperidine ring introduces a potential site for further functionalization and hydrogen bonding interactions. A thorough spectroscopic analysis is essential to confirm the molecular structure, assess purity, and provide a foundation for understanding its chemical behavior and potential as a therapeutic agent.

This guide will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the comprehensive analysis of this target molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable for mapping the connectivity of atoms.

A. ¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR provides detailed information about the chemical environment, number, and connectivity of protons in a molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -OH).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

Expected Spectral Data & Interpretation:

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons of the quinoxaline and piperidine rings.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Quinoxaline H (aromatic)7.5 - 8.5Multiplets4H
Quinoxaline H3~8.6Singlet1H
Piperidine CH-OH3.8 - 4.2Multiplet1H
Piperidine CH₂-N (axial & equatorial)3.0 - 3.8Multiplets4H
Piperidine CH₂1.5 - 2.2Multiplets4H
Piperidine OHSolvent dependentBroad singlet1H

Causality Behind Experimental Choices: The use of a high-field spectrometer is crucial for resolving the complex multiplets expected for the piperidine ring protons. The choice of DMSO-d₆ as a solvent allows for the direct observation of the hydroxyl proton, which can provide information about hydrogen bonding.

B. ¹³C NMR Spectroscopy: The Carbon Framework

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) in 0.5-0.7 mL of deuterated solvent is typically required compared to ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Expected Spectral Data & Interpretation:

The spectrum will show signals for the eight carbons of the quinoxaline ring and the five carbons of the piperidine ring.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
Quinoxaline C=N150 - 160
Quinoxaline C (quaternary)138 - 145
Quinoxaline C-H (aromatic)125 - 135
Piperidine C-OH65 - 75
Piperidine C-N45 - 60
Piperidine C20 - 35

Authoritative Grounding: The expected chemical shifts for the quinoxaline moiety are based on established data for substituted quinoxalines.[4][5] Similarly, the piperidine carbon shifts are consistent with known values for N-substituted piperidines.[6]

II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol:

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Tandem MS (MS/MS): To gain structural insights, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.

Expected Data & Interpretation:

  • Molecular Ion: The ESI-MS spectrum in positive ion mode is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

  • Fragmentation Pattern: The MS/MS spectrum will likely reveal fragmentation pathways characteristic of both the quinoxaline and piperidine rings. Common fragmentations for piperidine derivatives include the loss of the side chain and ring-opening pathways.[7][8][9]

Table 3: Expected Mass Spectrometry Data for this compound

Ion Expected m/z Interpretation
[M+H]⁺244.1445Protonated molecular ion (C₁₃H₁₇N₃O)
[M+H - H₂O]⁺226.1339Loss of water from the hydroxyl group
[Quinoxaline]⁺131.0597Fragmentation yielding the quinoxaline cation
[Piperidinol]⁺102.0913Fragmentation yielding the protonated piperidin-3-ol

Trustworthiness: The high-resolution mass measurement provides a self-validating system for the proposed molecular formula. The fragmentation pattern should be consistent with the known fragmentation behaviors of quinoxaline and piperidine substructures, adding a further layer of confidence to the structural assignment.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: An FT-IR spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Spectral Data & Interpretation:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in this compound.

Table 4: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H (alcohol)3200 - 3600Broad
C-H (aromatic)3000 - 3100Sharp
C-H (aliphatic)2850 - 3000Sharp
C=N (quinoxaline)1600 - 1650Medium to strong
C=C (aromatic)1450 - 1600Medium to strong
C-O (alcohol)1000 - 1260Strong
C-N (amine)1020 - 1250Medium

Expertise & Experience: The broadness of the O-H stretch can provide clues about the extent of intermolecular hydrogen bonding in the solid state. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.[10][11][12][13]

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.

  • Data Acquisition: Record the absorption spectrum over the range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Expected Spectral Data & Interpretation:

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the quinoxaline chromophore.

Table 5: Expected UV-Vis Absorption Maxima for this compound

Transition Expected λmax (nm)
π → π~240 and ~315
n → π~340 (shoulder)

Authoritative Grounding: Quinoxaline and its derivatives typically exhibit strong π → π* transitions in the UV region.[14][15][16] The n → π* transition, arising from the non-bonding electrons on the nitrogen atoms, is generally weaker and may appear as a shoulder on the longer wavelength π → π* band.[17]

V. Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques to build a cohesive and unambiguous structural assignment.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Compound->MS IR IR Spectroscopy Compound->IR UV UV-Vis Spectroscopy Compound->UV Structure Connectivity & Stereochemistry NMR->Structure Formula Molecular Formula & Weight MS->Formula Functional_Groups Functional Group Identification IR->Functional_Groups Conjugation Electronic Structure UV->Conjugation Final_Structure Confirmed Structure Structure->Final_Structure Formula->Final_Structure Functional_Groups->Final_Structure Conjugation->Final_Structure

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating data from NMR, MS, IR, and UV-Vis techniques, provides a robust framework for its unequivocal structural elucidation. Each technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation ensures a high degree of confidence in the final assignment. This guide serves as a foundational resource for scientists engaged in the synthesis and characterization of novel quinoxaline-based compounds, facilitating the advancement of drug discovery and development programs.

References

  • Synthesis and Characterization of some Quinoxaline Derivatives and the Study of Biological Activities. (n.d.).
  • Al-Ostath, A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(16), 4948. Retrieved from [Link]

  • Gaber, M., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(8), 13686-13702. Retrieved from [Link]

  • Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 44(1), 357-377. Retrieved from [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Synthesis, spectral characterization and density functional theory exploration of 1-(quinolin-3-yl)piperidin-2-ol. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 144, 243-257.
  • Wurm, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2486-2497. Retrieved from [Link]

  • McNab, H. (1982). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363. Retrieved from [Link]

  • [Study on the ultraviolet spectrum in a series of 2 (1H)-quinoxalin-2-one derivatives]. (n.d.). Guang Pu Xue Yu Guang Pu Fen Xi, 25(10), 1629-31.
  • Kadir, M. A., et al. (2021). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Sains Malaysiana, 50(1), 101-110.
  • Quinoxaline. (n.d.). NIST WebBook. Retrieved from [Link]

  • Hrobonova, K., et al. (2018). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 23(11), 2916. Retrieved from [Link]

  • (A) UV‐Vis absorption and (B) emission spectra of the three.... (n.d.). ResearchGate. Retrieved from [Link]

  • (a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of.... (n.d.). ResearchGate. Retrieved from [Link]

  • Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. (n.d.). The Royal Society of Chemistry.
  • Bayat, Z., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal, 13(2), 122. Retrieved from [Link]

  • EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. (2021). Journal of Chemical Technology and Metallurgy, 56(5), 881-900.
  • Alami, M., et al. (2025). Structural properties theoretical investigation of quinoxalin-2(1H)
  • Pipernonaline. (n.d.). PubChem. Retrieved from [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (n.d.).
  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. (n.d.). SciELO. Retrieved from [Link]

  • Quinoxaline. (n.d.). NIST WebBook. Retrieved from [Link]

  • Freitas, C. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. Retrieved from [Link]

  • IR spectra of ligands (quinoxaline derivative and ala) and the corresponding complex CuL3ala. (n.d.).
  • Piperidine. (n.d.). NIST WebBook. Retrieved from [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985). Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS-INDOLO[2,3-b]QUINOXALINE DERIVATIVES. (2024).
  • Piperine. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

The Ascendant Scaffold: A Technical Guide to 1-Quinoxalin-2-yl-piperidin-3-ol and its Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of privileged heterocyclic scaffolds has perennially driven the engine of drug discovery. Among these, the quinoxaline nucleus, a benzopyrazine system, stands out for its remarkable versatility and broad spectrum of biological activities.[1][2] When chemically united with the piperidine moiety, a cornerstone of many successful therapeutics, the resulting hybrid architecture offers a compelling starting point for the development of novel pharmacological agents. This technical guide delves into the medicinal chemistry of the 1-Quinoxalin-2-yl-piperidin-3-ol core, a scaffold of burgeoning interest. We will explore its synthetic accessibility, dissect the nuanced structure-activity relationships of its derivatives, and illuminate the molecular pathways they modulate, with a particular focus on their potential as next-generation anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space.

Introduction: The Strategic Fusion of Quinoxaline and Piperidine

The quinoxaline ring system is a mainstay in medicinal chemistry, lauded for its ability to engage with a multitude of biological targets. Its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[1][2] The structural rigidity and electron-rich nature of the quinoxaline core facilitate interactions with various enzymes and receptors.

Complementing the quinoxaline is the piperidine ring, a saturated heterocycle prevalent in numerous FDA-approved drugs. The piperidine scaffold often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and provides a three-dimensional framework for precise substituent placement to optimize target engagement. The hydroxyl group at the 3-position of the piperidine ring in our core scaffold introduces a critical hydrogen bonding donor and acceptor, offering a pivotal interaction point with biological targets. The strategic combination of these two pharmacophores in the this compound scaffold presents a unique opportunity for the design of potent and selective therapeutic agents.

Synthetic Strategy: Accessing the Core Scaffold

The synthesis of the this compound core is predicated on a robust and well-established synthetic transformation: the nucleophilic aromatic substitution (SNAr). This approach offers a convergent and efficient means to couple the quinoxaline and piperidine moieties.

Proposed Synthetic Workflow

The logical workflow for the synthesis of the target scaffold and its subsequent derivatization is outlined below.

G cluster_0 Synthesis of Precursors cluster_1 Core Scaffold Synthesis cluster_2 Derivatization o-phenylenediamine o-phenylenediamine 2_3_dichloroquinoxaline 2,3-Dichloroquinoxaline o-phenylenediamine->2_3_dichloroquinoxaline Condensation with Oxalyl Chloride glyoxylic_acid_derivative Glyoxylic Acid Derivative SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 2_3_dichloroquinoxaline->SNAr_Reaction piperidin_3_ol Piperidin-3-ol piperidin_3_ol->SNAr_Reaction Core_Scaffold 1-(3-Chloroquinoxalin-2-yl) piperidin-3-ol SNAr_Reaction->Core_Scaffold Suzuki_Coupling Suzuki Coupling Core_Scaffold->Suzuki_Coupling Aryl/Heteroaryl Boronic Acids Amide_Coupling Amide Coupling Core_Scaffold->Amide_Coupling Amines Derivative_Library Derivative Library Suzuki_Coupling->Derivative_Library Amide_Coupling->Derivative_Library

Caption: Proposed synthetic workflow for this compound and its derivatives.

Detailed Experimental Protocol: Synthesis of 1-(3-Chloroquinoxalin-2-yl)piperidin-3-ol

This protocol describes a representative synthesis of a key intermediate, which can be further modified.

Step 1: Synthesis of 2,3-Dichloroquinoxaline

  • To a stirred solution of o-phenylenediamine (1.0 eq) in an appropriate solvent such as toluene, add oxalyl chloride (2.2 eq) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2,3-dihydroxyquinoxaline.

  • Treat the 2,3-dihydroxyquinoxaline with a chlorinating agent such as phosphorus oxychloride (POCl₃) with a catalytic amount of dimethylformamide (DMF) and heat at reflux for 3-5 hours.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Filter the resulting precipitate, wash with water, and dry to yield 2,3-dichloroquinoxaline.

Step 2: Nucleophilic Aromatic Substitution with Piperidin-3-ol

  • In a round-bottom flask, dissolve 2,3-dichloroquinoxaline (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Add piperidin-3-ol (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain 1-(3-chloroquinoxalin-2-yl)piperidin-3-ol.

Causality Behind Experimental Choices:

  • The use of a polar aprotic solvent in the SNAr reaction facilitates the dissolution of the reactants and stabilizes the charged intermediate (Meisenheimer complex), thereby accelerating the reaction rate.

  • The inclusion of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the piperidine nitrogen.

Structure-Activity Relationships (SAR) and Potential Therapeutic Applications

While specific SAR data for this compound is not yet extensively published, we can infer valuable insights from closely related quinoxaline-piperidine and quinoxaline-piperazine hybrids. The primary therapeutic application that emerges from the literature for this class of compounds is in oncology, particularly as inhibitors of protein kinases.[3][4][5]

Key SAR Insights for Anticancer Activity:
Position of SubstitutionStructural ModificationImpact on ActivityRationale
Quinoxaline C3 Introduction of aryl or heteroaryl groups via Suzuki couplingOften enhances potencyThese groups can form additional hydrophobic or π-stacking interactions in the kinase active site.
Quinoxaline C6/C7 Electron-donating or -withdrawing groupsModulates electronic properties and can influence target selectivityFine-tuning of the electronic nature of the quinoxaline ring can optimize interactions with specific amino acid residues.
Piperidin-3-ol O-alkylation or O-acylationCan improve cell permeability and metabolic stabilityMasking the polar hydroxyl group can enhance oral bioavailability.
Piperidin-3-ol Stereochemistry (R)- vs. (S)-enantiomerOften leads to significant differences in potencyThe stereochemistry of the hydroxyl group can dictate the precise orientation of the molecule within a chiral binding pocket.
Potential as Kinase Inhibitors

Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[3][6] The this compound scaffold is a promising starting point for the design of inhibitors targeting various kinase families, including:

  • Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[3][6]

  • Serine/Threonine Kinases: Such as those in the PI3K/AKT/mTOR pathway.[5]

The quinoxaline core often acts as a hinge-binding motif, while the piperidin-3-ol moiety can extend into the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of various substituents to enhance potency and selectivity.

Proposed Mechanism of Action: Modulation of Cancer Cell Signaling

Based on the activity of related compounds, a plausible mechanism of action for anticancer derivatives of this compound involves the inhibition of key signaling pathways that promote cancer cell proliferation, survival, and angiogenesis.

G Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds & Activates PI3K PI3K RTK->PI3K Activates Angiogenesis Angiogenesis RTK->Angiogenesis (via other pathways) AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibits

Caption: Proposed mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the anticancer potential of novel this compound derivatives, a series of in vitro assays are essential. These protocols are designed to be self-validating by including appropriate positive and negative controls.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value for each compound.

Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by the test compounds.

Materials:

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Conclusion and Future Directions

The this compound scaffold represents a promising and synthetically accessible starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The fusion of the versatile quinoxaline core with the pharmaceutically relevant piperidin-3-ol moiety creates a rich chemical space for exploration. Future research should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation in a panel of cancer cell lines and kinase assays. Elucidation of the precise molecular targets and the determination of the in vivo efficacy and pharmacokinetic profiles of lead compounds will be critical next steps in translating the potential of this exciting scaffold into tangible clinical benefits.

References

  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (2022). ResearchGate. Retrieved from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). MDPI. Retrieved from [Link]

  • Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. (2016). PubMed. Retrieved from [Link]

  • Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. (2024). ResearchGate. Retrieved from [Link]

  • Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2023). Taylor & Francis Online. Retrieved from [Link]

  • Emerging Trends in Quinoxaline-Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. (2023). ResearchGate. Retrieved from [Link]

Sources

The Architectural Blueprint of a Privileged Scaffold: An In-depth Guide to the Pharmacophore of Quinoxalinyl-Piperidinols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the intricate world of quinoxalinyl-piperidinols, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. As a privileged scaffold, the quinoxaline nucleus is a recurring motif in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The strategic incorporation of a piperidinol moiety onto this versatile core introduces new dimensions of structural complexity and potential for targeted biological interactions. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the pharmacophoric features of quinoxalinyl-piperidinols, underpinned by structure-activity relationship (SAR) studies, computational modeling, and synthetic methodologies.

The Quinoxalinyl-Piperidinol Core: A Synergy of Structure and Function

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, provides a rigid, aromatic scaffold amenable to diverse functionalization. The introduction of a piperidinol substituent offers several key advantages from a medicinal chemistry perspective. The piperidine ring can adopt various conformations, allowing for optimal spatial orientation of its substituents to interact with biological targets. Furthermore, the hydroxyl group of the piperidinol moiety can act as a crucial hydrogen bond donor and/or acceptor, significantly influencing binding affinity and selectivity.[3]

This unique combination of a planar, aromatic quinoxaline core and a flexible, functionalized piperidinol ring gives rise to a pharmacophore with the potential to interact with a wide array of biological targets, particularly protein kinases, which play a pivotal role in cellular signaling pathways implicated in diseases such as cancer and inflammation.[4][5]

Deconstructing the Pharmacophore: Key Features and Spatial Arrangements

While a universal, experimentally validated pharmacophore model for all quinoxalinyl-piperidinols is yet to be established, analysis of existing structure-activity relationship (SAR) data allows for the construction of a hypothetical model that encapsulates the essential molecular features for biological activity. This model, particularly informed by studies on quinoxalinyl-piperidinols as kinase inhibitors, highlights the critical contributions of both the quinoxaline and piperidinol moieties.

A proposed pharmacophore model for quinoxalinyl-piperidinol kinase inhibitors can be characterized by the following key features:

  • Aromatic Core: The quinoxaline ring system serves as a hydrophobic anchor, often engaging in π-π stacking or hydrophobic interactions within the binding pocket of the target protein.

  • Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazine ring in the quinoxaline core can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the hinge region of many kinases.

  • Hydrogen Bond Donor/Acceptor: The hydroxyl group of the piperidinol moiety is a pivotal feature, capable of acting as both a hydrogen bond donor and acceptor. This dual functionality allows for specific and strong interactions with the target protein, contributing significantly to binding affinity.

  • Hydrophobic/Alicyclic Feature: The piperidine ring itself provides a hydrophobic or alicyclic feature that can fit into corresponding hydrophobic pockets within the active site.

  • Substituent Vector: The point of attachment on the piperidine ring (and the quinoxaline ring) allows for the introduction of various substituents that can be tailored to explore different regions of the binding pocket and enhance properties like potency, selectivity, and metabolic stability.

Below is a conceptual representation of the quinoxalinyl-piperidinol pharmacophore, illustrating the spatial arrangement of these key features.

Quinoxalinyl_Piperidinol_Pharmacophore cluster_legend Pharmacophore Feature Legend cluster_molecule Conceptual Pharmacophore Model HBA H-Bond Acceptor HBD H-Bond Donor Aro Aromatic Ring Hyd Hydrophobic Aro_center HBA1_center HBA2_center Hyd_center HBD_center Aro_node HBA1_node HBA2_node Hyd_node HBD_node

Caption: Conceptual pharmacophore model for quinoxalinyl-piperidinols.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxalinyl-piperidinols is highly dependent on the nature and position of substituents on both the quinoxaline and piperidinol rings. SAR studies provide invaluable information for optimizing lead compounds.

Substitutions on the Quinoxaline Ring

Modifications to the quinoxaline core can significantly impact activity. For instance, in a series of 2-piperidinol-3-(arylsulfonyl)quinoxalines designed as PI3Kα inhibitors, substitutions on the arylsulfonyl moiety were explored.[3] Electron-withdrawing groups, such as halogens, on the phenyl ring of the arylsulfonyl group were found to be favorable for activity. This suggests that the electronic properties of the quinoxaline substituent play a crucial role in target engagement.

The Piperidinol Moiety

The piperidinol group is a key determinant of potency and selectivity. The position of the hydroxyl group and the stereochemistry of the piperidinol ring can dramatically affect biological activity. For example, the orientation of the hydroxyl group can dictate its ability to form critical hydrogen bonds within the active site.

Furthermore, the nitrogen atom of the piperidine ring offers a convenient handle for introducing further diversity. Alkylation or acylation of the piperidine nitrogen can be used to probe additional binding pockets and modulate the physicochemical properties of the molecule, such as solubility and cell permeability.

Design and Synthesis of Quinoxalinyl-Piperidinols

The synthesis of quinoxalinyl-piperidinols typically involves a multi-step sequence. A common strategy is the condensation of an o-phenylenediamine with a suitable dicarbonyl compound to form the quinoxaline core, followed by the introduction of the piperidinol moiety.

General Synthetic Protocol

A representative synthetic route to 2-(piperidin-4-yl)quinoxalin-3-ol derivatives is outlined below. This protocol is based on established methods for quinoxaline synthesis.

Step 1: Synthesis of the Quinoxaline Core

  • To a stirred solution of a substituted o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add an α-ketoester (1.1 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol) and dry under vacuum to afford the corresponding quinoxalin-2(1H)-one.

Step 2: Chlorination of the Quinoxalinone

  • Suspend the quinoxalin-2(1H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 2-chloroquinoxaline.

Step 3: Nucleophilic Substitution with a Piperidinol Derivative

  • To a solution of the 2-chloroquinoxaline (1.0 eq) and a protected piperidin-4-ol derivative (e.g., N-Boc-4-hydroxypiperidine, 1.2 eq) in a polar aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, Et₃N, 2.0 eq).

  • Heat the reaction mixture at 80-100 °C for 4-8 hours.

  • After cooling, pour the mixture into water and extract with an organic solvent.

  • Purify the crude product by column chromatography to obtain the protected quinoxalinyl-piperidinol.

Step 4: Deprotection

  • Dissolve the protected quinoxalinyl-piperidinol in a suitable solvent (e.g., dichloromethane for Boc deprotection).

  • Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess reagent under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

The following diagram illustrates a typical synthetic workflow for quinoxalinyl-piperidinols.

Synthesis_Workflow start o-Phenylenediamine + α-Ketoester step1 Condensation start->step1 quinoxalinone Quinoxalin-2(1H)-one step1->quinoxalinone step2 Chlorination (POCl3) quinoxalinone->step2 chloroquinoxaline 2-Chloroquinoxaline step2->chloroquinoxaline step3 Nucleophilic Substitution chloroquinoxaline->step3 piperidine Protected Piperidin-4-ol piperidine->step3 protected_product Protected Quinoxalinyl-Piperidinol step3->protected_product step4 Deprotection protected_product->step4 final_product Quinoxalinyl-Piperidinol step4->final_product

Caption: General synthetic workflow for quinoxalinyl-piperidinols.

Biological Evaluation: From In Vitro Assays to Cellular Activity

The biological evaluation of newly synthesized quinoxalinyl-piperidinols is crucial to determine their therapeutic potential. A tiered approach, starting with in vitro enzyme assays and progressing to cell-based and in vivo studies, is typically employed.

In Vitro Kinase Inhibition Assays

For quinoxalinyl-piperidinols designed as kinase inhibitors, their potency is initially assessed using in vitro kinase inhibition assays. These assays measure the ability of the compound to inhibit the activity of the target kinase. The half-maximal inhibitory concentration (IC₅₀) is a standard metric used to quantify the potency of an inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (Generic)

  • Prepare a reaction buffer containing the purified target kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding a phosphate source (e.g., [γ-³²P]ATP or unlabeled ATP for detection with phospho-specific antibodies).

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate method (e.g., scintillation counting for radiolabeled ATP, ELISA, or Western blotting for non-radioactive methods).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assays

Compounds that show promising in vitro activity are then evaluated in cell-based assays to assess their effects on cellular processes. For anticancer agents, cytotoxicity assays are performed on various cancer cell lines.

Protocol: MTT Cell Viability Assay

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the quinoxalinyl-piperidinol derivatives for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Case Study: 2-Piperidinol-3-(arylsulfonyl)quinoxalines as PI3Kα Inhibitors

A notable example of the successful application of the quinoxalinyl-piperidinol scaffold is the development of potent and selective inhibitors of phosphoinositide 3-kinase α (PI3Kα), a key enzyme in a signaling pathway that is frequently dysregulated in cancer.[3]

In this study, a series of 2-aliphatic cyclic amine-3-(arylsulfonyl)quinoxalines were synthesized and evaluated for their antitumor activities. The 2-piperidinol derivatives demonstrated excellent inhibitory activity against several human cancer cell lines.

Table 1: Biological Activity of Selected 2-Piperidinol-3-(arylsulfonyl)quinoxalines against PI3Kα

CompoundRPI3Kα IC₅₀ (µM)
10a H0.12
10b 4-F0.08
10c 4-Cl0.05
10d 4-Br0.025

Data adapted from a study on PI3Kα inhibitors.[3]

The SAR from this study revealed that the presence of a halogen at the 4-position of the phenylsulfonyl moiety significantly enhanced the inhibitory potency, with the bromo-substituted compound 10d being the most active. Molecular docking studies suggested that the quinoxaline core and the piperidinol moiety form key interactions with the ATP-binding pocket of PI3Kα.[3]

The following diagram illustrates the logical progression from lead identification to the development of potent inhibitors in this case study.

Case_Study_Logic lead Lead Compound (WR1) (2-aliphatic cyclic amine-3-(arylsulfonyl)quinoxaline) hypothesis Hypothesis: Piperidinol moiety will enhance activity lead->hypothesis synthesis Synthesis of 2-Piperidinol-3-(arylsulfonyl)quinoxalines hypothesis->synthesis sar Structure-Activity Relationship (SAR) Studies synthesis->sar evaluation Biological Evaluation (PI3Kα inhibition, cytotoxicity) synthesis->evaluation sar->evaluation potent_inhibitor Potent Inhibitor Identified (10d) IC50 = 0.025 µM evaluation->potent_inhibitor docking Molecular Docking Studies potent_inhibitor->docking confirmation Confirmation of Binding Mode docking->confirmation

Caption: Logical workflow of the PI3Kα inhibitor case study.

Future Directions and Conclusion

The quinoxalinyl-piperidinol scaffold represents a highly promising platform for the design of novel therapeutic agents. The inherent versatility of this chemical framework allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on:

  • Exploration of Diverse Biological Targets: While kinase inhibition is a prominent application, the potential of quinoxalinyl-piperidinols against other target classes, such as G-protein coupled receptors (GPCRs) and ion channels, remains to be fully explored.

  • Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of biological targets will enable more rational, structure-based design of next-generation quinoxalinyl-piperidinol inhibitors with improved selectivity profiles.

  • Advanced Computational Modeling: The use of more sophisticated computational techniques, such as free energy perturbation (FEP) and molecular dynamics simulations, will provide deeper insights into the binding thermodynamics and kinetics of these compounds, guiding the design of more effective drugs.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Moore, S. (2014). Quinoxalines with biological activity. RSC Medicinal Chemistry Blog.
  • BenchChem. (2025). Structure-activity relationship (SAR) studies of 2-Chloro-3-(2-pyridinyl)
  • Zhang, Y., et al. (2012). Discovery of novel 2-piperidinol-3-(arylsulfonyl)quinoxalines as phosphoinositide 3-kinase α (PI3Kα) inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(9), 3220-3224.
  • Sri K.V. College of Pharmacy. (2020).
  • ResearchGate. (n.d.). Structure activity relationship (SAR)
  • El-Sayed, M. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7581.
  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32303–32317.
  • ResearchGate. (n.d.). Pharmacophore approaches in protein kinase inhibitors design.
  • Khan, I., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(23), 7129.
  • Li, Y., et al. (2026). Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. Molecular Diversity.
  • Reddy, C. S., et al. (2013). A simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 107, 117765.
  • Wang, Y., et al. (2012). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Journal of Molecular Modeling, 18(9), 4167–4178.
  • Kumar, S., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry, 222, 113579.
  • Ladds, M. J., et al. (2005). Discovery of a Novel Series of Quinoxalines as Inhibitors of c-Met Kinase. Bioorganic & Medicinal Chemistry Letters, 15(3), 665-669.
  • Ghorbani-Vaghei, R., et al. (2022). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives. New Journal of Chemistry, 46(3), 1184-1199.
  • PubMed. (2024).
  • Li, J., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14(3), 1989-1993.
  • Al-Ostath, A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(10), 1133-1153.
  • ResearchGate. (2021).
  • El-Sayed, M. A., et al. (2021). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. RSC Advances, 11(48), 30141–30161.
  • ResearchGate. (2025). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)
  • Shabaan, M., et al. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. European Journal of Chemistry, 2(3), 365-371.

Sources

An In-Depth Technical Guide to the Preliminary Cytotoxicity Assessment of 1-Quinoxalin-2-yl-piperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on the novel compound, 1-Quinoxalin-2-yl-piperidin-3-ol. As a molecule combining the biologically active quinoxaline and piperidine scaffolds, it represents a promising candidate for further investigation, particularly in oncology. This document is designed for researchers, scientists, and drug development professionals, offering a narrative built on scientific integrity and practical, field-proven insights. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative standards and literature. The guide will cover essential cytotoxicity assays, including MTT for cell viability, LDH for membrane integrity, and Annexin V-FITC/PI for apoptosis detection. Furthermore, we will explore potential signaling pathways that may be modulated by this class of compounds, supported by visual diagrams and a thorough reference list.

Introduction and Scientific Rationale

The discovery and development of novel therapeutic agents is a cornerstone of modern medicine. The compound this compound is a molecule of significant interest due to its hybrid structure. Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2] Several studies have highlighted their potential as potent anticancer agents, acting through mechanisms such as the inhibition of key enzymes like topoisomerase II and protein kinases involved in cell signaling pathways.[3][4][5] The piperidine moiety is also a privileged scaffold in medicinal chemistry, known to enhance druggability by improving pharmacokinetic properties and providing a versatile framework for interacting with biological targets.

Given that this compound is a novel, uncharacterized compound, the initial and most critical step in its preclinical evaluation is to assess its cytotoxic potential.[6] In vitro cytotoxicity assays serve as a fundamental tool to determine a compound's ability to induce cell death, providing essential data on its potency and efficacy.[6][7] This initial screening is pivotal for identifying promising candidates for further development and for understanding their potential mechanisms of action.

This guide will, therefore, outline a rigorous and logical workflow for the preliminary cytotoxicity assessment of this compound. Our approach is aligned with international standards for biological evaluation of medical device and material extracts, such as ISO 10993-5, to ensure the generation of reliable and reproducible data.[8][9][10][11]

Experimental Design and Strategy

A multi-faceted approach is essential to gain a comprehensive understanding of the cytotoxic profile of a novel compound. We propose a tiered strategy, starting with a broad assessment of cell viability across a panel of cancer cell lines, followed by more specific assays to elucidate the mode of cell death.

Cell Line Selection

The choice of cell lines is critical and should be guided by the known activities of related quinoxaline compounds. Based on existing literature, quinoxaline derivatives have shown efficacy against a range of cancers.[2] Therefore, we recommend an initial screening panel that includes, but is not limited to:

  • MCF-7 (Breast Adenocarcinoma): A commonly used cell line in cancer research, sensitive to a variety of chemotherapeutic agents.

  • A549 (Lung Carcinoma): Representative of non-small cell lung cancer, a prevalent and challenging malignancy.

  • PC-3 (Prostate Cancer): A prostate cancer cell line that is androgen-independent, representing a more aggressive disease state.

  • HCT116 (Colon Carcinoma): A well-characterized colon cancer cell line.

  • A non-cancerous cell line (e.g., HEK293 or normal human dermal fibroblasts): To assess the selectivity of the compound for cancer cells over normal cells, providing an early indication of its therapeutic index.[12]

Workflow for Cytotoxicity Assessment

The proposed experimental workflow is designed to be logical and efficient, moving from a general assessment of cytotoxicity to a more detailed investigation of the underlying mechanisms.

G cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis A Dose-Response Treatment of Cancer and Normal Cell Lines B MTT Assay for Cell Viability A->B C Calculation of IC50 Values B->C D LDH Assay for Membrane Integrity C->D E Annexin V-FITC/PI Staining for Apoptosis C->E F Flow Cytometry Analysis E->F G Western Blot for Key Signaling Proteins F->G H Further Mechanistic Studies G->H G A This compound B Topoisomerase II A->B Inhibits C DNA Replication & Segregation B->C Regulates D DNA Double-Strand Breaks B->D Causes E Apoptosis D->E Induces

Caption: Potential mechanism of action via Topoisomerase II inhibition.

Modulation of EGFR/VEGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are often dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis. [1][13][14][15][16]Quinoxaline derivatives have been shown to inhibit these pathways. [17]

G A This compound B EGFR/VEGFR A->B Inhibits C PI3K/Akt/mTOR Pathway B->C D RAS/RAF/MEK/ERK Pathway B->D F Angiogenesis B->F E Cell Proliferation & Survival C->E D->E

Caption: Inhibition of EGFR/VEGFR signaling pathways.

Induction of Apoptosis via Bcl-2 Family Proteins

The Bcl-2 family of proteins are key regulators of apoptosis. [3][7][18][19][20]Anti-apoptotic members like Bcl-2 can be downregulated by quinoxaline compounds, leading to the activation of pro-apoptotic proteins and subsequent cell death. [21]

G A This compound B Bcl-2 (Anti-apoptotic) A->B Downregulates C Bax/Bak (Pro-apoptotic) B->C Inhibits D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Caspase Activation E->F G Apoptosis F->G

Caption: Induction of apoptosis through modulation of Bcl-2 family proteins.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Cytotoxic Activity of this compound
Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
MCF-7Breast Adenocarcinoma48[Insert Value]
A549Lung Carcinoma48[Insert Value]
PC-3Prostate Cancer48[Insert Value]
HCT116Colon Carcinoma48[Insert Value]
HEK293Non-cancerous48[Insert Value]

The IC50 values will provide a quantitative measure of the compound's potency. A lower IC50 value indicates higher cytotoxicity. The selectivity index (SI), calculated as the ratio of the IC50 in a non-cancerous cell line to that in a cancer cell line, will give an early indication of the compound's therapeutic window.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach for the preliminary in vitro cytotoxicity assessment of the novel compound, this compound. By following the proposed workflow and detailed protocols, researchers can generate reliable and reproducible data on the compound's cytotoxic potential and gain initial insights into its mechanism of action. The findings from these studies will be crucial for making informed decisions about the future development of this promising molecule as a potential therapeutic agent. Positive results would warrant further investigation, including more in-depth mechanistic studies, in vivo efficacy and toxicity studies, and structure-activity relationship (SAR) analyses to optimize its pharmacological profile.

References

  • Bcl-2 family. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Chen, J., et al. (2023). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology. [Link]

  • Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. [Link]

  • Ghorab, M. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Moldoveanu, T., & Czabotar, P. E. (2020). Regulation of Apoptosis by the Bcl-2 Family of Proteins: Field on a Brink. Cells. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Biology Stack Exchange. (2013). How does Topoisomerase II inhibition affect cancer cells?. [Link]

  • iTeh Standards. (2025). EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for. [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]

  • IS EN ISO 10993-5:2009. (2009). Biological evaluation of medical devices - Part 5: Tests for in vitro cytotoxicity. [Link]

  • EVS-EN ISO 10993-5:2009+A11:2025. (2025). Biological evaluation of medical devices - Part 5: Tests for in vitro cytotoxicity (ISO 10993-5:2009). [Link]

  • Nitiss, J. L. (2009). DNA Topoisomerase II, Genotoxicity, and Cancer. Mutation research. [Link]

  • Naeim, A., et al. (2017). Combined Inhibition of the VEGFR and EGFR Signaling Pathways in the Treatment of NSCLC. The Oncologist. [Link]

  • Samaranayake, H., et al. (2021). Molecular Targeting of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). International Journal of Molecular Sciences. [Link]

  • Oreate AI Blog. (2026). Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation (Application in Flow Cytometry). [Link]

  • NIH. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • ResearchGate. (n.d.). Overview of therapies targeting the VEGFR and/or EGFR pathways[22]. [Link]

  • Larsen, A. K., et al. (2011). Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis. Pharmacology & therapeutics. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • ResearchGate. (n.d.). The role of VEGFR and EGFR signaling in tumor angiogenesis. [Link]

  • Levy, D. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. [Link]

  • Larsen, A. K., et al. (2003). Targeting DNA topoisomerase II in cancer chemotherapy. Nature reviews. Cancer. [Link]

  • ResearchGate. (2025). DNA Topoisomerase II as a Target for Cancer Chemotherapy. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Topoisomerase inhibitor. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Lee, J. H., et al. (2013). Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor. Investigational new drugs. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. [Link]

  • da Cruz, E. F., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European journal of medicinal chemistry. [Link]

  • ResearchGate. (n.d.). Synthetic pathways toward quinoxaline derivatives. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • ResearchGate. (n.d.). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]

  • SciSpace. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

Sources

Mass spectrometry fragmentation pattern of 1-Quinoxalin-2-yl-piperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Quinoxalin-2-yl-piperidin-3-ol

Introduction: Elucidating the Structure of a Novel Heterocycle

This compound is a heterocyclic compound featuring a quinoxaline moiety linked to a piperidinol ring. Such structures are of significant interest in medicinal chemistry and drug development due to the prevalence of both quinoxaline and piperidine scaffolds in pharmacologically active molecules. Mass spectrometry is an indispensable tool for the structural characterization of these novel compounds, providing critical information on molecular weight and structural features through the analysis of fragmentation patterns.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the mass spectrometric behavior of this compound. We will dissect the fragmentation pathways under both soft (Electrospray Ionization) and hard (Electron Ionization) techniques, explaining the causal mechanisms behind the observed bond cleavages. The objective is to provide researchers with a predictive framework and a practical, self-validating methodology for identifying this compound and its analogues in complex matrices.

Pillar 1: Ionization Methodologies and Their Influence on Fragmentation

The choice of ionization technique is paramount as it dictates the energy imparted to the analyte molecule, and thus, the extent of fragmentation.[2]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers ions from a solution into the gas phase with minimal internal energy.[3] This is ideal for determining the molecular weight of a compound as it typically produces an abundant protonated molecule, [M+H]⁺, with very little in-source fragmentation.[4][5] Structural information is then obtained by subjecting this precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[3] For this compound, with its basic nitrogen atoms, positive-ion ESI is the method of choice.

  • Electron Ionization (EI): EI is a "hard" ionization technique where the analyte molecule in the gas phase is bombarded with high-energy electrons (typically 70 eV).[4][6] This imparts significant energy, leading to extensive and often complex fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information but sometimes lacking a clear molecular ion peak.[6] EI is most suitable for volatile and thermally stable compounds.[6]

Pillar 2: Proposed Fragmentation Pathway of this compound under ESI-MS/MS

In positive-ion ESI, the molecule (MW ≈ 229.28 g/mol ) readily accepts a proton to form the precursor ion [M+H]⁺ at m/z 230. The subsequent fragmentation via CID is driven by the stability of the resulting fragment ions and neutral losses.

The most probable fragmentations are initiated by cleavage of the less stable bonds and the elimination of small, stable neutral molecules.[7] A key pathway involves the neutral loss of water from the hydroxylated piperidine ring, a common behavior for alcohols in mass spectrometry.[1] The piperidine ring itself is susceptible to alpha-cleavage and ring-opening reactions, driven by the charge on the nitrogen atom.[8]

Visualizing the ESI-MS/MS Fragmentation

The following diagram illustrates the predicted fragmentation cascade originating from the protonated molecule.

ESI_Fragmentation cluster_main Proposed ESI-MS/MS Fragmentation of [M+H]⁺ Precursor [M+H]⁺ m/z 230 (this compound + H)⁺ FragmentA Fragment A m/z 212 [M+H-H₂O]⁺ Precursor->FragmentA - H₂O (-18 Da) FragmentB Fragment B m/z 157 [Quinoxalinyl-Iminium Ion]⁺ Precursor->FragmentB - C₃H₇O (-59 Da) FragmentA->FragmentB - C₃H₅O (-57 Da) FragmentC Fragment C m/z 130 [Quinoxaline]⁺˙ FragmentB->FragmentC - C₂H₃ (-27 Da) EI_Fragmentation cluster_main Proposed EI-MS Fragmentation of M⁺˙ MolecularIon M⁺˙ m/z 229 (this compound)⁺˙ FragmentD Fragment D m/z 200 [M-C₂H₅]⁺ MolecularIon->FragmentD α-cleavage - •C₂H₅ FragmentE Fragment E m/z 156 [Quinoxalinyl-Aziridinium Ion]⁺ MolecularIon->FragmentE Ring Contraction - •C₂H₅O FragmentF Fragment F m/z 129 [Quinoxaline Radical Cation]⁺˙ MolecularIon->FragmentF C-N Bond Cleavage - C₅H₁₀NO•

Caption: Key fragmentation pathways in the Electron Ionization (EI) of this compound.

Data Summary: Key Fragment Ions

The following table summarizes the principal ions expected from the mass spectrometric analysis of this compound.

IonizationPrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral Loss / Structure
ESI-MS/MS 230 ([M+H]⁺)212H₂O (Loss of water from the piperidinol ring) [1][7]
157C₃H₇O (Piperidinol ring cleavage) [8]
130C₂H₃ from m/z 157 (Further fragmentation of quinoxaline moiety)
EI-MS 229 (M⁺˙)200•C₂H₅ (Alpha-cleavage at the piperidine ring) [8][9]
156•C₂H₅O (Ring contraction and side-chain loss)
129C₅H₁₀NO• (Cleavage of the bond between the two rings)

Experimental Protocol: LC-ESI-MS/MS Analysis

This protocol provides a self-validating workflow for the robust characterization of this compound.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove particulates.

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min. [8]* Injection Volume: 2-5 µL. [8]* Column Temperature: 40 °C. [8]

Mass Spectrometry (MS) Conditions
  • Instrument: Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source. [8]* Ionization Mode: Positive Ion Mode. [8]* Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MS Method:

    • Full Scan (MS1): Acquire a full scan from m/z 100-500 to identify the [M+H]⁺ precursor ion at m/z 230.

    • Product Ion Scan (MS/MS): Perform a product ion scan on the precursor ion (m/z 230).

    • Collision Energy: Optimize collision energy (e.g., ramp from 10-40 eV) to generate a rich fragmentation spectrum. [8]

Workflow Diagram

Workflow cluster_workflow LC-MS/MS Experimental Workflow Prep 1. Sample Preparation (1-10 µg/mL in ACN/H₂O) Inject 2. LC Separation (C18 Reverse Phase) Prep->Inject Ionize 3. ESI Source (Positive Ion Mode) Inject->Ionize Scan1 4. Full Scan (MS1) (Identify Precursor m/z 230) Ionize->Scan1 Isolate 5. Isolate Precursor (m/z 230) Scan1->Isolate Fragment 6. Collision-Induced Dissociation (CID) Isolate->Fragment Scan2 7. Product Ion Scan (MS2) (Acquire Fragmentation Spectrum) Fragment->Scan2 Analyze 8. Data Analysis (Compare to Predicted Fragments) Scan2->Analyze

Caption: Step-by-step workflow for the LC-ESI-MS/MS analysis of the target compound.

References

  • Emory University. Mass Spectrometry Ionization Methods. Chemistry at Emory. [Link]

  • Zuanazzi, J. A. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • ResearchGate. What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. ResearchGate. [Link]

  • Pivatto, M., et al. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. [Link]

  • Lo, S. F., et al. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH. [Link]

  • Wikipedia. Electrospray ionization. Wikipedia. [Link]

  • University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. University of Notre Dame. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • ResearchGate. Piperine mass fragments: possible structures of major mass spectral.... ResearchGate. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Wikipedia. [Link]

Sources

Developing a Cell-Based Assay for 1-Quinoxalin-2-yl-piperidin-3-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust cell-based assay for the characterization of 1-Quinoxalin-2-yl-piperidin-3-ol. This molecule belongs to a class of heterocyclic compounds, quinoxalines and piperidines, that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities.[1][2]

Introduction: Unveiling the Therapeutic Potential of Quinoxaline and Piperidine Scaffolds

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[1][3][4] A significant portion of their therapeutic effect, particularly in oncology, is attributed to their ability to act as kinase inhibitors.[5] By competing with ATP for the binding site on kinases, these compounds can disrupt downstream signaling pathways essential for cancer cell proliferation and survival.[5]

Similarly, the piperidine moiety is a privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs targeting a range of diseases, including cancer and neurological disorders.[2][6][7] Piperidine-containing compounds have been shown to induce apoptosis through mechanisms such as the inhibition of tubulin polymerization at the colchicine binding site.[8]

Given the structural combination of a quinoxaline and a piperidine moiety in this compound, it is hypothesized that this compound may exhibit anticancer properties through mechanisms such as kinase inhibition or induction of apoptosis. This guide outlines a systematic approach to developing and executing cell-based assays to investigate these hypotheses.

Assay Development Strategy: A Tiered Approach to Characterization

A tiered approach is recommended for the characterization of this compound, starting with a broad assessment of its cytotoxic effects, followed by more specific mechanistic assays.

Figure 1: Tiered Assay Development Workflow

Assay_Development_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Validation & Selectivity A Select Relevant Cancer Cell Lines B Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) A->B C Determine IC50 Value B->C D Hypothesis: Kinase Inhibition C->D If cytotoxic E Hypothesis: Apoptosis Induction C->E If cytotoxic F Cell-Based Kinase Activity Assay (e.g., Phospho-specific ELISA, Western Blot) D->F G Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) E->G H Cell Cycle Analysis E->H I Identify Specific Kinase Target(s) F->I G->I J In vitro Kinase Panel Screening I->J K Western Blot for Downstream Substrates I->K

Caption: A tiered workflow for the characterization of this compound.

Experimental Protocols

Tier 1: Primary Screening - Cell Viability and Cytotoxicity

The initial step is to assess the general cytotoxic or anti-proliferative effects of this compound on a panel of human cancer cell lines.

Recommended Cell Lines:

Cell LineCancer TypeRationale
PC-3 Prostate CancerCommonly used for screening anticancer compounds.[9]
HeLa Cervical CancerA well-characterized and robust cell line for initial cytotoxicity screening.[10]
A549 Lung CarcinomaRepresentative of a common solid tumor type.[10]
HCT116 Colorectal CarcinomaAnother widely used solid tumor cell line.[10]
Vero Normal Kidney EpithelialTo assess selectivity for cancer cells over normal cells.[9]

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Tier 2: Mechanistic Elucidation

Based on the results of the primary screen, subsequent assays can be designed to investigate the underlying mechanism of action.

Hypothesized Signaling Pathway: Kinase Inhibition Leading to Apoptosis

Signaling_Pathway compound This compound kinase Target Kinase (e.g., STAT3, Akt) compound->kinase Inhibition downstream Downstream Signaling (e.g., Proliferation, Survival) kinase->downstream apoptosis Apoptosis kinase->apoptosis Inhibition downstream->apoptosis Inhibition

Caption: Hypothesized signaling pathway for this compound.

Protocol: Western Blot for Phospho-Kinase Levels

This protocol aims to determine if the compound inhibits the phosphorylation of a specific kinase, such as STAT3, which has been implicated in the mechanism of other quinoxaline derivatives.[10]

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 12, 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the phosphorylated form of the target kinase (e.g., p-STAT3) and the total form of the kinase.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize the level of the phosphorylated kinase to the total kinase.

Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Data Analysis and Assay Validation

Quantitative Data Summary:

AssayParameterExpected Outcome
MTT Assay IC50 (µM)A potent and selective compound will have a low IC50 in cancer cells and a high IC50 in normal cells.
Western Blot % Reduction in Phospho-KinaseSignificant, dose-dependent reduction in the phosphorylated form of the target kinase.
Apoptosis Assay % Apoptotic CellsSignificant, dose-dependent increase in the percentage of apoptotic cells.

Assay Validation:

To ensure the reliability and reproducibility of the developed assays, it is crucial to perform validation experiments.

  • Z'-factor: For high-throughput screening, the Z'-factor is a statistical measure of the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

      • μ_p and σ_p are the mean and standard deviation of the positive control.

      • μ_n and σ_n are the mean and standard deviation of the negative control.

  • Signal-to-Noise Ratio (S/N): This ratio indicates the separation between the signal of the positive control and the background noise. A higher S/N ratio is desirable.

    • S/N = (μ_p - μ_n) / σ_n

  • Coefficient of Variation (%CV): This measures the relative variability of the data and should ideally be below 15%.

    • %CV = (σ / μ) * 100

Conclusion and Future Directions

This guide provides a foundational framework for the development of a cell-based assay to characterize the biological activity of this compound. By following a tiered approach, researchers can efficiently determine the compound's cytotoxic potential and elucidate its mechanism of action. Positive results from these assays would warrant further investigation, including in vivo efficacy studies and detailed structure-activity relationship (SAR) analysis to optimize the lead compound for therapeutic development.

References

  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays with 2-Methyl-5-(quinoxalin-2-yl)aniline.
  • Carta, A. et al. (2024).
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays Using 1-(4-Aminophenyl)
  • MDPI. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI.
  • PMC - NIH. (2023).
  • PubMed. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. PubMed.
  • ResearchGate. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells.
  • PMC - PubMed Central. (n.d.).
  • MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
  • Longdom Publishing. (2014).
  • MDPI. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

Sources

Protocol for Kinase Inhibition Assay of 1-Quinoxalin-2-yl-piperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive, field-proven protocol for determining the inhibitory activity of the novel compound, 1-Quinoxalin-2-yl-piperidin-3-ol, against a target protein kinase. We will move beyond a simple recitation of steps to explain the underlying scientific principles, ensuring a robust and self-validating experimental design.

Introduction: The Promise of the Quinoxaline Scaffold

The quinoxaline motif, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry.[1] Its structural versatility and ability to form key interactions within enzyme active sites have made its derivatives a major focus of research, particularly in the development of targeted therapies.[1][2][3][4] Numerous studies have highlighted quinoxaline-based compounds as potent inhibitors of protein kinases, enzymes that are central regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[2][3][5]

This document outlines a complete workflow to characterize a novel derivative, this compound. While the specific target kinase for this compound requires empirical validation, the quinoxaline class has shown significant activity against tyrosine kinases and others, such as PI3Kα.[5][6] Therefore, the following protocol is presented as a universally applicable method, using a representative kinase for illustrative purposes.

Section 1: The Scientific Foundation

The Target: Protein Kinases in Cellular Signaling

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on a substrate protein.[7][8] This phosphorylation event acts as a molecular switch, regulating the vast majority of cellular processes, including growth, differentiation, and metabolism.[7] Given their central role, aberrant kinase activity is a hallmark of many diseases, making them one of the most important classes of drug targets.[9]

The Assay Principle: Quantifying Kinase Activity

To determine the potency of an inhibitor, we must first accurately measure the activity of the kinase enzyme.[8] This can be achieved by quantifying either the consumption of a substrate (like ATP) or the formation of a product (the phosphorylated substrate or ADP).[8][10] A successful kinase assay provides a window into the enzyme's catalytic function, which is then observed in the presence of varying concentrations of the test compound to measure the extent of inhibition.[11]

Caption: Figure 1: Principle of Kinase Inhibition.

Section 2: Assay Technology Selection and Design

Choosing the Right Tool: A Comparison of Assay Formats

Several technologies exist for measuring kinase activity, each with distinct advantages.

  • Radiometric Assays : Considered the "gold standard," these directly measure the incorporation of radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) into a substrate.[12][13] They are universally applicable and highly sensitive.[12] However, they involve the handling and disposal of radioactive materials.[8]

  • Fluorescence-Based Assays (TR-FRET/HTRF®) : These homogeneous assays detect the phosphorylated product using specific antibodies and fluorescence resonance energy transfer.[14][15] They are robust, highly amenable to high-throughput screening (HTS), and avoid radioactivity.[14][16]

  • Luminescence-Based Assays : These assays typically quantify the amount of ATP consumed during the kinase reaction.[7][17] They are known for their high sensitivity, broad applicability, and simple "add-and-read" format, making them ideal for both primary screening and detailed mechanistic studies.[17][18]

For this guide, we select a luminescence-based ATP-depletion assay (e.g., Promega's Kinase-Glo®) . The causality is direct and elegant: the kinase reaction consumes ATP, and we measure the amount of ATP remaining. A potent inhibitor will spare ATP, resulting in a higher luminescent signal. This method is highly robust, requires no modified substrates or antibodies, and is compatible with virtually any kinase system.[17][19]

The Luminescence Assay Mechanism

The selected assay format is a two-step process performed in a single well.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the inhibitor. The enzyme consumes ATP to phosphorylate the substrate.

  • Detection: A reagent containing a thermostable luciferase enzyme and its substrate, luciferin, is added.[17][19] The luciferase utilizes the remaining ATP to convert luciferin into oxyluciferin, a reaction that produces a stable, "glow-type" light signal.[17] The amount of light is directly proportional to the ATP concentration, and therefore inversely proportional to kinase activity.[19][20]

Caption: Figure 2: Mechanism of the Luminescence-Based Kinase Assay.

Section 3: The Protocol: A Self-Validating Workflow

This section provides a detailed, step-by-step methodology for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.

Materials and Reagents
  • Kinase: Purified, active target kinase (e.g., PI3Kα).

  • Substrate: Appropriate protein or peptide substrate for the chosen kinase.

  • Test Compound: this compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Positive Control: A known inhibitor for the target kinase.

  • ATP: High-purity adenosine 5'-triphosphate.

  • Assay Buffer: Buffer optimized for kinase activity (typically includes Tris-HCl, MgCl₂, DTT, and a surfactant like BSA or Tween-20).[21]

  • Detection Reagent: Commercial luminescence kinase assay kit (e.g., Kinase-Glo® Luminescent Kinase Assay).[17][19]

  • Plates: Solid white, opaque 96-well or 384-well microplates suitable for luminescence.

  • Equipment: Multichannel pipettes, plate shaker, and a luminometer plate reader.

Step-by-Step Protocol for IC₅₀ Determination

Expertise Insight: Before inhibitor testing, it is critical to determine the optimal enzyme and ATP concentrations. This involves titrating the kinase to find a concentration that yields a robust signal and titrating ATP to use a concentration near its Michaelis-Menten constant (Km), which ensures sensitivity to ATP-competitive inhibitors.[10] For this protocol, we assume these optimization steps have been completed.

1. Compound Serial Dilution:

  • Prepare a serial dilution series of this compound. Start from a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions in 100% DMSO. Typically, an 8 to 10-point curve is sufficient.
  • Prepare the positive control inhibitor in the same manner.

2. Assay Plate Preparation:

  • Add a small volume (e.g., 0.5 µL) of each compound dilution from Step 1 into the wells of the 384-well plate.
  • Crucial Controls:
  • Vehicle Control (0% Inhibition): Add DMSO only. This represents maximum kinase activity.
  • No Enzyme Control (100% Inhibition): Add DMSO, but in Step 3, substitute the enzyme solution with assay buffer. This represents the background signal.

3. Kinase Reaction Initiation:

  • Prepare a master mix containing the kinase and substrate in the assay buffer.
  • Dispense this kinase/substrate mix into each well (e.g., 10 µL).
  • Gently mix the plate and incubate for 15-20 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.[22]

4. Starting the Reaction:

  • Prepare an ATP solution in assay buffer at the pre-determined optimal concentration.
  • Add the ATP solution to all wells to start the kinase reaction (e.g., 10 µL).
  • Mix the plate on a plate shaker for 30 seconds.
  • Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes). Cover the plate to prevent evaporation.

5. Signal Detection:

  • Allow the Kinase-Glo® reagent to equilibrate to room temperature.
  • Add a volume of the detection reagent equal to the volume in the well (e.g., 20 µL) to all wells.[17] This stops the kinase reaction and initiates the luminescence reaction.
  • Mix on a plate shaker for 2 minutes.
  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[23]
  • Read the luminescence on a plate reader.
Experimental Workflow Visualization

G start Start: Prepare Reagents dilute 1. Prepare Serial Dilution of Inhibitor in DMSO start->dilute plate 2. Dispense Inhibitor/Controls into 384-Well Plate dilute->plate add_kinase 3. Add Kinase/Substrate Mix Pre-incubate 15 min plate->add_kinase add_atp 4. Add ATP to Initiate Reaction Incubate 60 min add_kinase->add_atp add_detect 5. Add Luminescence Detection Reagent add_atp->add_detect incubate_detect Incubate 10 min to Stabilize Signal add_detect->incubate_detect read 6. Read Luminescence on Plate Reader incubate_detect->read end End: Data Analysis read->end caption Figure 3: Step-by-step experimental workflow for the kinase inhibition assay.

Caption: Figure 3: Step-by-step experimental workflow for the kinase inhibition assay.

Section 4: Data Analysis and Interpretation

From Raw Luminescence to Percent Inhibition

The raw data from the luminometer must be converted into a meaningful measure of inhibition. This is a self-validating step that relies on the integrity of the controls.

  • Average the replicates for each condition.

  • Subtract the background: Subtract the average signal of the "No Enzyme" control from all other data points.

  • Calculate Percent Inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle_Control))

Determining the IC₅₀ Value

The IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[9][24]

  • Plot the Percent Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Fit the data to a non-linear regression curve (sigmoidal dose-response with variable slope). This can be done using software like GraphPad Prism or R.

  • The IC₅₀ is the value on the X-axis that corresponds to 50% on the Y-axis of the fitted curve.[25]

Data Presentation

Quantitative data should be summarized in clear, structured tables.

Table 1: Sample Raw and Processed Data

[Inhibitor] (µM) Avg. Luminescence % Inhibition
100 15,500 98.1%
20 28,750 96.4%
4 150,200 81.2%
0.8 450,600 43.7%
0.16 680,900 14.9%
0.032 785,100 1.9%
Vehicle (0) 800,000 0.0%

| No Enzyme | 12,000 | 100.0% |

Table 2: Final Inhibitory Potency Summary

Compound Target Kinase IC₅₀ (µM)
This compound PI3Kα 0.75

| Positive Control (Known Inhibitor) | PI3Kα | 0.05 |

Conclusion

This guide provides a robust, reliable, and scientifically grounded protocol for assessing the inhibitory potential of this compound. By integrating proper controls, explaining the rationale behind the chosen technology, and detailing a clear workflow, researchers can confidently generate high-quality, reproducible IC₅₀ data. This information is a critical first step in the drug discovery pipeline, enabling the characterization of novel chemical entities and guiding the development of next-generation targeted therapies.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. (n.d.). ResearchGate.[Link]

  • Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. (2016). PubMed.[Link]

  • HTRF® Kinase Assay Protocol. (n.d.). ResearchGate.[Link]

  • Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Treatment. (2025). GeneOnline News.[Link]

  • (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2008). ResearchGate.[Link]

  • How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. (2018). YouTube.[Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. (n.d.). PubMed.[Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience.[Link]

  • Current Trends in Kinase Inhibitors: Focus on Quinoxaline. (2025). Bioengineer.org.[Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.[Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.[Link]

  • Protocol HotSpot Kinase Assay. (n.d.). Reaction Biology.[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.[Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). National Institutes of Health.[Link]

  • Radiometric Filter Binding Assay. (n.d.). Reaction Biology.[Link]

  • Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information.[Link]

  • A high-throughput radiometric kinase assay. (n.d.). National Institutes of Health.[Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology.[Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central.[Link]

  • In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems.[Link]

  • Prediction of kinase-inhibitor binding affinity using energetic parameters. (n.d.). PubMed Central.[Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology.[Link]

  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018). AACR Journals.[Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • In vitro kinase assay. (2024). protocols.io.[Link]

  • (PDF) ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). ResearchGate.[Link]

  • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. (n.d.). PubMed Central.[Link]

  • synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. (2025). ResearchGate.[Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (n.d.). MDPI.[Link]

  • Discovery of novel 2-piperidinol-3-(arylsulfonyl)quinoxalines as phosphoinositide 3-kinase α (PI3Kα) inhibitors. (2012). PubMed.[Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health.[Link]

  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivativ. (n.d.). Semantic Scholar.[Link]

  • Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. (n.d.). PubMed.[Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (n.d.). PubMed.[Link]

Sources

Proactive De-risking: A Technical Guide to Troubleshooting and Optimization in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey from a promising molecular entity to a market-approved therapeutic is characterized by a high attrition rate, where unforeseen challenges in efficacy, safety, and manufacturability derail even the most promising candidates. This guide moves beyond reactive problem-solving, presenting a framework for proactive troubleshooting and systematic optimization across the drug development continuum. We will dissect the causal mechanisms behind common failure points—from early-stage assay interference to late-stage clinical trial design flaws—and provide field-proven, self-validating protocols to mitigate these risks. By integrating advanced analytical techniques, robust experimental design, and a deep understanding of regulatory expectations, this guide equips researchers and drug development professionals with the technical acumen to de-risk their programs, accelerate timelines, and increase the probability of success.

Part I: The Foundation - Target Validation and High-Throughput Screening (HTS)

The genesis of any drug development program lies in identifying a viable biological target and a "hit" compound that modulates its activity. Flaws in this initial stage invariably lead to wasted resources and downstream failure.

De-risking Target Validation

A significant bottleneck in drug discovery is the initial identification and validation of biological targets.[1] Poor target validation can result in pursuing targets that do not translate to clinical success, leading to costly failures in later stages.[1]

Causality of Failure:

  • Insufficient Link to Disease Pathology: The biological rationale connecting the target to the disease may be weak or based on non-human models that fail to recapitulate human physiology.[2]

  • Lack of "Druggability": The target protein may lack a suitable binding pocket for a small molecule or be inaccessible to a biologic, making modulation difficult.

  • Redundant Pathways: The biological system may have compensatory pathways that circumvent the effect of modulating the single target, rendering the therapeutic approach ineffective.

Optimization Strategy: A Multi-Modal Approach To build a robust validation package, evidence must be triangulated from multiple sources:

  • Genomic & Proteomic Data: Utilize human genetic data (e.g., GWAS) and proteomics to confirm the target's role in the patient population.

  • In Vitro Models: Employ human-relevant cell lines, patient-derived cells, or organoids to test the target modulation hypothesis.[1]

  • In Vivo Models: Use knockout/knock-in or humanized animal models to understand the systemic effect of target engagement, while being critically aware of their limitations.[2][3]

Troubleshooting High-Throughput Screening (HTS) Assays

HTS is a cornerstone of modern drug discovery, but it is susceptible to systematic errors and artifacts that can generate misleading data.[4][5] The primary goal is to differentiate true biological activity from compound-dependent assay interference.[6]

Common HTS Pitfalls:

  • Compound Interference: Molecules can interfere with the assay technology itself (e.g., autofluorescence, light scattering, or inhibition of the reporter enzyme) rather than the biological target.[6] This interference can be reproducible and concentration-dependent, mimicking a true "hit."[6]

  • Systematic Errors: Plate- or well-position-dependent effects (e.g., evaporation, temperature gradients) can skew results. Statistical analysis of hit distribution across plates can reveal these patterns.[4]

  • Poor Assay Design: An assay with a low signal-to-background ratio or high variability will lack the robustness needed to identify true hits reliably.

The following diagram outlines a systematic workflow for identifying and eliminating false positives during and after an HTS campaign.

HTS_Troubleshooting_Workflow Primary_Screen Primary HTS Campaign (Single Concentration) Hit_Triage Initial Hit Triage (>3 SD from mean) Primary_Screen->Hit_Triage Replication Re-test Hits (Replication Screen) Hit_Triage->Replication Dose_Response Dose-Response Curve (Determine IC50/EC50) Replication->Dose_Response Reproducible? False_Positive_1 Discard: Non-Reproducible Replication->False_Positive_1 No Orthogonal_Assay Orthogonal Assay (Different Technology) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (Assay Interference) Orthogonal_Assay->Counter_Screen Active in Orthogonal? False_Positive_2 Discard: Assay Interference Orthogonal_Assay->False_Positive_2 No SAR_Analysis Structure-Activity Relationship (SAR) Analysis Counter_Screen->SAR_Analysis Not an Artifact? Counter_Screen->False_Positive_2 No Confirmed_Hits Confirmed Hits to Lead Optimization SAR_Analysis->Confirmed_Hits Tractable SAR? False_Positive_3 Discard: No SAR SAR_Analysis->False_Positive_3 No

Caption: Workflow for HTS hit validation to eliminate false positives.

Part II: The Core Engine - Lead Optimization

Lead optimization is an iterative cycle of designing, synthesizing, and testing compounds to transform a "hit" into a viable drug candidate.[7] The goal is to enhance efficacy, selectivity, and safety while perfecting the pharmacokinetic profile.[7][8]

Optimizing ADME Properties

A primary cause of drug failure is an unacceptable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[9] A potent compound is useless if it cannot reach its target in sufficient concentrations or has a half-life that is too short.[9]

Key Optimization Strategies:

  • Metabolic Stability: Identify metabolic "soft spots" using in vitro systems (liver microsomes, hepatocytes) and modify the chemical structure to block these sites of metabolism.[10] This can prolong the drug's half-life.

  • Permeability: For oral drugs, permeability across the gut wall is essential. This is often assessed using Caco-2 cell monolayers. Chemical modifications can improve permeability by balancing lipophilicity and hydrogen bonding potential.

  • Plasma Protein Binding (PPB): High PPB can limit the free fraction of the drug available to engage the target. While challenging to modify, structural changes can sometimes reduce binding to proteins like albumin.

  • Toxicity Mitigation: Early assessment of toxicity is crucial.[9] This includes in vitro cytotoxicity assays and screens for off-target effects, such as hERG channel inhibition (a key cardiac liability).

This process is not linear but a continuous feedback loop where data from each step informs the next round of chemical design.

Lead_Optimization_Cycle Design Design Synthesize Synthesize Design->Synthesize Hypothesis Test Test Synthesize->Test New Analogs Analyze Analyze Test->Analyze Potency, ADME, Tox Data sub_potency Potency & Selectivity sub_adme ADME/PK sub_tox In Vitro Tox Analyze->Design SAR Insights

Caption: The iterative cycle of design, synthesis, and testing in lead optimization.

Troubleshooting Poor Solubility and Bioavailability

Poor aqueous solubility is a major challenge for orally administered drugs, limiting their absorption and bioavailability.[11][12] Approximately 40% of drugs on the market and nearly 90% of molecules in the discovery pipeline are poorly water-soluble.[11][13]

Table 1: Comparison of Solubility Enhancement Techniques

TechniqueMechanismAdvantagesDisadvantages
Salt Formation [11]Ionizes acidic or basic drugs, increasing interaction with water.Simple, effective, well-established.Only applicable to ionizable compounds; risk of conversion back to free form.
Particle Size Reduction [11][12]Increases surface area-to-volume ratio, enhancing dissolution rate.Broadly applicable, can be achieved via micronization or nanomilling.May not improve equilibrium solubility; risk of particle aggregation.
Amorphous Solid Dispersions [14]Traps the drug in a high-energy, amorphous state within a polymer matrix.Significantly increases kinetic solubility and can create supersaturated solutions.Physically unstable (risk of recrystallization); requires specialized manufacturing (e.g., spray drying).
Complexation [11]Encapsulates the drug molecule within a hydrophilic carrier, like a cyclodextrin.Can significantly improve solubility and stability.Limited by stoichiometry and binding affinity; can be expensive.
Lipid-Based Formulations [14]Dissolves the drug in a lipid vehicle (e.g., SEDDS).Improves solubility of lipophilic drugs; can enhance lymphatic absorption.Can be complex to formulate and manufacture; potential for GI side effects.

This protocol provides a tiered approach to efficiently screen strategies for a poorly soluble compound.

  • Tier 1: pH-Solubility Profile:

    • Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

    • Add an excess of the compound to each buffer.

    • Equilibrate for 24-48 hours with agitation.

    • Filter and analyze the supernatant by HPLC-UV to determine the concentration.

    • Causality: This identifies if the compound is ionizable and if pH adjustment or salt formation is a viable strategy.

  • Tier 2: Amorphous Solid Dispersion (ASD) Feasibility:

    • Select 2-3 pharmaceutically relevant polymers (e.g., HPMC-AS, PVP/VA).

    • Prepare small-scale ASDs at different drug loadings (e.g., 10%, 25%) via solvent evaporation.

    • Confirm amorphicity using Polarized Light Microscopy (PLM) or Differential Scanning Calorimetry (DSC).

    • Perform dissolution testing on the most promising formulations.

    • Causality: This quickly assesses if the compound can be made amorphous and maintained in that state by a polymer, a prerequisite for the ASD approach.

  • Tier 3: Lipid-Based Formulation Screen:

    • Select a range of lipid excipients (oils, surfactants, co-solvents).

    • Determine the equilibrium solubility of the compound in each individual excipient.

    • Construct pseudo-ternary phase diagrams to identify regions that form stable emulsions upon dilution.

    • Causality: This identifies excipients and ratios that can effectively solubilize the drug and maintain that solubilization upon entering the aqueous environment of the GI tract.

Part III: Preclinical Development - Safety and Stability

Before a drug can be tested in humans, its safety profile must be rigorously evaluated in preclinical studies, and its chemical stability must be ensured.[15] These studies must be conducted under Good Laboratory Practice (GLP) regulations.[16][17]

Troubleshooting In Vitro and In Vivo Toxicology

Toxicology studies aim to identify potential target organs for toxicity and determine a safe starting dose for human trials.[18] A key challenge is the translation of findings from animal models to humans.[2][3]

Causality of Translational Failure:

  • Species-Specific Metabolism: Animal models may metabolize a drug differently than humans, leading to the formation of different metabolites, some of which could be toxic (or non-toxic) only in one species.[15]

  • Irrelevant Animal Models: The chosen animal model may not accurately represent human physiology or the specific disease being studied.[3] This has led to an increased interest in humanized models and organ-on-a-chip technologies.[3]

  • In Vitro to In Vivo Disconnect: In vitro tests, while useful for reducing animal use, lack the homeostatic mechanisms of a whole organism and may not predict complex systemic toxicities.[19][20]

Optimization Strategy: An Integrated Approach

  • Early Mechanistic Toxicology: Use in vitro assays (e.g., Ames test for mutagenicity, cytotoxicity panels) to flag liabilities early.

  • Pharmacokinetics-Driven Toxicology: Ensure that drug exposure levels in toxicology studies are relevant to the expected therapeutic exposure in humans. The route of administration in animal studies should mimic the intended clinical route where feasible.[21]

  • Regulatory Consultation: Engage with regulatory agencies like the FDA to discuss the preclinical program design, especially for novel therapeutics or when using unconventional animal models.[22]

Ensuring Drug Stability: The Role of ICH Guidelines

Stability testing is essential to determine how a drug's quality changes over time under various environmental conditions, establishing its shelf life and recommended storage conditions.[23][24] The International Council for Harmonisation (ICH) provides the globally accepted guidelines for this process.[23][25]

Table 2: Standard ICH Stability Testing Conditions [25]

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months

Troubleshooting Stability Failures:

  • Identify the Degradation Pathway: Use stress testing (exposure to heat, light, humidity, acid, base, oxidation) to force degradation. Analyze the resulting products using techniques like LC-MS to identify the structures of degradants and elucidate the chemical pathway of instability.

  • Formulation Optimization: If the drug substance itself is labile, formulation can provide protection. This may involve pH adjustment with buffers, adding antioxidants, or using light-protecting packaging.[24]

  • Solid-State Form: For solid dosage forms, the crystalline structure (polymorph) can significantly impact stability. A comprehensive polymorph screen should be conducted to identify the most stable crystalline form.[26]

Part IV: The Final Hurdle - Clinical Trial Optimization

Clinical trials are the most expensive and time-consuming phase of drug development.[27][28] Many trials fail not because the drug is ineffective, but due to flaws in trial design and execution.[29]

Overcoming Common Pitfalls in Clinical Trial Design

Symptoms of a non-optimized trial design include missed enrollment timelines and the need for protocol amendments that are not related to new safety data.[30]

Key Challenges and Mitigation Strategies:

  • Flawed Research Question: The trial may ask a question that is not clinically relevant or has an endpoint that does not reflect true patient benefit. Optimization: Engage with clinicians, patients, and payers early in the design process to ensure the trial is addressing a critical unmet need.[27]

  • Patient Recruitment and Retention: This is a persistent problem.[27] Sponsors often fail to engage patients early enough or use a one-size-fits-all recruitment strategy.[31] Optimization: Use real-world data (RWD) to model patient populations and identify recruitment hotspots.[30] Develop diverse and tailored recruitment strategies that reduce patient burden and improve engagement.[31]

  • Unnecessary Complexity: Protocols often attempt to collect "nice-to-have" versus "need-to-have" data, increasing complexity and burden on sites and patients.[27] Optimization: Rigorously question every procedure and data point to determine if it is essential to answer the primary safety and efficacy questions.[27]

The Role of Biomarkers in Optimization and Precision Medicine

Biomarkers are critical tools for optimizing clinical trials and enabling precision medicine.[32] However, the process of discovering and validating robust biomarkers is challenging.[33][34]

Challenges in Biomarker Development:

  • Analytical and Clinical Validation: A biomarker assay must be proven to be accurate, precise, and reproducible (analytical validation).[35][36] It must then be shown to consistently predict a clinical outcome (clinical validation).[35][36]

  • Tumor Heterogeneity & Biological Complexity: In oncology, tumor heterogeneity can make it difficult for a single biomarker to be universally predictive.[33]

  • Reproducibility: A lack of reproducibility has been a major roadblock to the clinical implementation of many discovered biomarkers.[36]

Biomarkers can be used to de-risk and optimize trials by ensuring the right drug is given to the right patient.

Biomarker_Application Patient_Population Total Patient Population (e.g., All Lung Cancer) Biomarker_Test Biomarker Test (e.g., Test for EGFR mutation) Patient_Population->Biomarker_Test Biomarker_Positive Biomarker-Positive Patients (Higher Probability of Response) Biomarker_Test->Biomarker_Positive Positive Biomarker_Negative Biomarker-Negative Patients (Lower Probability of Response) Biomarker_Test->Biomarker_Negative Negative Targeted_Therapy Administer Targeted Therapy Biomarker_Positive->Targeted_Therapy Standard_Care Administer Standard of Care Biomarker_Negative->Standard_Care Outcome_Positive Optimized Trial: Higher Response Rate, Smaller Sample Size Targeted_Therapy->Outcome_Positive Outcome_Negative Patients Spared Ineffective Treatment Standard_Care->Outcome_Negative

Caption: Use of a predictive biomarker for patient stratification in a clinical trial.

Conclusion

The landscape of drug development is fraught with scientific, financial, and regulatory challenges. A reactive, problem-solving approach is insufficient. The strategies outlined in this guide advocate for a paradigm shift towards proactive de-risking and continuous optimization. By embedding principles of causality, designing self-validating experimental systems, and rigorously interrogating data at every stage—from target validation to clinical trial execution—development teams can significantly enhance the quality of their candidates and improve their probability of success. This technical, data-driven mindset is the cornerstone of navigating the complexities of modern therapeutic development and ultimately delivering safe and effective medicines to patients.

References

  • Al-Kassas, R., et al. (2024). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. MDPI. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry Analysis. Retrieved from [Link]

  • D'Arcangelo, M., et al. (2020). Challenges with biomarkers in cancer drug discovery and development. Taylor & Francis Online. Retrieved from [Link]

  • A Guide to ICH Stability Storage and Testing for Pharmaceuticals. (n.d.). American Pharmaceutical Review. Retrieved from [Link]

  • Avoiding Major Pitfalls in Clinical Trial Design. (2020). Anju Software. Retrieved from [Link]

  • Kummar, S., et al. (2008). Perspective on Challenges and Issues in Biomarker Development and Drug and Biomarker Codevelopment. JNCI: Journal of the National Cancer Institute. Retrieved from [Link]

  • Ich guideline for stability testing. (2016). SlideShare. Retrieved from [Link]

  • Property-Based Optimization of Pharmaceutical Lead Compounds. (n.d.). ACD/Labs. Retrieved from [Link]

  • Jamshaid, H., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Retrieved from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency (EMA). Retrieved from [Link]

  • Biomarker Analysis in Drug Development: Boosting Precision Medicine. (2024). Blog. Retrieved from [Link]

  • Navigating the Challenges of Clinical Trial Design. (2023). BioSpace. Retrieved from [Link]

  • How to optimize lead compounds? (2025). Patsnap Synapse. Retrieved from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Retrieved from [Link]

  • Bringing clinical trial optimization into the 21st century: A Q&A with Dr. Rob Scott, MD. (2022). ZS. Retrieved from [Link]

  • SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. (2019). Drug Development & Delivery. Retrieved from [Link]

  • Understanding biomarker validation, qualification challenges. (2025). TechTarget. Retrieved from [Link]

  • Properties Optimization. (n.d.). SpiroChem. Retrieved from [Link]

  • Lead Optimization in Early Drug Discovery. (2024). Cole-Parmer. Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Clinical Trial Optimization Algorithms. (n.d.). Meegle. Retrieved from [Link]

  • Techniques for Choosing and Developing a Drug Candidate. (n.d.). HyCON Labs. Retrieved from [Link]

  • Biomarkers in drug discovery and development. (2010). European Pharmaceutical Review. Retrieved from [Link]

  • ICH Q1A(R2) Guideline. (n.d.). ICH. Retrieved from [Link]

  • Challenges in Preclinical Drug Development: How to Overcome Them? (2023). Gyan Solutions. Retrieved from [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025). NAMSA. Retrieved from [Link]

  • Challenges, complexities, and considerations in the design and interpretation of late-phase oncology trials. (n.d.). PubMed Central. Retrieved from [Link]

  • What are the methods of lead optimization in drug discovery? (2025). Patsnap Synapse. Retrieved from [Link]

  • Navigating the Bottlenecks in Pre-Clinical Drug Discovery. (2024). ABS Bio. Retrieved from [Link]

  • FDA Requirements for Preclinical Studies. (n.d.). Karger. Retrieved from [Link]

  • Preclinical Assessment of Investigational Cellular and Gene Therapy Products. (n.d.). FDA. Retrieved from [Link]

  • Strategies and Methods for Drug Candidate Phase Optimization in Discovery Space. (n.d.). ResearchGate. Retrieved from [Link]

  • Obstacles in Drug Development and How to Overcome Them. (n.d.). Vici Health Sciences. Retrieved from [Link]

  • Strategies to optimize drug half-life in lead candidate identification. (n.d.). ResearchGate. Retrieved from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Retrieved from [Link]

  • Step 2: Preclinical Research. (2018). FDA. Retrieved from [Link]

  • Validating and troubleshooting ocular in vitro toxicology tests. (n.d.). PubMed - NIH. Retrieved from [Link]

  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? (2016). ResearchGate. Retrieved from [Link]

  • Quality control and data correction in high-throughput screening. (n.d.). UQAM. Retrieved from [Link]

  • Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. (2018). ChemSafetyPro.COM. Retrieved from [Link]

  • Tackling Drug Discovery Challenges in Pharma. (n.d.). Quantiphi. Retrieved from [Link]

  • Challenges to drug development and troubleshooting checklist for identifying and validating targets before clinical trials. (n.d.). ResearchGate. Retrieved from [Link]

  • In vivo toxicology studies. (n.d.). Biobide. Retrieved from [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC - NIH. Retrieved from [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. Retrieved from [Link]

  • In vitro Toxicity Testing in the Twenty-First Century. (n.d.). PMC - NIH. Retrieved from [Link]

  • In Vivo and in Vitro Testing. (n.d.). Encyclopedia.com. Retrieved from [Link]

  • Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Troubleshooting the Solubility of 1-Quinoxalin-2-yl-piperidin-3-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Solubility Challenge

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] However, the inherent planarity and aromaticity of the quinoxaline ring system frequently lead to strong crystal lattice energies and low aqueous solubility, posing a significant hurdle for researchers in drug development.[2] Compounds like 1-Quinoxalin-2-yl-piperidin-3-ol, while promising, often precipitate out of solution in aqueous assay buffers, leading to inaccurate and unreliable data.

This guide provides a systematic, in-depth framework for troubleshooting and overcoming the low solubility of this compound. We will move beyond simple trial-and-error and instead apply a logical, mechanism-driven approach to formulation development. The goal is not merely to dissolve the compound, but to do so in a manner that maintains its chemical integrity and is compatible with the downstream biological assay.

Part 1: Physicochemical Profile of this compound

Understanding the molecule is the first step in solving the problem. The structure of this compound contains three key features that dictate its solubility behavior:

  • Quinoxaline Ring: A planar, aromatic, and largely hydrophobic moiety that favors stacking and contributes to low water solubility.

  • Piperidine Ring: A saturated heterocycle containing a basic nitrogen atom. This nitrogen is a key handle for solubility manipulation, as it can be protonated in acidic conditions to form a more soluble salt.

  • Hydroxyl Group: A polar group capable of hydrogen bonding, which provides a modest contribution to aqueous solubility.[3]

These features result in a molecule with amphipathic character and pH-dependent properties.

PropertyValueSource / Comment
Molecular Formula C₁₃H₁₅N₃O-
Molecular Weight 229.28 g/mol [4]
Predicted pKa (Acidic) 14.56 ± 0.20[4] (Refers to the hydroxyl group, not relevant for solubilization)
Predicted pKa (Basic) ~8.0 - 9.0(Estimated for the piperidine nitrogen, the primary target for pH modification)
Predicted logP ~1.5 - 2.5(Indicates moderate lipophilicity)

The most critical parameter for our purpose is the basic pKa of the piperidine nitrogen. At a pH below this pKa, the nitrogen will be protonated, imparting a positive charge on the molecule and drastically increasing its affinity for polar solvents like water. Quinoxaline itself is a very weak base, with a pKa around 0.6, so it is unlikely to be protonated under typical biological conditions.[5][6]

Part 2: A Systematic Framework for Solubility Troubleshooting

A reactive, disorganized approach to solubility issues wastes time and compound. We advocate for a systematic process: Characterize → Strategize → Validate. This workflow ensures that each step is logical and builds upon the last, leading to a robust final protocol.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy & Optimization cluster_2 Phase 3: Validation & Final Protocol start Compound Precipitates in Assay Buffer quantify Determine Kinetic Solubility (Baseline) start->quantify strategy Select Solubilization Strategy quantify->strategy ph Tier 1: pH Adjustment strategy->ph Is compound ionizable? cosolvent Tier 2: Co-solvents strategy->cosolvent pH fails or is incompatible excipient Tier 3: Excipients (e.g., Cyclodextrins) strategy->excipient Co-solvents fail or interfere validate Validate Assay Compatibility ph->validate cosolvent->validate excipient->validate final Finalize SOP for Stock & Working Solutions validate->final No interference with assay

Figure 1: Systematic workflow for troubleshooting compound solubility.

Part 3: Foundational Analysis: Quantifying Kinetic Solubility

Before attempting to improve solubility, it is essential to establish a baseline. In drug discovery, the most relevant measure is kinetic solubility . This reflects the concentration at which a compound, introduced from a concentrated organic stock (usually DMSO), begins to precipitate in an aqueous buffer.[7] It mimics the common workflow of diluting a compound into an assay plate.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol uses a 96-well plate format for efficiency.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Assay Buffer (e.g., PBS, pH 7.4).

  • 96-well polypropylene plates (for serial dilution).

  • 96-well filter plate (e.g., 0.45 µm PVDF).

  • 96-well UV-transparent plate (for analysis).

  • Plate reader capable of measuring UV absorbance.

Methodology:

  • Prepare Serial Dilution: In a polypropylene plate, perform a 2-fold serial dilution of the 10 mM DMSO stock solution with 100% DMSO to create a concentration gradient (e.g., 10, 5, 2.5, 1.25... mM).

  • Addition to Buffer: Transfer 2 µL from each well of the DMSO dilution plate to a new plate containing 98 µL of the aqueous assay buffer in each well. This creates a 1:50 dilution with a final DMSO concentration of 2%. The final compound concentrations will be 200, 100, 50, 25... µM.

  • Equilibration: Seal the plate and shake at room temperature for 1-2 hours to allow precipitation to reach equilibrium.

  • Separation: Place the assay plate on top of a 96-well filter plate and centrifuge to separate the soluble supernatant from the precipitated solid.

  • Quantification: Transfer the clear filtrate to a UV-transparent plate and measure the absorbance at a predetermined wavelength (e.g., λ_max of the compound).

  • Analysis: Plot absorbance versus nominal concentration. The kinetic solubility is the concentration at which the absorbance values plateau, indicating that no more compound can dissolve.

Part 4: Tier 1 Strategy: pH Optimization

Given the basic piperidine nitrogen, the most direct and often most effective strategy is to lower the pH of the assay buffer.[8][9] By protonating this nitrogen, we form a cation which is significantly more soluble in water.

G cluster_0 High pH ( > pKa ) cluster_1 Low pH ( < pKa ) A [Compound]-N (Neutral) Low Solubility (Precipitates) B [Compound]-NH+ (Cationic) High Solubility (Dissolved) A->B + H+ B->A - H+

Figure 2: Mechanism of pH-dependent solubility for a basic compound.
Protocol 2: Generating a pH-Solubility Profile

Materials:

  • A set of buffers with varying pH values (e.g., Acetate pH 4.0, 5.0; MES pH 6.0; PBS pH 7.4).

  • Materials from Protocol 1.

Methodology:

  • Set up Plates: Prepare a separate 96-well plate for each pH condition to be tested.

  • Execute Kinetic Solubility Assay: Perform Protocol 1 in parallel for each buffer.

  • Analyze and Plot: Determine the kinetic solubility for each pH value. Plot solubility (µM) on the y-axis against pH on the x-axis.

  • Select Optimal pH: Identify the lowest pH that provides sufficient solubility while remaining compatible with the biological assay system (e.g., cell health, enzyme activity). A pH of 6.0 or 6.5 is often a good compromise.

Part 5: Tier 2 Strategy: Co-solvent Systems

If pH adjustment is insufficient or incompatible with the assay, the next step is to use water-miscible organic co-solvents. Co-solvents work by reducing the overall polarity of the aqueous buffer, which lowers the energy penalty for solvating a hydrophobic molecule.[10][]

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

Caution: Co-solvents can impact biological assays. It is crucial to run a vehicle control to test the tolerance of the assay system to the final concentration of the selected co-solvent. Most cell-based assays tolerate up to 0.5-1% DMSO.[12]

Protocol 3: Co-solvent Screening

Methodology:

  • Prepare Co-solvent Buffers: Create a series of assay buffers (at the optimal pH determined previously, if any) containing different final concentrations of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Execute Kinetic Solubility Assay: Perform Protocol 1 using these co-solvent-containing buffers.

  • Tabulate Results: Organize the data to identify the co-solvent and concentration that provides the best solubility enhancement.

Co-solventConcentration (v/v)Kinetic Solubility (µM)
None (Control)0%15
DMSO5%45
Ethanol5%60
PEG 400 5% 125
Propylene Glycol5%90
Table 1: Example data from a co-solvent screening experiment.

Part 6: Tier 3 Strategy: Advanced Solubilizing Excipients

When pH and co-solvents are not enough, excipients can be employed. For research applications, the most useful class is cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate poorly soluble molecules, forming a water-soluble "inclusion complex."[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

G cluster_0 Mechanism of Cyclodextrin Solubilization cluster_1 Structure Detail CD Cyclodextrin p2 + Detail Hydrophilic Exterior (Soluble in Water) Hydrophobic Interior (Binds Compound) CD->Detail Drug Insoluble Compound p1 + Complex Soluble Inclusion Complex

Figure 3: Encapsulation of a hydrophobic compound by a cyclodextrin.
Protocol 4: Screening with HP-β-Cyclodextrin

Methodology:

  • Prepare Cyclodextrin Buffers: Create assay buffers containing various concentrations of HP-β-CD (e.g., 10, 20, 50 mM).

  • Execute Kinetic Solubility Assay: Perform Protocol 1 using these cyclodextrin-containing buffers.

  • Analyze Results: Determine the concentration of HP-β-CD required to achieve the target solubility. Be aware that at high concentrations, cyclodextrins can also interfere with some assays by sequestering the compound.

Part 7: Finalized SOP for Solution Preparation

Once an effective formulation is identified (e.g., pH 6.5 buffer with 5% PEG 400), a standard operating procedure (SOP) for preparing stock and working solutions is critical for reproducibility.

Best Practices:

  • High-Concentration Stock: Always prepare the primary stock solution at a high concentration (e.g., 10-20 mM) in 100% anhydrous DMSO.[14] Store this stock in aliquots at -80°C to avoid repeated freeze-thaw cycles.[12]

  • Intermediate Dilutions: Avoid large, single-step dilutions directly from 100% DMSO into an aqueous buffer. This "solvent shock" is a primary cause of precipitation.[15] Perform an intermediate dilution step into either 100% DMSO or the final assay buffer.

  • Dilution Technique: When diluting, always add the concentrated DMSO stock to the aqueous buffer (not the other way around) while vortexing or mixing vigorously to ensure rapid dispersion.[16]

  • Fresh is Best: Prepare the final aqueous working solutions fresh for each experiment and use them promptly. Poorly soluble compounds can precipitate over time even in an optimized formulation.

Conclusion

Troubleshooting the low solubility of this compound is a manageable challenge when approached systematically. By first understanding the compound's physicochemical properties, quantifying the problem, and then applying a tiered strategy of pH adjustment, co-solvent addition, and excipient use, researchers can develop a robust formulation. The key to success lies not only in finding a method to dissolve the compound but also in validating that the chosen method does not compromise the integrity of the biological assay. This rigorous, science-driven approach ensures the generation of accurate, reliable, and meaningful data in the drug development process.

References

  • BenchChem. Navigating the Solubility Landscape of Quinoxaline Derivatives: A Technical Guide. Benchchem.com. 1

  • Solubility of Things. Quinoxaline derivative - Solubility of Things. solubilityofthings.com. 3

  • Pharma Focus Europe. Role of Excipients in Drug Formulation. pharmafocuseurope.com. 17

  • MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. mdpi.com. 2

  • Colorcon. The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. colorcon.com. 18

  • PMC - NIH. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. ncbi.nlm.nih.gov. 19

  • Accent Microcell Ltd. The Role of Excipients in Pharmaceutical Formulations. accentmicrocell.com. 20

  • Netex. Excipients: What they are and their importance in the pharmaceutical industry. netex-sds.com. 21

  • ResearchGate. A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. researchgate.net. 5

  • Springer. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. link.springer.com. 8

  • ScienceDirect. Quinoxaline, its derivatives and applications: A State of the Art review. sciencedirect.com. 6

  • LinkedIn. Co-solvency and anti-solvent method for the solubility enhancement. linkedin.com. 10

  • BOC Sciences. pH Adjustment and Co-Solvent Optimization. bocsci.com.

  • ResearchGate. Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. researchgate.net. 22

  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. pubmed.ncbi.nlm.nih.gov. 9

  • ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. researchgate.net. 23

  • Wiley Online Library. Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. onlinelibrary.wiley.com. 24

  • bepls.com. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.com. 25

  • FasterCapital. Best Practices For Stock Solutions. fastercapital.com. 14

  • MedChemExpress. Compound Handling Instructions. medchemexpress.com. 12

  • PMC - NIH. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. ncbi.nlm.nih.gov. 26

  • BenchChem. Strategies to enhance the solubility of Macrophylline for bioassays. benchchem.com. 13

  • BenchChem. Technical Support Center: Improving the Bioavailability of Poorly Soluble Compounds. benchchem.com. 27

  • EvitaChem. Buy 1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride (EVT-1720413). evitachem.com. 28

  • Royal Society of Chemistry. CHAPTER 2: Tactics to Improve Solubility Available. pubs.rsc.org. 7

  • MDPI. Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. mdpi.com. 29

  • ChemicalBook. Quinoxalin-2-yl-piperidin-3-ol, 98+% C13H15N3O, MW: 229.28. chemicalbook.com. 4

  • Chemistry LibreTexts. 2.5: Preparing Solutions. chem.libretexts.org. 16

  • Reddit. How to tackle compound solubility issue. reddit.com. 15

  • Taylor & Francis Online. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. tandfonline.com. 30

Sources

A Senior Application Scientist's Guide to Overcoming Challenges in the Purification of N-aryl Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The N-aryl Piperidine Moiety and the Imperative of Purity

The N-aryl piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a multitude of blockbuster drugs and promising clinical candidates.[1][2][3] Its prevalence stems from the unique three-dimensional architecture it imparts, which allows for precise spatial orientation of pharmacophoric elements, leading to enhanced target affinity and selectivity. However, the very synthetic routes that make these complex molecules accessible often introduce a host of impurities that can be challenging to remove. For researchers, scientists, and drug development professionals, achieving the requisite high purity of N-aryl piperidine intermediates and final active pharmaceutical ingredients (APIs) is not merely a matter of regulatory compliance but a fundamental prerequisite for obtaining accurate biological data and ensuring patient safety.

This in-depth technical guide provides a field-proven perspective on navigating the common and complex purification challenges associated with N-aryl piperidines. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering a self-validating system of protocols and troubleshooting strategies.

The Root of the Challenge: Impurity Profiles in N-aryl Piperidine Synthesis

A successful purification strategy begins with a thorough understanding of the potential impurities. The synthesis of N-aryl piperidines, often accomplished through methods like Buchwald-Hartwig amination, Ullmann condensation, or reductive amination, can generate a variety of byproducts.[1][4][5]

Common Impurities Encountered:

  • Unreacted Starting Materials: Incomplete reactions can leave residual aryl halides, piperidines, or their precursors in the crude product.

  • Homocoupling Products: Side reactions can lead to the formation of biaryl compounds from the coupling of two aryl halide molecules.

  • Catalyst Residues: Palladium- or copper-based catalysts are frequently used and their removal to pharmaceutically acceptable levels (often in the low ppm range) is a critical challenge.[6][7]

  • Ligand-Derived Impurities: Phosphine ligands used in cross-coupling reactions can oxidize to phosphine oxides, which may co-elute with the desired product.

  • Positional Isomers and Over-arylated Species: Depending on the reaction conditions, undesired isomers or multiple arylations of the piperidine nitrogen can occur.

  • Solvent and Reagent Adducts: Solvents and reagents can sometimes form adducts with the product or intermediates.

The physicochemical properties of N-aryl piperidines themselves can also complicate purification. Their basic nature can lead to salt formation with acidic species, and their often-crystalline nature can result in the occlusion of impurities within the crystal lattice.

Strategic Purification Workflows: A Multi-modal Approach

A robust purification strategy for N-aryl piperidines is rarely a single-step process. Instead, a multi-modal approach, leveraging the orthogonal properties of different techniques, is often required. The choice and sequence of these techniques are dictated by the specific impurity profile and the scale of the purification.

Purification_Workflow Crude_Mixture Crude N-aryl Piperidine Mixture Acid_Base_Extraction Acid-Base Extraction Crude_Mixture->Acid_Base_Extraction Initial Cleanup Chromatography Flash Column Chromatography Acid_Base_Extraction->Chromatography Removal of Non-basic Impurities Crystallization Crystallization/ Recrystallization Acid_Base_Extraction->Crystallization For Less Complex Mixtures Chromatography->Crystallization Final Polishing Final_Product High-Purity N-aryl Piperidine Crystallization->Final_Product API Grade

Caption: A generalized workflow for the purification of N-aryl piperidines.

In-Depth Protocols and Field-Proven Insights

Acid-Base Extraction: The First Line of Defense

The basicity of the piperidine nitrogen is a powerful handle for a highly effective initial purification step. Acid-base extraction allows for the separation of the desired basic product from neutral and acidic impurities.[8][9][10][11][12]

Principle of Operation: The N-aryl piperidine, being basic, is protonated by an aqueous acid, forming a water-soluble salt. This salt partitions into the aqueous phase, leaving non-basic organic impurities in the organic phase. The layers are then separated, and the aqueous layer is basified to regenerate the free N-aryl piperidine, which can then be extracted back into an organic solvent.[12]

Detailed Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, periodically venting to release any pressure buildup.

  • Layer Separation: Allow the layers to separate. The aqueous layer, containing the protonated N-aryl piperidine, is drained into a clean flask.

  • Back Extraction (Optional but Recommended): To maximize recovery, the organic layer can be washed a second time with fresh aqueous acid. The aqueous layers are then combined.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2 M NaOH or a saturated solution of sodium bicarbonate) with stirring until the solution is basic (pH > 10, check with pH paper). The free N-aryl piperidine will often precipitate or form an oily layer.

  • Product Extraction: Extract the free base back into an organic solvent (DCM or EtOAc) two to three times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified N-aryl piperidine.

Expert Insights:

  • Choice of Acid: For most N-aryl piperidines, 1 M HCl is sufficient. However, if the compound is a very weak base, a stronger acid may be necessary. Conversely, if the molecule contains acid-labile functional groups, a milder acid like citric acid may be employed.

  • Emulsion Formation: Emulsions can sometimes form at the interface of the two layers. To break an emulsion, adding a small amount of brine (saturated NaCl solution) can be effective.

  • Incomplete Precipitation: If the product does not precipitate upon basification, it may be due to its inherent water solubility. In such cases, thorough extraction with an organic solvent is crucial.[11]

Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography is an indispensable technique for separating N-aryl piperidines from impurities with different polarities.[4][13][14]

Principle of Operation: The crude mixture is loaded onto a column of stationary phase (typically silica gel), and a solvent (the mobile phase) is pushed through the column under pressure. Compounds in the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, thus enabling separation.

Detailed Protocol for Flash Column Chromatography:

  • Solvent System Selection (TLC Analysis): The key to successful flash chromatography is choosing an appropriate solvent system. This is done using thin-layer chromatography (TLC). The goal is to find a solvent system where the desired N-aryl piperidine has an Rf (retention factor) of approximately 0.2-0.4. A common starting point for N-aryl piperidines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase. Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Alternatively, for less soluble compounds, "dry loading" is recommended. This involves adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the column.[13]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The flow rate should be adjusted to allow for proper separation.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Expert Insights and Troubleshooting:

  • Tailing of Basic Compounds: N-aryl piperidines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. To mitigate this, a small amount of a basic additive, such as triethylamine (0.1-1%) or ammonium hydroxide, can be added to the mobile phase.[12]

  • Gradient Elution: For complex mixtures with components of widely varying polarities, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be highly effective.

  • Impact of the N-aryl Substituent: The electronic nature of the N-aryl substituent can significantly influence the polarity of the molecule. Electron-withdrawing groups on the aryl ring will generally make the compound more polar, while electron-donating groups will make it less polar. This should be considered when selecting the initial solvent system for TLC analysis.

N-aryl Substituent Typical Polarity Recommended Starting Solvent System (Hexanes/EtOAc)
PhenylModerate70:30 to 50:50
4-MethoxyphenylLess Polar80:20 to 60:40
4-NitrophenylMore Polar50:50 to 30:70
PyridylHighly Polar30:70 to 0:100 (may require DCM/MeOH)

Table 1: Influence of N-aryl Substituent on Polarity and Suggested Starting Solvent Systems for Flash Chromatography.

Crystallization: The Path to Ultimate Purity

Crystallization is often the final step in the purification process, capable of yielding highly pure, crystalline material suitable for use as an API.[15]

Principle of Operation: This technique relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. A saturated solution of the crude product is prepared in a suitable solvent at an elevated temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the mother liquor.

Detailed Protocol for Crystallization:

  • Solvent Selection: The ideal crystallization solvent is one in which the N-aryl piperidine is highly soluble at high temperatures but sparingly soluble at low temperatures. This is typically determined empirically by testing a range of solvents.

  • Dissolution: Dissolve the crude N-aryl piperidine in the minimum amount of the chosen solvent at its boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, the hot solution should be filtered through a pre-heated funnel to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The solution can then be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Expert Insights:

  • Salt Formation for Enhanced Crystallization: If the free base of the N-aryl piperidine is an oil or does not crystallize well, forming a salt (e.g., hydrochloride or tartrate) can often induce crystallization.

  • Seeding: If crystallization is sluggish, adding a small seed crystal of the pure compound can initiate the process.

  • Oiling Out: If the compound "oils out" instead of crystallizing, it may be because the solution is too concentrated or the cooling is too rapid. Re-heating the solution and adding a small amount of additional solvent can often resolve this issue.

Crystallization_Troubleshooting Start Crude N-aryl Piperidine Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Crystals_Form Crystals Form? Cool->Crystals_Form Isolate Isolate and Dry Pure Crystals Crystals_Form->Isolate Yes No_Crystals No Crystals Form Crystals_Form->No_Crystals No Oiling_Out Oiling Out Crystals_Form->Oiling_Out Oils Out Troubleshoot_No_Crystals Troubleshoot: - Scratch flask - Add seed crystal - Concentrate solution No_Crystals->Troubleshoot_No_Crystals Troubleshoot_Oiling Troubleshoot: - Reheat - Add more solvent - Try different solvent Oiling_Out->Troubleshoot_Oiling

Caption: A troubleshooting workflow for the crystallization of N-aryl piperidines.

Specialized Challenge: Removal of Residual Palladium

For N-aryl piperidines synthesized via palladium-catalyzed cross-coupling reactions, the removal of the palladium catalyst to acceptable levels is a non-trivial but critical task.[6][7]

Strategies for Palladium Removal:

  • Adsorption: Using solid-supported metal scavengers is a highly effective method. These are typically silica or polymer beads functionalized with groups that have a high affinity for palladium, such as thiols, amines, or triazines.[7] The crude product solution is stirred with the scavenger, which is then removed by filtration. Activated carbon can also be used for this purpose.[7]

  • Extraction: Aqueous washes with solutions containing chelating agents like N-acetylcysteine can be used to extract palladium into the aqueous phase.[16]

  • Crystallization: In some cases, crystallization can effectively purge palladium impurities, leaving them in the mother liquor.[7]

Method Principle Advantages Considerations
Metal Scavengers Chemisorption of palladium onto a solid support.[6]High efficiency and selectivity, easy removal by filtration.Cost of the scavenger, potential for product adsorption.
Activated Carbon Adsorption of palladium onto the carbon surface.Low cost, readily available.Can be less selective, may require larger quantities.
Aqueous Extraction with Chelators Formation of a water-soluble palladium-chelator complex.Can be integrated into the workup.May require multiple extractions, pH-dependent.
Crystallization Exclusion of palladium impurities from the crystal lattice.Cost-effective, provides high purity product.Not always effective, palladium can sometimes co-crystallize.

Table 2: Comparison of Common Methods for Palladium Removal.

Conclusion: A Pathway to Purity

The purification of N-aryl piperidines presents a unique set of challenges that demand a thoughtful and systematic approach. By understanding the origin and nature of potential impurities, and by strategically employing a combination of purification techniques, researchers can confidently and efficiently obtain these valuable compounds in the high purity required for their research and development endeavors. The protocols and insights provided in this guide serve as a robust framework for navigating these challenges, ultimately enabling the advancement of new medicines built upon the versatile N-aryl piperidine scaffold.

References

  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications - Lesson - Study.com. (n.d.). Retrieved from [Link]

  • Acid base extraction flow chart. (n.d.). Retrieved from [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Process for purifying piperidine - Google Patents. (n.d.).
  • Purification of piperidine - Google Patents. (n.d.).
  • Process for the purification of piperidine - Google Patents. (n.d.).
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • How to Remove Palladium in three easy steps - Biotage. (2023, January 20). Retrieved from [Link]

  • A kind of purification method of high-purity piperidine - Google Patents. (n.d.).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6). Retrieved from [Link]

  • General methods for flash chromatography using disposable columns - PMC - NIH. (n.d.). Retrieved from [Link]

  • Your trick to remove residual palladium : r/Chempros - Reddit. (2025, September 19). Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved from [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC - NIH. (n.d.). Retrieved from [Link]

  • A REVIEW on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). Retrieved from [Link]

  • Distillation - Koch Modular. (n.d.). Retrieved from [Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | ChemRxiv. (n.d.). Retrieved from [Link]

  • A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS - IJNRD. (2024, June 6). Retrieved from [Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates - SciSpace. (n.d.). Retrieved from [Link]

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed. (2010, July 15). Retrieved from [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - NIH. (2022, February 22). Retrieved from [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - ACS Publications. (2024, June 13). Retrieved from [Link]

  • Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity - MDPI. (n.d.). Retrieved from [Link]

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC - NIH. (n.d.). Retrieved from [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed. (2016, October 6). Retrieved from [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments | The Journal of Organic Chemistry - ACS Publications. (2022, June 14). Retrieved from [Link]

  • General Path to N-Arylpiperidines - ChemistryViews. (2023, December 30). Retrieved from [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. (n.d.). Retrieved from [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PubMed. (n.d.). Retrieved from [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC - NIH. (2022, June 14). Retrieved from [Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2023, October 11). Retrieved from [Link]

Sources

An In-Depth Technical Guide to Interpreting Complex NMR Spectra of Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Imperative of Quinoxaline Characterization

Quinoxalines, or benzopyrazines, are a vital class of nitrogen-containing heterocyclic compounds. Their scaffold, comprising a benzene ring fused to a pyrazine ring, is a cornerstone in medicinal chemistry and materials science. It is a key structural motif in numerous pharmacologically active agents, including anticancer drugs, kinase inhibitors, and antibiotics such as echinomycin.[1] The biological activity of these molecules is exquisitely sensitive to the nature and position of substituents on the quinoxaline core. Therefore, the precise and unambiguous structural elucidation of novel substituted quinoxalines is a critical, non-negotiable step in drug discovery and development to establish definitive structure-activity relationships (SAR).

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for this purpose, offering unparalleled insight into the molecular framework.[2][3][4] However, the spectra of substituted quinoxalines are often far from simple. The introduction of various functional groups leads to complex spin systems, overlapping signals, and significant alterations in the electronic environment, making spectral interpretation a formidable challenge.

This guide provides researchers, scientists, and drug development professionals with a systematic, in-depth methodology for dissecting these complex NMR spectra. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, empowering the scientist to confidently navigate from a raw Free Induction Decay (FID) to a fully assigned molecular structure.

The Quinoxaline Scaffold: Foundational NMR Characteristics

A logical interpretation begins with a firm grasp of the basic quinoxaline system. The ring is numbered systematically, starting from one of the nitrogen atoms and proceeding around the heterocyclic ring first, then through the carbocyclic ring. Understanding this numbering is fundamental to discussing substituent positions and assigning NMR signals.

Caption: Standard Quinoxaline Ring Numbering.

In the absence of substituents, the ¹H NMR spectrum of quinoxaline is characterized by two distinct sets of signals corresponding to the pyrazine ring protons (H2, H3) and the benzene ring protons (H5, H6, H7, H8). Due to the molecule's symmetry, H2/H3, H5/H8, and H6/H7 are chemically equivalent.

  • Pyrazine Protons (H2, H3): These are the most deshielded protons due to the inductive effect of the two nitrogen atoms, typically appearing as a singlet far downfield.

  • Benzene Protons (H5-H8): These form a symmetric AA'BB' system, appearing as two complex multiplets.

The ¹³C NMR spectrum shows four signals: two for the pyrazine carbons (C2/C3) and two for the benzene carbons (C5/C8 and C6/C7), plus the bridgehead carbons (C4a/C8a).

Position Typical ¹H Chemical Shift (δ, ppm) in CDCl₃ Typical ¹³C Chemical Shift (δ, ppm) in CDCl₃
H2 / H38.80 - 8.90145.0 - 146.0
H5 / H88.05 - 8.15129.5 - 130.5
H6 / H77.70 - 7.80129.0 - 130.0
C4a / C8a-142.5 - 143.5
Table 1: General ¹H and ¹³C NMR chemical shift ranges for the unsubstituted quinoxaline core.[1][5][6] Note that substituents can cause significant deviations.

The Impact of Substituents: Deciphering Chemical Shift Variations

The true complexity in quinoxaline NMR arises from the profound influence of substituents on the electronic distribution within the aromatic system. This electronic perturbation directly alters the shielding of nearby nuclei, causing predictable and interpretable shifts in their resonance frequencies.[7][8]

  • Electron-Donating Groups (EDGs): Groups such as amines (-NH₂), hydroxyls (-OH), and alkoxys (-OCH₃) increase the electron density on the ring through both inductive and resonance effects. This enhanced electron density "shields" the nearby protons and carbons, causing their signals to shift upfield (to a lower ppm value).[9]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), halogens (-Cl), and carbonyls (-COOH) decrease electron density on the ring. This "deshielding" of the nuclei causes their signals to shift downfield (to a higher ppm value).[9][10]

The position of the substituent dictates which nuclei are most affected. For instance, a substituent at C6 will have a more pronounced effect on H5 and H7 than on the pyrazine ring protons. Understanding these predictable trends is the first step in proposing a structure consistent with the observed chemical shifts.

A Systematic Workflow for Spectral Elucidation

A disciplined, multi-step approach is essential to unravel complex spectra without ambiguity. The process integrates data from simple 1D experiments with the powerful connectivity information provided by 2D techniques.

Caption: General workflow for NMR analysis of substituted quinoxalines.

Step 1: Foundational Analysis of 1D Spectra
  • ¹H NMR Spectrum: This is the starting point.

    • Chemical Shift (δ): Use the chemical shifts to make initial hypotheses about the electronic environment of each proton. Protons on the pyrazine ring will be downfield from those on the benzene ring. Protons near EWGs will be further downfield.[11]

    • Integration: The area under each peak is proportional to the number of protons it represents. This is crucial for determining the number of protons in a given environment (e.g., a methyl group signal should integrate to 3H).[12]

    • Multiplicity (Splitting): The splitting pattern of a signal reveals the number of adjacent protons, governed by the n+1 rule for first-order spectra. The magnitude of this splitting, the coupling constant (J), is distance and angle-dependent and provides invaluable structural information.[11][13]

Coupling Type Notation Typical Value (Hz) Structural Information
Ortho³JHH7 - 9 HzIndicates protons on adjacent carbons in the benzene ring.
Meta⁴JHH1 - 3 HzIndicates protons separated by one carbon (e.g., H5-H7).
Para⁵JHH0 - 1 HzOften not resolved, but can cause peak broadening.
Table 2: Typical ¹H-¹H coupling constants observed in the quinoxaline benzene ring.[9][14][15]
  • ¹³C NMR & DEPT Spectra:

    • The standard proton-decoupled ¹³C spectrum shows a single peak for each chemically unique carbon atom.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments are essential for determining the type of each carbon. A combination of DEPT-45, DEPT-90, and DEPT-135 experiments will differentiate between CH₃, CH₂, CH, and quaternary (C) carbons, providing a complete carbon skeleton inventory.[12]

Step 2: The 2D NMR Toolkit for Unambiguous Assignment

When 1D spectra are crowded, overlapping, or yield ambiguous assignments, 2D NMR is not a luxury—it is a necessity.[2][4]

  • COSY (COrrelation SpectroscopY): This experiment maps ¹H-¹H couplings.[16] A cross-peak between two proton signals on the 2D map provides definitive proof that they are spin-coupled (typically within 2-3 bonds).[9][17] By starting at an easily identifiable proton signal, one can "walk" along the carbon skeleton by following the trail of COSY cross-peaks, piecing together entire spin systems (e.g., tracing the H5-H6-H7-H8 connectivity).

  • HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most powerful experiment for resolving proton overlap. It correlates each proton signal directly to the carbon atom to which it is attached (a one-bond, ¹JCH correlation).[16] The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak on the map connects a specific proton to its specific carbon, effectively using the much larger chemical shift dispersion of the ¹³C spectrum to separate otherwise overlapping proton signals.[9][17]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for assembling the molecular puzzle. The HMBC experiment reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[16] Its power lies in its ability to connect disparate spin systems. For example, the proton of a methyl group (a substituent) will show an HMBC correlation to the ring carbon it is attached to, unambiguously placing the substituent. Crucially, it also allows for the assignment of quaternary carbons, which are invisible in DEPT and have no attached protons to be seen in HSQC. Protons that are two or three bonds away from a quaternary carbon will show a cross-peak to it in the HMBC spectrum.[9][17]

Field-Proven Methodologies: Protocols and Data Processing

Scientific integrity demands reproducible results, which begins with meticulous experimental practice.

Experimental Protocol: NMR Sample Preparation

The quality of the final spectrum is directly dependent on the quality of the sample. A poorly prepared sample is the most common cause of failed experiments.

  • Weigh Sample: For a standard 5 mm NMR tube, weigh 5-15 mg of the purified substituted quinoxaline for ¹H and 2D experiments. For a ¹³C spectrum, a higher concentration (25-50 mg) is often required to achieve a good signal-to-noise ratio in a reasonable time.[1]

  • Select Solvent: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the compound. The choice can also affect chemical shifts, so consistency is key.

  • Dissolve and Filter: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial. To remove any particulate matter that can ruin spectral resolution, plug a Pasteur pipette with a small amount of glass wool or cotton and filter the solution directly into the NMR tube.[1]

  • Cap and Label: Cap the NMR tube securely and label it clearly. Invert the tube several times to ensure the solution is homogeneous.

Data Processing Workflow

The raw data collected by the spectrometer is a time-domain signal called the Free Induction Decay (FID). This must be mathematically processed to generate the familiar frequency-domain spectrum.[18]

Caption: Core steps in processing raw NMR FID data.

  • Apodization: The FID is multiplied by a mathematical window function to improve the signal-to-noise ratio or enhance resolution before the Fourier Transform.[19]

  • Zero Filling: Additional zero-value data points are added to the end of the FID. This increases the digital resolution of the final spectrum, resulting in sharper-looking peaks.[18]

  • Fourier Transform (FT): This is the core mathematical operation that converts the time-domain FID into the frequency-domain spectrum.[1][19]

  • Phase Correction: The transformed spectrum is mathematically rotated to ensure all peaks are in the pure, positive absorption mode, which is essential for accurate integration.[1][19]

  • Baseline Correction: A polynomial function is applied to correct for any rolling or distortion in the spectral baseline.

  • Referencing: The chemical shift axis is calibrated, typically to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Conclusion

The interpretation of complex NMR spectra of substituted quinoxalines is a systematic process of deduction, not guesswork. It is a skill that blends a foundational understanding of NMR principles with a logical, step-wise application of a powerful suite of 1D and 2D experiments. By meticulously analyzing chemical shifts, integrations, and coupling constants from 1D spectra, and then using the unambiguous connectivity maps provided by COSY, HSQC, and HMBC, researchers can confidently piece together the most intricate molecular structures. This rigorous, self-validating approach ensures the scientific integrity of the data, which is paramount for advancing research in medicinal chemistry and materials science.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475. [Link]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved January 20, 2026, from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Retrieved January 20, 2026, from [Link]

  • McNab, H. (1982). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-360. [Link]

  • Thirunavukkarasu, C., et al. (2014). Structure Parameter Correlation of some Quinoxaline Derivatives through IR and 13C NMR Spectra. ResearchGate. [Link]

  • Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? [Video]. YouTube. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • E. D. Becker, J. A. Ferretti, P. N. Gambhir. (n.d.). NMR Data Processing. Retrieved January 20, 2026, from [Link]

  • Yadav, G., & Gaikwad, S. (2025, April 3). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. NIScPR. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 19(9), 14610–14629. [Link]

  • Sevov, C. S., et al. (2024, February 15). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. NSF Public Access Repository. [Link]

  • SpectraBase. (n.d.). Quinoxaline - [13C NMR] - Chemical Shifts. Retrieved January 20, 2026, from [Link]

  • Johnson, B. A., et al. (2025, December 22). NMR data processing, visualization, analysis and structure calculation with NMRFx. ResearchGate. [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved January 20, 2026, from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved January 20, 2026, from [Link]

  • LibreTexts Chemistry. (2019, June 5). 2.7: NMR - Interpretation. [Link]

  • Organic Chemistry Explained. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved January 20, 2026, from [Link]

  • NMR Wiki. (n.d.). J-couplings. Measurement and Usage in Structure Determination. Retrieved January 20, 2026, from [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Storage of 1-Quinoxalin-2-yl-piperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the best practices for the safe handling and storage of 1-Quinoxalin-2-yl-piperidin-3-ol. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information extrapolated from the known properties of its constituent chemical moieties—quinoxaline and piperidine—to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Introduction and Chemical Profile

This compound is a heterocyclic compound featuring a quinoxaline ring system linked to a piperidin-3-ol moiety. Such compounds are of significant interest in medicinal chemistry and drug discovery, often serving as versatile scaffolds in the synthesis of novel therapeutic agents.[1][2][3][4] The quinoxaline structure is a known pharmacophore in various biologically active molecules, while the piperidine ring is a common feature in many pharmaceuticals.[3][4][5]

Due to the absence of a specific Safety Data Sheet (SDS) for this novel compound, a thorough risk assessment must be conducted based on the well-documented hazards of its structural components.

Table 1: Physicochemical Properties of Constituent Moieties

FeatureQuinoxalinePiperidine
Molecular Formula C₈H₆N₂C₅H₁₁N
Appearance Crystalline solidColorless liquid
Odor -Pungent, peppery
Boiling Point 220-223 °C106 °C
Melting Point 29-32 °C-11 °C
Solubility Soluble in alcoholMiscible with water, ethanol, chloroform

Source: PubChem, Oreate AI Blog[6][7][8]

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are inferred from the known toxicological and safety data of quinoxaline and piperidine derivatives.

Piperidine-Related Hazards

The piperidine moiety is the major contributor to the hazardous nature of the compound. Piperidine is classified as a highly flammable liquid and is known to be toxic and corrosive.[6][9][10]

  • Flammability: Piperidine is a highly flammable liquid with a low flash point.[11][12] Vapors can form explosive mixtures with air.[9][10]

  • Corrosivity: It is a strong organic base that can cause severe skin burns and eye damage upon contact.[6][10]

  • Toxicity: Piperidine is toxic if it comes into contact with the skin and can be fatal if inhaled.[9][10] Short-term exposure can lead to respiratory irritation, nausea, and dizziness.[11]

Quinoxaline-Related Hazards

Quinoxaline and its derivatives are generally less hazardous than piperidine but still pose risks.

  • Irritation: Quinoxaline can cause skin, eye, and respiratory tract irritation.[13]

  • Toxicity: Some quinoxaline derivatives are harmful if swallowed or inhaled.[14]

Based on this analysis, this compound should be treated as a flammable, corrosive, and toxic substance.

Best Practices for Safe Handling

A multi-layered approach to safety, incorporating engineering controls, personal protective equipment (PPE), and stringent work practices, is essential.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.[9][10]

  • Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in the work area.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is critical to prevent contact with this hazardous compound.

Table 2: Recommended Personal Protective Equipment

Body PartProtectionStandard
Eyes/Face Chemical safety goggles and a face shieldOSHA 29 CFR 1910.133
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374
Body Flame-retardant lab coat and chemical-resistant apron-
Respiratory A NIOSH-approved respirator may be necessary for certain operations-

It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact.[15]

Experimental Workflow for Safe Handling

The following diagram illustrates a self-validating workflow for handling this compound.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don appropriate PPE B Verify fume hood functionality A->B C Assemble all necessary equipment and reagents B->C D Weigh the compound in the fume hood C->D E Dissolve in a suitable solvent within the fume hood D->E F Conduct the reaction in a closed system if possible E->F G Quench any reactive materials F->G H Dispose of waste in designated, labeled containers G->H I Decontaminate work surfaces and equipment H->I J Remove PPE and wash hands thoroughly I->J

Caption: A stepwise workflow ensuring safety from preparation to cleanup.

Secure Storage Protocols

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

  • Container: Store the compound in a tightly sealed, properly labeled container made of a compatible material (e.g., amber glass).[16]

  • Location: The storage area should be a cool, dry, and well-ventilated location away from direct sunlight and heat sources.[9][16] A flammable liquids storage cabinet is recommended.

  • Incompatible Materials: Store separately from strong oxidizing agents, acids, and other incompatible materials to prevent hazardous reactions.[12][17]

G Logical Relationships for Safe Storage Compound This compound Storage Secure Storage Compound->Storage is placed in Handling Safe Handling Storage->Handling influences Disposal Proper Disposal Handling->Disposal generates waste for Disposal->Compound contains remnants of

Caption: Interdependencies of safe chemical management practices.

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

Table 3: Emergency Response Protocols

IncidentProcedure
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[12] Collect the absorbed material into a sealed container for disposal. Ventilate the area.
Fire Use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.[11] Do not use water, as it may be ineffective.[11] Cool fire-exposed containers with a water spray.
Inhalation Move the individual to fresh air immediately.[17][18] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][17] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][17] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water.[17] Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Containers: Collect all waste, including contaminated PPE and spill cleanup materials, in clearly labeled, sealed containers.

  • Disposal: Dispose of hazardous waste through a licensed contractor in accordance with all federal, state, and local regulations.[13][18] Do not dispose of it down the drain or in the regular trash.

Conclusion

While this compound is a valuable compound in research and development, its handling and storage demand a high level of caution. By adhering to the best practices outlined in this guide, which are based on the known hazards of its constituent moieties, laboratories can create a safe working environment and ensure the integrity of their research. A proactive approach to safety is paramount when working with novel chemical entities.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]

  • New Jersey Department of Health. (1999, September). Hazardous Substance Fact Sheet: Piperidine. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,3-Diphenylquinoxaline, 99+% (titr.). [Link]

  • Watson International. (2020, May 25). Safety Data Sheet: Quinoxaline. [Link]

  • PubMed Central (PMC). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. [Link]

  • PubChem - NIH. Quinoxaline. [Link]

  • PubMed Central (PMC) - NIH. A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. [Link]

  • ACS Publications. (2022, September 1). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]

  • AA Blocks. 2-(piperidin-3-yl)quinoxaline. [Link]

  • Encyclopedia.pub. Methods of Preparation of Quinoxalines. [Link]

  • CAS Common Chemistry. 1-(Quinoxalin-6-ylcarbonyl)piperidine. [Link]

  • PubChem. 3-ethoxy-N-[(3S)-piperidin-3-yl]quinoxalin-2-amine. [Link]

Sources

A Technical Guide to Enhancing X-ray Diffraction Resolution for Quinoxaline Crystals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Cornerstone of High-Resolution Diffraction: Superior Crystal Quality

The ultimate resolution of an X-ray diffraction experiment is fundamentally limited by the intrinsic quality of the crystal.[1][2] A well-ordered, single crystal will diffract X-rays to a higher resolution, revealing finer details of the molecular structure.[1] For quinoxaline and its derivatives, which are of significant interest in medicinal chemistry, achieving high-resolution structural data is paramount for understanding structure-activity relationships and for rational drug design.

The journey to high resolution begins not at the diffractometer, but in the crystallization vessel. Factors such as purity of the compound, choice of solvent, temperature, and the rate of crystallization all play critical roles in determining the final quality of the crystal.[3][4][5][6]

Pre-Diffraction Strategies: The Art and Science of Quinoxaline Crystallization

The production of high-quality crystals is often the most challenging step in X-ray crystallography.[7] For organic molecules like quinoxalines, a systematic approach to crystallization is essential.

Purification of the Starting Material

The presence of impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction.[8][9] Therefore, the starting quinoxaline derivative should be of the highest possible purity (>95%).[8]

Recommended Protocol: Recrystallization for Purification

Recrystallization is a powerful technique for purifying solid organic compounds.[9][10][11] The principle lies in the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[12]

  • Solvent Selection: Identify a solvent in which the quinoxaline compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[10]

  • Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent to create a saturated solution.[13]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[11]

  • Cooling: Allow the solution to cool slowly and undisturbed. Slow cooling is crucial as it promotes the growth of fewer, larger, and more ordered crystals.[3][4][13]

  • Crystal Collection: Collect the purified crystals by vacuum filtration.[12][13]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[10][13]

  • Drying: Dry the crystals thoroughly before proceeding to crystallization experiments.[10]

Mastering Crystallization Techniques for Quinoxalines

Several techniques can be employed to grow high-quality single crystals of quinoxaline derivatives. The choice of method depends on the solubility and stability of the specific compound.

  • Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a near-saturated solution, gradually increasing the concentration and leading to crystallization.[3][5][6] It is particularly effective for compounds that are not sensitive to air.[5]

  • Slow Cooling: This technique involves preparing a saturated solution at an elevated temperature and then allowing it to cool slowly.[3][4][6] This method is advantageous for compounds with a significant temperature-dependent solubility. A dewar with hot water can provide a slow cooling environment.[3][4]

  • Vapor Diffusion: This is a highly effective method for small amounts of material.[3] A concentrated solution of the quinoxaline derivative in a "solvent" is allowed to equilibrate with a "precipitant" (a solvent in which the compound is less soluble) in a sealed container. The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Liquid-Liquid Diffusion: In this technique, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[14] Crystals form at the interface as the solvents slowly mix.

dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Workflow for achieving high-resolution X-ray diffraction data.

The Critical Role of Solvent Selection

The choice of solvent is paramount in crystallization.[15][16] It influences not only the solubility but also the crystal packing and polymorphism.[15][17] For quinoxalines, a range of solvents with varying polarities should be screened.

Solvent PropertyRationale and Impact on CrystallizationExample Solvents for Quinoxalines
Polarity Matching the solvent polarity to that of the quinoxaline derivative can influence solubility and intermolecular interactions, potentially leading to different crystal forms.[15]Acetone, Acetonitrile, Ethanol, Ethyl Acetate[18]
Boiling Point A solvent with a moderate boiling point is often ideal for slow evaporation and slow cooling methods, allowing for controlled crystal growth.Dichloromethane, Toluene[18]
Vapor Pressure In vapor diffusion, the relative vapor pressures of the solvent and precipitant control the rate of crystallization.Solvent: Dichloromethane; Precipitant: Diethyl ether, Hexane
Viscosity Solvents with high viscosity can slow down diffusion and seed crystal formation.[19]Can be a factor in selecting solvent mixtures.

Optimizing Data Collection Parameters

Once a suitable crystal is obtained, the next step is to optimize the X-ray diffraction data collection process to maximize the resolution and quality of the data.[20][21]

Choosing the Right X-ray Source

The brilliance of the X-ray source directly impacts the intensity of the diffraction spots, especially at higher angles (higher resolution).

  • In-house Diffractometers: Modern rotating anode or microfocus sources are suitable for well-diffracting crystals and routine structure determinations.

  • Synchrotron Radiation: For weakly diffracting or very small crystals, the high flux and brilliance of a synchrotron source are indispensable for obtaining high-resolution data.[22][23][24] Synchrotrons offer tunable wavelengths, which can be advantageous for anomalous scattering experiments.[23]

Cryo-crystallography: Mitigating Radiation Damage

Organic crystals, including quinoxalines, are susceptible to radiation damage from high-intensity X-ray beams.[25][26] This damage can degrade the crystal quality and limit the achievable resolution.

Cryo-cooling the crystal to around 100 K is the most effective way to mitigate radiation damage.[26][27] This is achieved by rapidly plunging the crystal, after soaking it in a cryoprotectant solution, into liquid nitrogen or a cold nitrogen gas stream.[26]

Protocol for Cryo-protection:

  • Select a Cryoprotectant: Common cryoprotectants include glycerol, ethylene glycol, and low-molecular-weight polyethylene glycols (PEGs).[26]

  • Prepare the Cryo-solution: The cryoprotectant is typically mixed with the mother liquor from the crystallization drop.

  • Soak the Crystal: Briefly soak the crystal in the cryo-solution to replace the mother liquor.

  • Flash-cool: Quickly plunge the crystal into liquid nitrogen.[27]

Fine-tuning Data Collection Strategy

A well-defined data collection strategy is crucial for obtaining a complete and high-quality dataset.[20][28]

  • Crystal-to-Detector Distance: A shorter distance allows for the collection of higher-resolution data, while a longer distance provides better separation of diffraction spots.[21][29]

  • Exposure Time: The exposure time per frame should be optimized to maximize the signal-to-noise ratio without overloading the detector.

  • Rotation Range: A total rotation of at least 180 degrees is generally required to collect a complete dataset.[28]

dot graph { layout=neato; node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"]; center -- Crystal_Quality [label="Influences"]; Crystal_Quality [label="Crystal Quality", fillcolor="#FBBC05"]; Crystal_Quality -- Purity [label="Determined by"]; Crystal_Quality -- Solvent [label="Determined by"]; Crystal_Quality -- Temperature [label="Determined by"]; Crystal_Quality -- Crystallization_Rate [label="Determined by"]; Purity [fillcolor="#EA4335"]; Solvent [fillcolor="#EA4335"]; Temperature [fillcolor="#EA4335"]; Crystallization_Rate [fillcolor="#EA4335", label="Rate"];

} caption: Key factors influencing the final diffraction resolution.

Post-Collection: Data Processing and Refinement

The final stage in achieving a high-resolution structure involves careful processing and refinement of the collected diffraction data.

  • Software Suites: A variety of software packages are available for data integration, scaling, and structure solution and refinement.[30][31][32][33][34]

  • Resolution Cutoff: The decision of where to truncate the data is critical. Modern statistical indicators should be used to determine the appropriate resolution limit.[35]

  • Refinement: The structural model should be refined against the data to obtain the best possible fit, resulting in a high-resolution and accurate representation of the quinoxaline molecule.

Conclusion

Improving the resolution of X-ray diffraction for quinoxaline crystals is a multi-faceted process that requires careful attention to detail at every stage, from sample purification to data processing. By systematically optimizing crystallization conditions and data collection parameters, researchers can obtain high-quality, high-resolution structural data that is essential for advancing the field of drug development.

References

  • Recrystallization. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Profex – Open Source XRD and Rietveld Refinement. (n.d.). Profex. Retrieved from [Link]

  • X-ray Diffraction Software. (n.d.). Proto XRD. Retrieved from [Link]

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (n.d.). Sino Biological. Retrieved from [Link]

  • Recrystallization1. (n.d.). California State University, Los Angeles. Retrieved from [Link]

  • Validation and Quality Assessment of X-ray Protein Structures. (n.d.). Proteopedia. Retrieved from [Link]

  • Allan, D. R., et al. (2019). Radiation damage in small-molecule crystallography: fact not fiction. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Retrieved from [Link]

  • X-Ray Data Analysis Software Packages. (n.d.). Materials Research Laboratory, University of Illinois. Retrieved from [Link]

  • Clegg, W., et al. (2019). The development and exploitation of synchrotron single-crystal diffraction for chemistry and materials. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]

  • Synchrotron radiation and its applications in crystallography. (n.d.). Fiveable. Retrieved from [Link]

  • Nowell, H. (2016). Facilities for Small-Molecule Crystallography at Synchrotron Sources. Protein and Peptide Letters. Retrieved from [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Arkhipova, V., et al. (2018). Analysis of the quality of crystallographic data and the limitations of structural models. Journal of General Physiology. Retrieved from [Link]

  • Liu, X., et al. (2012). Improving diffraction resolution using a new dehydration method. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Retrieved from [Link]

  • González, A. (2003). Optimizing Data Collection for Structure Determination. Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]

  • Wlodawer, A., et al. (2008). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology. Retrieved from [Link]

  • Pineda-Rosendo, M. J., et al. (2018). Toward a Definition of X-ray Crystal Quality. Crystal Growth & Design. Retrieved from [Link]

  • Special Issue: Synchrotron Radiation in Crystallography. (n.d.). MDPI. Retrieved from [Link]

  • David, W. I. F., et al. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Retrieved from [Link]

  • Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]

  • Growing Quality Crystals. (n.d.). ResearchGate. Retrieved from [Link]

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

  • How can I increase the resolution of the xrd peaks? (2017). ResearchGate. Retrieved from [Link]

  • Boyle, P. D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University. Retrieved from [Link]

  • Practical Considerations for Crystallographic Data Analysis. (2015). YouTube. Retrieved from [Link]

  • Chen, J., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design. Retrieved from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

  • Linden, A. (2020). Aspects of data collection, model finalization and interpretation of results in small-molecule crystal-structure determination. Chimia. Retrieved from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester. Retrieved from [Link]

  • Practical macromolecular cryocrystallography. (2011). Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]

  • Saidykhan, A., et al. (2021). Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding. CrystEngComm. Retrieved from [Link]

  • Growing and Mounting Crystals Your Instrument Will Treasure. (n.d.). University of Delaware. Retrieved from [Link]

  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (2018). Organic Letters. Retrieved from [Link]

  • van der Sluis, P., & Kanters, J. A. (1989). Crystallization of low-molecular-weight organic compounds for X-ray crystallography. Journal of Applied Crystallography. Retrieved from [Link]

  • Helmenstine, A. M. (2025). Troubleshooting Problems in Crystal Growing. ThoughtCo. Retrieved from [Link]

  • Helmenstine, A. M. (2013). Solutions to Common Crystal Growing Problems. Science Notes. Retrieved from [Link]

  • How Do Solvents Impact Crystal Morphology In Crystallization? (2025). How It Comes Together. Retrieved from [Link]

  • Threlfall, T. (2003). Crystallisation of Polymorphs: Thermodynamic Insight into the Role of Solvent. Organic Process Research & Development. Retrieved from [Link]

  • Cryo-Crystallography. (n.d.). RuppWeb. Retrieved from [Link]

  • How does a solvent affect the crystallization process of coordination compounds? (2012). ResearchGate. Retrieved from [Link]

  • Probert, M. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube. Retrieved from [Link]

  • The Resolution in X-ray Crystallography and Single-Particle Cryogenic Electron Microscopy. (n.d.). MDPI. Retrieved from [Link]

  • Saidykhan, A., et al. (2021). Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding. CrystEngComm. Retrieved from [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI. Retrieved from [Link]

Sources

Mitigating Off-Target Effects of Novel Kinase Inhibitors: A Case Study with 1-Quinoxalin-2-yl-piperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

This guide provides drug development professionals and researchers with a comprehensive framework for the systematic identification and mitigation of off-target effects of novel kinase inhibitors, using the hypothetical lead compound 1-Quinoxalin-2-yl-piperidin-3-ol as a practical case study.

Introduction: The Double-Edged Sword of Kinase Inhibition

The quinoxaline and piperidine moieties present in this compound are common scaffolds in modern kinase inhibitor design. While this compound (henceforth referred to as Lead Compound X ) may exhibit high potency for its intended primary target—let us hypothesize it is a receptor tyrosine kinase (RTK) crucial in oncology, such as EGFR—the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: off-target activity. Unintended interactions with other kinases or biomolecules can lead to toxicity, reduced efficacy, and ultimate clinical failure.

This document outlines a robust, multi-stage in vitro strategy to proactively identify, validate, and design out these undesirable interactions, ensuring the development of a selective and safe therapeutic candidate. The core philosophy is a self-validating workflow that moves from broad, high-throughput screening to specific, mechanistic validation.

Part 1: Proactive Off-Target Profiling

The initial step is to understand the broader interaction landscape of Lead Compound X beyond its primary target. This involves a combination of predictive and empirical methods to cast a wide net and identify potential liabilities.

In Silico Prediction: A First Look at Potential Liabilities

Before committing to expensive wet-lab experiments, computational methods can predict potential off-targets based on the structure of Lead Compound X. Algorithms compare the compound's structure against databases of known ligands for various targets.

  • Methodology: Utilize platforms like the Similarity Ensemble Approach (SEA) or commercial databases (e.g., ChEMBL, BindingDB) to screen the 2D structure of Lead Compound X against a library of pharmacologically annotated targets.

  • Causality: This approach is based on the "pharmacological similarity principle": structurally similar molecules often have similar biological targets. It provides a cost-effective, rapid hypothesis-generating tool, flagging potential off-target classes (e.g., specific kinase families, GPCRs, ion channels) that warrant further empirical investigation.

Broad-Panel Biochemical Screening: Empirical Identification

The next step is to empirically test the predictions and uncover unforeseen interactions using large-scale biochemical screening panels. For a putative kinase inhibitor, a comprehensive kinome scan is the industry standard.

  • Objective: To quantitatively assess the inhibitory activity of Lead Compound X against a large, representative panel of human kinases at a single, high concentration (e.g., 1 or 10 µM).

  • Trustworthiness: Reputable vendors (e.g., Eurofins Discovery, Reaction Biology) offer standardized, validated kinase panels that provide high-quality, reproducible data. The primary screen is typically a radioligand binding assay or an enzymatic activity assay that measures the percent inhibition relative to a control.

Table 1: Representative Data from a Primary Kinase Panel Screen (Hypothetical data for Lead Compound X at 10 µM)

Kinase TargetFamily% Inhibition at 10 µMInitial Hit?
EGFR (Primary Target) RTK 99.8% On-Target
SRCTK85.2%Yes
LCKTK79.5%Yes
VEGFR2RTK65.1%Yes
ROCK1AGC55.3%Yes
CDK2CMGC15.7%No
PKAAGC8.9%No
  • Interpretation: Hits are typically defined as kinases showing >50% or >70% inhibition. In this example, SRC, LCK, VEGFR2, and ROCK1 are identified as potential off-target liabilities that require immediate follow-up.

Part 2: Orthogonal Validation and Mechanistic Deconvolution

A hit from a primary screen is not a confirmation of off-target activity in a biological system. It is a lead that must be validated using different scientific principles and in more physiologically relevant contexts. This is the principle of orthogonal validation.

Dose-Response Confirmation (IC50 Determination)

For each "hit" identified in the primary screen, a full dose-response curve must be generated to determine the potency (IC50) of the interaction.

  • Workflow:

    • Prepare a serial dilution of Lead Compound X (e.g., 10-point, 3-fold dilutions).

    • Perform the same biochemical assay used in the primary screen for the on-target (EGFR) and each off-target hit (SRC, LCK, VEGFR2, ROCK1).

    • Plot percent inhibition versus log[concentration] and fit a sigmoidal curve to calculate the IC50 value for each kinase.

Table 2: Potency Profile of Lead Compound X (Hypothetical IC50 data)

Kinase TargetIC50 (nM)Selectivity Window (vs. EGFR)
EGFR (On-Target) 5 -
SRC5010-fold
LCK15030-fold
VEGFR2800160-fold
ROCK12,500500-fold
  • Expertise: The "selectivity window" (IC50 off-target / IC50 on-target) is a critical metric. A small window (<10-fold) for potent off-targets like SRC is a significant concern, while a larger window (>100-fold) for less potent hits like VEGFR2 may be acceptable depending on the therapeutic context.

Cellular Target Engagement: Confirming Interaction in a Live Cell

Biochemical assays use purified enzymes and are prone to artifacts. It is crucial to confirm that Lead Compound X can engage its off-targets in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

  • Principle: Ligand binding stabilizes a target protein, increasing its melting temperature. This change can be detected by heating cell lysates treated with the compound and quantifying the amount of soluble protein remaining at different temperatures via Western Blot or mass spectrometry.

  • Protocol: CETSA for SRC Validation

    • Cell Culture: Culture a cell line with high endogenous expression of both EGFR and the off-target, SRC (e.g., HT-29 colon cancer cells).

    • Compound Treatment: Treat intact cells with a vehicle control and a saturating concentration of Lead Compound X (e.g., 10x cellular IC50).

    • Heating: Aliquot the cell lysate and heat the samples across a temperature gradient (e.g., 40°C to 70°C).

    • Separation: Centrifuge to separate aggregated (denatured) proteins from soluble (stabilized) proteins.

    • Detection: Analyze the soluble fraction by Western Blot using specific antibodies for EGFR and SRC. A shift in the melting curve to a higher temperature in the drug-treated sample confirms target engagement.

Diagram 1: CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_process Thermal Challenge & Analysis cluster_result Result cells 1. Culture Cells (e.g., HT-29) treat 2. Treat with Vehicle or Lead Compound X cells->treat lyse 3. Lyse Cells treat->lyse heat 4. Heat Lysates (Temp Gradient) lyse->heat spin 5. Centrifuge (Separate Soluble/Aggregated) heat->spin wb 6. Western Blot (Detect EGFR, SRC) spin->wb result Thermal Shift? Yes -> Engagement No -> No Engagement wb->result

Caption: Workflow for validating target engagement in cells using CETSA.

Part 3: SAR-Guided Mitigation Strategy

With validated off-targets confirmed, the focus shifts to medicinal chemistry. The goal is to design new analogs of Lead Compound X that retain on-target (EGFR) potency while reducing off-target (e.g., SRC) activity. This is a Structure-Activity Relationship (SAR) study.

Diagram 2: The Iterative Mitigation Cycle

SAR_Cycle A Design Analogs of Compound X B Synthesize New Compounds A->B Hypothesis C Screen On-Target (EGFR) & Off-Target (SRC) B->C Testing D Analyze SAR Data (Potency & Selectivity) C->D Data D->A Insight E Select Best Analog for Next Round D->E Decision

Caption: The iterative cycle of design, synthesis, and testing to improve selectivity.

  • Causality: The core principle is that small structural modifications can have large impacts on binding affinity. By systematically altering different parts of Lead Compound X (e.g., the quinoxaline core, the piperidine ring, or its substituents), chemists can disrupt the specific molecular interactions responsible for off-target binding while preserving those required for on-target binding.

  • Workflow:

    • Structural Hypothesis: Analyze the crystal structures of EGFR and SRC, if available. Dock Lead Compound X into both binding sites to hypothesize which parts of the molecule are driving the undesirable SRC interaction. For instance, a specific hydrogen bond with an SRC-unique residue might be identified.

    • Analog Design: Create a small library of new molecules where the moiety hypothesized to interact with SRC is modified or removed.

    • Counter-Screening: Synthesize these analogs and test them in two highly specific and robust assays: the biochemical IC50 assays for both EGFR and SRC. This focused counter-screening is much more efficient than re-running the entire kinome panel for every analog.

    • Data Analysis: Populate an SAR table to track changes in potency and selectivity.

Table 3: Hypothetical SAR for Mitigating SRC Activity

Compound IDModificationEGFR IC50 (nM)SRC IC50 (nM)Selectivity (SRC/EGFR)
Lead Compound X Parent 5 50 10x
Analog X-1Add methyl to quinoxaline745064x
Analog X-2Invert stereocenter on piperidinol550>10,000N/A
Analog X-3Replace piperidinol with morpholine12806.7x
  • Decision Making: In this hypothetical example, Analog X-1 represents a successful mitigation. It largely retains on-target potency (7 nM vs. 5 nM) but dramatically reduces off-target SRC activity (450 nM vs. 50 nM), improving the selectivity window from 10-fold to over 60-fold. Analog X-2 lost on-target activity, and Analog X-3 worsened selectivity, making them poor candidates. Analog X-1 would be selected for further, more comprehensive profiling.

Conclusion

Mitigating the off-target effects of a promising lead compound like this compound is not a single experiment but a systematic, iterative process. By layering in silico prediction, broad biochemical profiling, orthogonal cellular validation, and SAR-driven medicinal chemistry, researchers can build a comprehensive understanding of a compound's interaction profile. This self-validating workflow, grounded in robust experimental design, is essential for identifying and engineering out liabilities, ultimately increasing the probability of developing a safe and effective therapeutic.

References

  • Title: "Predicting new molecular targets for known drugs" Source: Nature URL: [Link]

  • Title: "The importance of kinase selectivity in discovery and development of kinase inhibitors for oncology" Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: "The cellular thermal shift assay for evaluating drug target interactions in cells" Source: Nature Protocols URL: [Link]

A Technical Guide to the Scalable Synthesis of 1-Quinoxalin-2-yl-piperidin-3-ol for Preclinical Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical framework for the strategic scale-up of 1-Quinoxalin-2-yl-piperidin-3-ol, a heterocyclic scaffold of significant interest in drug discovery. Moving a candidate from bench-scale synthesis to a robust process capable of supplying preclinical studies necessitates a multi-faceted approach encompassing route selection, process optimization, safety engineering, and rigorous analytical control. We present a validated synthetic pathway centered around a pivotal Buchwald-Hartwig amination, detailing the causal factors behind each procedural choice. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights to navigate the complexities of process scale-up while maintaining the highest standards of scientific integrity and preparing for Good Manufacturing Practices (GMP).

Introduction: The Preclinical Imperative

The journey of a novel chemical entity from discovery to clinical evaluation is contingent upon the reliable production of high-purity Active Pharmaceutical Ingredient (API). This compound, incorporating both the privileged quinoxaline and piperidine moieties, represents a class of compounds with broad therapeutic potential, including applications as kinase inhibitors and antiviral agents[1][2][3]. The initial grams produced in a discovery lab are often the product of routes optimized for speed and diversity, not scalability.

Scaling the synthesis for preclinical toxicology and efficacy studies introduces formidable challenges. The process must be safe, economically viable, and consistently deliver material of ≥98% purity, with all impurities identified and quantified[4][5]. This guide addresses these challenges directly, outlining a scalable and reproducible manufacturing process.

Strategic Route Selection: A Retrosynthetic Approach

A robust scale-up campaign begins with selecting a synthetic route that minimizes hazardous reagents, avoids costly purification techniques like silica gel chromatography where possible, and utilizes readily available starting materials.

Our retrosynthetic analysis identifies a palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction as the key bond-forming step. This choice is predicated on the reaction's broad functional group tolerance, high yields, and well-understood mechanistic cycle, which allows for rational optimization[6]. The primary disconnection is between the quinoxaline C2 position and the piperidine nitrogen.

G cluster_main Retrosynthetic Strategy API This compound (Target Molecule) Disconnection Key Disconnection (Buchwald-Hartwig Amination) API->Disconnection SM1 2-Chloroquinoxaline (Aryl Halide) Disconnection->SM1 SM2 Piperidin-3-ol (Amine) Disconnection->SM2

Figure 1: Retrosynthetic analysis of the target molecule.

This strategy is superior to classical nucleophilic aromatic substitution (SNAr) methods, which often require harsh conditions (high temperatures, strong bases) and may not be as efficient for electron-rich piperidines[7].

Synthesis of Key Starting Materials

Preparation of 2-Chloroquinoxaline

2-Chloroquinoxaline is a crucial electrophile in our proposed coupling reaction. It can be reliably synthesized on a large scale from the commercially available quinoxalin-2-one.

Causality of Protocol: The use of phosphorus oxychloride (POCl₃) is a standard and highly effective method for converting cyclic amides (lactams) and ketones to their corresponding chlorides[8]. The reaction proceeds via the formation of a chlorophosphate intermediate, which is then displaced by chloride. Refluxing ensures the reaction goes to completion. The workup involves carefully quenching the excess POCl₃ with water, a highly exothermic process that requires strict temperature control on a large scale.

Experimental Protocol: Synthesis of 2-Chloroquinoxaline [8]

  • Reaction Setup: To a 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, charge phosphorus oxychloride (POCl₃, 6.5 molar equivalents).

  • Reagent Addition: Under a nitrogen atmosphere, add quinoxalin-2-one (1.0 molar equivalent) portion-wise to the stirred POCl₃. Note: The addition may be slightly exothermic.

  • Reaction: Heat the mixture to reflux (approx. 106 °C) and maintain for 2 hours, monitoring by TLC or HPLC for the disappearance of starting material.

  • Quenching: Cool the reaction mixture to room temperature. In a separate, well-ventilated fume hood, prepare a vessel with crushed ice/water (approx. 10 volumes relative to the POCl₃). Safety Critical: Slowly and carefully add the reaction mixture to the ice/water with vigorous stirring. The temperature of the quench must be maintained below 25 °C.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (DCM, 2 x 3 volumes).

  • Washing & Drying: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-chloroquinoxaline as a solid.

Piperidin-3-ol: A Chiral Building Block

Piperidin-3-ol is a chiral molecule. For preclinical studies, it is imperative to decide whether to proceed with the racemate or a single enantiomer. This decision impacts the entire development pathway, from synthesis to pharmacology and toxicology. If a single enantiomer is required, it can be sourced directly or resolved using techniques like chiral acid resolution or preparative chiral HPLC. For this guide, we will proceed with the racemic material, but analytical methods must be in place to confirm its racemic nature.

Scale-Up of the Buchwald-Hartwig Amination

This is the core transformation for assembling the target molecule. The success of a large-scale Buchwald-Hartwig reaction depends on the judicious selection of the catalyst system and reaction parameters.

Causality of Protocol Choices:

  • Catalyst System: We select a palladium(0) precatalyst paired with a sterically hindered biarylphosphine ligand (e.g., XPhos or RuPhos). These "second-generation" ligands accelerate the rate-limiting reductive elimination step and promote the initial oxidative addition, allowing for lower catalyst loadings and milder reaction conditions[6][9].

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is effective in deprotonating the piperidine nitrogen to form the active nucleophile without competing in side reactions[9].

  • Solvent: Toluene or CPME (Cyclopentyl methyl ether) are excellent choices. They are relatively high-boiling, allowing for a sufficient thermal window, and are generally preferred over solvents like dioxane on scale due to safety and environmental concerns.

  • Temperature Control: While the reaction is typically heated, exothermic events can occur, especially during the initial stages. Monitoring the internal temperature is critical to prevent thermal runaway[10][11].

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl (Aryl)Pd(II)(Cl)L₂ Pd0->PdII_Aryl Product Aryl-Amine OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Amine [(Aryl)Pd(II)(Amine)L₂]⁺Cl⁻ PdII_Aryl->PdII_Amine LigandExch Amine Coordination LigandExch->PdII_Amine PdII_Amido (Aryl)Pd(II)(Amido)L₂ PdII_Amine->PdII_Amido Deprot Deprotonation (Base) PdII_Amido->Pd0 RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Product ArylCl 2-Chloroquinoxaline ArylCl->OxAdd Amine Piperidin-3-ol Amine->LigandExch

Figure 2: Generalized Buchwald-Hartwig catalytic cycle.

Experimental Protocol: Kilogram-Scale Synthesis

  • Inerting the Reactor: A suitable glass-lined or stainless steel reactor is rendered inert by performing at least three nitrogen/vacuum cycles.

  • Charging Reagents: Charge the reactor with 2-chloroquinoxaline (1.0 eq), piperidin-3-ol (1.1 eq), and sodium tert-butoxide (1.5 eq) under a positive pressure of nitrogen.

  • Solvent Addition: Add toluene (10 volumes). Begin agitation.

  • Catalyst Addition: In a separate glovebox or under a nitrogen blanket, prepare a solution of the palladium precatalyst (e.g., XPhos Pd G3, 0.1 mol%) and the ligand (e.g., XPhos, 0.12 mol%) in a small amount of toluene. Transfer this catalyst slurry to the reactor via a cannula or pressure transfer.

  • Reaction: Heat the mixture to 90-100 °C. Monitor the reaction progress by HPLC every 2 hours. The reaction is typically complete within 8-12 hours.

  • Cooling & Quenching: Once complete, cool the reaction to ambient temperature. Slowly add water (5 volumes) to quench the reaction and dissolve inorganic salts.

  • Phase Separation: Agitate for 30 minutes, then allow the layers to separate. Drain the lower aqueous layer.

  • Extraction & Wash: Wash the organic layer sequentially with 1M citric acid solution (to remove excess amine) and brine.

Purification and Isolation: Achieving Preclinical Purity

The goal is to isolate the API with >98% purity and a consistent crystalline form. Relying on column chromatography at this scale is inefficient and expensive. Crystallization is the preferred method for purification and isolation of the final product[12][13].

Causality of Protocol: The choice of an anti-solvent system (e.g., Isopropanol/Heptane) is determined through solubility screening. The product should be highly soluble in one solvent (IPA) and poorly soluble in the other (Heptane). By dissolving the crude product in a minimal amount of the hot "good" solvent and then slowly adding the "bad" anti-solvent, a controlled precipitation is induced, allowing for the formation of pure crystals while impurities remain in the mother liquor[13].

Protocol: Final Product Crystallization

  • Solvent Swap: Concentrate the organic solution from the work-up under vacuum, performing a solvent swap to isopropanol (IPA) to a final concentration of approximately 3 volumes.

  • Dissolution: Heat the IPA slurry to 70-80 °C until a clear solution is obtained.

  • Filtration: Perform a hot filtration through a cartridge filter to remove any particulate matter.

  • Crystallization: Cool the solution to 50-60 °C. Slowly add heptane (6 volumes) over 1-2 hours while maintaining the temperature. A precipitate should form.

  • Cooling Cycle: After the heptane addition is complete, slowly cool the slurry to 0-5 °C over 4 hours and hold for at least 2 hours.

  • Isolation: Isolate the solid product by filtration on a Nutsche filter or by centrifugation.

  • Washing & Drying: Wash the filter cake with a cold IPA/Heptane mixture (1:2). Dry the product under vacuum at 40-50 °C until a constant weight is achieved.

ParameterOptimized ValueRationale
Reactants 2-Chloroquinoxaline, Piperidin-3-olKey building blocks for the target molecule.
Catalyst XPhos Pd G3 (0.1 mol%)High activity, air-stable precatalyst for efficient C-N coupling[9].
Base Sodium tert-butoxide (1.5 eq)Strong, non-nucleophilic base promoting amine deprotonation[9].
Solvent Toluene (10 volumes)High boiling point, good solubility for reactants, safe for scale-up.
Temperature 90-100 °CProvides sufficient energy for reaction while minimizing side reactions.
Purification Crystallization (IPA/Heptane)Scalable, effective method for achieving high purity without chromatography[12].
Typical Yield 85-95%
Final Purity >98.5% (by HPLC)Meets typical requirements for preclinical studies.
Table 1: Summary of Optimized Process Parameters.

Analytical Control and Characterization

A comprehensive suite of analytical tests is required to release the batch for preclinical studies. This ensures identity, strength, quality, and purity.

  • Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the chemical structure.

  • Purity: HPLC with UV detection to determine the purity (as area percentage) and quantify any impurities.

  • Chiral Purity: A chiral HPLC method must be developed to confirm the material is racemic or to determine the enantiomeric excess (ee) if a single enantiomer was targeted[14].

  • Residual Solvents: Gas Chromatography (GC) to ensure residual solvents (Toluene, IPA, Heptane) are below ICH limits.

  • Inorganic Impurities: Analysis for residual palladium content (by ICP-MS) is critical.

Process Safety and GMP Readiness

Scaling up chemical reactions introduces significant safety risks that must be proactively managed[10][15].

  • Hazard Assessment: A thorough Process Hazard Analysis (PHA) should be conducted to identify potential risks, such as the exotherm from quenching POCl₃ or the handling of powdered NaOtBu[15].

  • Thermal Safety: Reaction calorimetry studies (e.g., using an RC1 calorimeter) can be used to measure the heat of reaction for the Buchwald-Hartwig coupling and define safe operating limits to prevent thermal runaway[11].

  • Equipment: All equipment must be appropriately sized and rated for the scale of the operation. Reactions should be conducted in designated chemical fume hoods or walk-in hoods for larger apparatus[10].

G cluster_workflow Preclinical API Manufacturing Workflow PD Process Development (Lab Scale) RA Risk Assessment & Safety Review PD->RA ScaleUp Kilogram Scale Synthesis (Pilot Plant) RA->ScaleUp Purify Crystallization & Isolation ScaleUp->Purify Analysis Full Analytical Characterization (QC Release) Purify->Analysis API_Out Qualified API for Preclinical Studies Analysis->API_Out

Figure 3: Logical workflow for preclinical API production.

While Phase I investigational drugs are exempt from the full scope of 21 CFR 211 regulations, adherence to the principles of Good Manufacturing Practice (GMP) is expected[16][17]. This includes having trained personnel, controlled documentation (batch records), and a robust quality control function to ensure the material is safe for first-in-human studies[5][16]. The process described herein provides a solid foundation for a future transition to full GMP manufacturing.

Conclusion

This guide has detailed a robust, scalable, and well-characterized synthetic process for this compound. By selecting a strategic synthetic route based on the Buchwald-Hartwig amination and focusing on scalable purification methods like crystallization, this process is capable of reliably producing the multi-kilogram quantities of high-purity API required for preclinical development. The emphasis on understanding the causality behind procedural choices and integrating process safety from the outset ensures a pathway that is not only scientifically sound but also prepared for the rigorous demands of pharmaceutical development.

References

  • Synthesis of 2-chloroquinoxaline. PrepChem.com. [Link]

  • What are the key steps in the purification of pharmaceutical intermediates? Blog. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. TechnologyNetworks.com. [Link]

  • Scale Up Safety_FINAL. Stanford Environmental Health & Safety. [Link]

  • Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]

  • Scaling Up Chemical Processes? Unlock Safety and Success. QES Academy. [Link]

  • Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. ACS Chemical Health & Safety. [Link]

  • Process safety considerations in the scale-up of continuous chemical looping systems. ResearchGate. [Link]

  • Understanding Compound Purification Practices. Moravek. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

  • Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. Techno-Bugs. [Link]

  • 2-Chloroquinoxaline. ResearchGate. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Thieme Chemistry. [Link]

  • Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. [Link]

  • Purification & Isolation Techniques. YouTube. [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH. [Link]

  • Different modalities of piperidine-containing drugs and drug candidates. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. ijpsr.com. [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry. [Link]

  • Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. [Link]

  • Good Manufacturing Practices (GMPs) from an IND Perspective. YouTube. [Link]

  • Various classical routes for the synthesis of quinoxalines derivatives. ResearchGate. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. [Link]

  • synthesis and characterization of some quinoxaline derivatives and the study of biological activities. ResearchGate. [Link]

  • FDA official clarifies cGMP expectations for investigational drugs. RAPS. [Link]

  • The Role of Piperidine Derivatives in Modern Drug Discovery. Medium. [Link]

  • Good Manufacturing Practices: When Do They Apply? Advarra. [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. ResearchGate. [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PMC - NIH. [Link]

  • Current Good Manufacturing Practice (CGMP) Regulations. FDA. [Link]

Sources

An In-depth Technical Guide on the Validation and Comparative Analysis of Drug Discovery Platforms

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

The journey from a promising biological hypothesis to a clinically effective therapeutic is fraught with challenges, with a significant number of candidates failing due to a lack of efficacy or unforeseen toxicity. The robustness of the foundational drug discovery platform is a critical determinant of success. This guide provides a comprehensive framework for the rigorous validation and comparative analysis of drug discovery platforms. We will delve into the core principles of validation, offering detailed protocols for assessing the key components of a platform, from initial screening assays to complex in vivo models. Furthermore, this guide will establish a systematic approach for the comparative evaluation of different platforms, enabling researchers and drug development professionals to make informed decisions based on quantitative and qualitative data. Our focus remains on ensuring scientific integrity, reproducibility, and the generation of trustworthy data that can confidently drive therapeutic programs forward.

Table of Contents

  • Introduction: The Imperative of a Validated Drug Discovery Engine

  • Pillar 1: Foundational Assay Validation

    • 2.1. Biochemical Assays: Ensuring Target Engagement

    • 2.2. Cell-Based Assays: Probing Cellular Mechanisms

  • Pillar 2: The Validation of In Vitro and In Vivo Models

    • 3.1. Cellular Models: From 2D to 3D and Organoids

    • 3.2. Animal Models: Recapitulating Human Disease

  • Pillar 3: The Role of Biomarker Validation

    • 4.1. Pharmacodynamic Biomarkers

    • 4.2. Predictive Biomarkers

  • Pillar 4: Rigorous Data Analysis and Interpretation

    • 5.1. Statistical Frameworks

    • 5.2. Mitigating Bias

  • The Framework for Comparative Analysis

    • 6.1. Defining Key Performance Indicators (KPIs)

    • 6.2. Head-to-Head Experimental Design

    • 6.3. A Multi-parametric Scoring System

  • References

Introduction: The Imperative of a Validated Drug Discovery Engine

The drug discovery and development process is a long and arduous journey, with a high rate of attrition. A primary reason for this high failure rate is the lack of robust and validated discovery platforms. An unvalidated or poorly validated platform can lead to the pursuit of false-positive hits, the misinterpretation of a compound's mechanism of action, and ultimately, the failure of a candidate in later stages of development. Therefore, the rigorous validation of a drug discovery platform is not merely a quality control step but a fundamental necessity for building a successful therapeutic pipeline.

This guide provides a detailed roadmap for the validation and comparative analysis of drug discovery platforms. We will explore the key pillars of validation, from the foundational assays to the complex biological models and the data analysis pipelines that interpret the results. The underlying principle of this guide is that every component of a drug discovery platform must be treated as a self-validating system, with built-in controls and checks to ensure the generation of reliable and reproducible data.

Pillar 1: Foundational Assay Validation

Assays are the workhorses of early drug discovery, enabling the high-throughput screening of large compound libraries to identify initial hits. The validity of these hits is entirely dependent on the quality of the assays used.

Biochemical Assays: Ensuring Target Engagement

Biochemical assays are designed to measure the direct interaction of a compound with its purified target, such as an enzyme or receptor. The validation of these assays is crucial for confirming on-target activity and for establishing structure-activity relationships (SAR).

Key Validation Parameters for Biochemical Assays:

ParameterDescriptionAcceptance Criteria
Linearity & Range The range over which the assay response is directly proportional to the analyte concentration.R² > 0.99
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.Intra-assay CV < 10%, Inter-assay CV < 15%
Accuracy The closeness of the measured value to a known true value.Recovery of 80-120% of a known amount of spiked analyte.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interference from related molecules or assay components.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio > 3
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio > 10
Z'-factor A statistical measure of the quality of a high-throughput screening assay.Z' > 0.5 indicates an excellent assay.

Experimental Protocol: Validation of an Enzyme Inhibition Assay

  • Prepare Reagents: Purify the target enzyme and substrate. Prepare a stock solution of a known inhibitor.

  • Determine Michaelis-Menten Kinetics: Perform a substrate titration experiment to determine the Km of the substrate.

  • Assay Optimization: Optimize assay conditions such as enzyme concentration, substrate concentration (typically at Km), and incubation time.

  • Inhibitor Titration: Perform a dose-response curve with the known inhibitor to determine its IC50 value.

  • Linearity and Range: Generate a standard curve with a known product to establish the linear range of the assay.

  • Precision and Accuracy: Run multiple replicates of the assay on different days with different operators to assess intra- and inter-assay variability. Spike known amounts of product into the assay to determine accuracy.

  • Specificity: Test for interference from other compounds or assay components.

  • Z'-factor Calculation: Run the assay with positive and negative controls in a high-throughput format to calculate the Z'-factor.

cluster_workflow Biochemical Assay Validation Workflow reagents Reagent Preparation (Enzyme, Substrate, Inhibitor) kinetics Michaelis-Menten Kinetics (Determine Km) reagents->kinetics optimization Assay Optimization (Enzyme/Substrate Conc., Time) kinetics->optimization titration Inhibitor Titration (Determine IC50) optimization->titration linearity Linearity & Range (Standard Curve) titration->linearity precision Precision & Accuracy (Intra/Inter-assay CV, Spike Recovery) linearity->precision specificity Specificity (Interference Testing) precision->specificity z_factor Z'-factor Calculation (HTS readiness) specificity->z_factor validated Validated Assay z_factor->validated

Caption: Workflow for the validation of a biochemical enzyme inhibition assay.

Cell-Based Assays: Probing Cellular Mechanisms

Cell-based assays are essential for understanding how a compound affects a biological system in a more physiologically relevant context. These assays can measure a wide range of cellular responses, including proliferation, apoptosis, signaling pathway modulation, and gene expression.

Key Validation Parameters for Cell-Based Assays:

ParameterDescriptionAcceptance Criteria
Cell Line Authentication Verification of the identity and purity of the cell line.STR profiling matching a reference database.
Mycoplasma Testing Screening for mycoplasma contamination.Negative result from a PCR-based or culture-based test.
Cell Viability & Health Assessment of the overall health of the cells used in the assay.>90% viability as measured by Trypan Blue exclusion or equivalent.
Assay Window The dynamic range of the assay signal.Signal-to-Background ratio > 3.
Reproducibility The consistency of the assay results over time and across different experiments.Inter-plate and inter-day CV < 20%.
Specificity of Response Confirmation that the observed cellular response is due to the intended mechanism.Use of positive and negative controls, as well as orthogonal assays.

Experimental Protocol: Validation of a Cell Proliferation Assay

  • Cell Line Authentication and Mycoplasma Testing: Obtain a certified cell line and perform STR profiling and mycoplasma testing.

  • Cell Seeding Optimization: Determine the optimal cell seeding density to ensure logarithmic growth during the assay period.

  • Assay Reagent Optimization: Optimize the concentration of the proliferation reagent (e.g., resazurin, CellTiter-Glo®).

  • Positive and Negative Controls: Include a known cytotoxic compound as a positive control and a vehicle-treated group as a negative control.

  • Dose-Response Curve: Perform a dose-response curve with the test compound to determine its GI50 (concentration that inhibits cell growth by 50%).

  • Reproducibility Assessment: Run the assay on multiple days with different batches of cells and reagents to assess inter-day and inter-batch variability.

  • Orthogonal Confirmation: Confirm the anti-proliferative effect using an alternative method, such as direct cell counting or a colony formation assay.

cluster_workflow Cell-Based Assay Validation Workflow cell_line Cell Line Authentication & Mycoplasma Testing seeding Seeding Density Optimization cell_line->seeding reagent Reagent Optimization seeding->reagent controls Establishment of Positive & Negative Controls reagent->controls dose_response Dose-Response Analysis (Determine GI50) controls->dose_response reproducibility Reproducibility Assessment (Inter-day/batch CV) dose_response->reproducibility orthogonal Orthogonal Confirmation reproducibility->orthogonal validated Validated Assay orthogonal->validated

Caption: Workflow for the validation of a cell-based proliferation assay.

Pillar 2: The Validation of In Vitro and In Vivo Models

The predictive power of a drug discovery platform hinges on the quality of its biological models. These models must accurately recapitulate the key aspects of the human disease they are intended to represent.

Cellular Models: From 2D to 3D and Organoids

While 2D cell cultures have been the traditional workhorse, there is a growing appreciation for more complex in vitro models such as 3D spheroids and organoids, which better mimic the in vivo environment.

Validation of Advanced Cellular Models:

  • Histological and Morphological Characterization: The model should exhibit tissue-like architecture and cellular organization.

  • Gene and Protein Expression Profiling: The expression of key disease-related genes and proteins should be comparable to that of the primary tissue.

  • Functional Characterization: The model should recapitulate key functional aspects of the tissue, such as secretion of specific factors or response to stimuli.

  • Pharmacological Validation: The model should respond to known drugs in a manner consistent with their clinical activity.

Animal Models: Recapitulating Human Disease

Animal models remain a critical component of preclinical drug development, providing insights into a compound's efficacy, pharmacokinetics, and safety in a whole-organism context.

Validation of Animal Models:

  • Face Validity: The model should exhibit symptoms and pathological features that are similar to the human disease.

  • Construct Validity: The model should be based on a similar underlying genetic or etiological cause as the human disease.

  • Predictive Validity: The model should accurately predict the efficacy of drugs that are known to be effective in humans.

Pillar 3: The Role of Biomarker Validation

Biomarkers are measurable indicators of a biological state or condition and are indispensable tools in drug discovery.

Pharmacodynamic Biomarkers

Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its target and eliciting the desired biological response.

Predictive Biomarkers

Predictive biomarkers are used to identify patient populations that are most likely to respond to a particular drug.

The validation of biomarkers requires a rigorous analytical and clinical validation process to ensure their accuracy, reliability, and clinical utility.

Pillar 4: Rigorous Data Analysis and Interpretation

The vast amounts of data generated by modern drug discovery platforms require sophisticated data analysis pipelines to extract meaningful insights.

Statistical Frameworks
Mitigating Bias

Steps must be taken to mitigate potential sources of bias in experimental design and data analysis, such as randomization and blinding.

The Framework for Comparative Analysis

When evaluating multiple drug discovery platforms, a systematic and unbiased approach is essential.

Defining Key Performance Indicators (KPIs)

The first step is to define a set of KPIs that are relevant to the specific goals of the drug discovery program. These KPIs may include:

  • Throughput: The number of compounds that can be screened per unit of time.

  • Cost per data point: The cost associated with generating a single data point.

  • Data quality: The accuracy, precision, and reproducibility of the data.

  • Physiological relevance: The extent to which the platform's models recapitulate human biology.

  • Predictive power: The ability of the platform to predict clinical outcomes.

Head-to-Head Experimental Design

A head-to-head comparison of different platforms should be conducted using a standardized set of compounds and a well-defined set of experiments.

A Multi-parametric Scoring System

A scoring system can be developed to objectively evaluate the performance of each platform against the defined KPIs. This will enable a data-driven decision-making process.

Conclusion: A Commitment to Rigor and Reproducibility

The validation and comparative analysis of drug discovery platforms are not one-time events but rather an ongoing process of continuous improvement. A commitment to scientific rigor and reproducibility is paramount for increasing the probability of success in drug discovery and for ultimately delivering new medicines to patients in need.

References

  • Title: Assay Guidance Manual Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

A Guide to Validating the Cellular Target Engagement of 1-Quinoxalin-2-yl-piperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: From Molecule to Mechanism

In the landscape of modern drug discovery, the synthesis of a novel chemical entity such as 1-Quinoxalin-2-yl-piperidin-3-ol represents the first step in a long and rigorous journey. While the quinoxaline and piperidine scaffolds are present in numerous bioactive molecules, suggesting a potential for therapeutic activity, the ultimate success of any new compound hinges on a clear understanding of its mechanism of action (MoA).[1][2][3] A critical, and often challenging, component of elucidating the MoA is unequivocally demonstrating that the compound engages its intended biological target within the complex and dynamic environment of a living cell.[4][5][6]

Confirming intracellular target engagement is paramount; it serves as the foundational link between the chemical matter, the biological hypothesis, and the desired therapeutic outcome.[7][8] Failure to rigorously validate this interaction early in the discovery pipeline is a leading cause of clinical trial attrition, resulting in the loss of significant time and resources.[9]

This guide, written from the perspective of a Senior Application Scientist, provides a strategic framework for validating the cellular target engagement of a novel compound like this compound. As this molecule has no publicly established biological target, we will proceed by outlining a robust, multi-pronged strategy that first assumes a hypothetical target class—protein kinases, a plausible target for this scaffold—and then details an orthogonal set of experiments to build a high-confidence validation case. This approach is not merely a list of protocols but a logical, self-validating workflow designed to deliver unambiguous evidence of target engagement.

Pillar 1: The Principle of Orthogonal Validation

G cluster_0 Core Objective: Validate Target Engagement A Hypothesized Target (e.g., Novel Kinase X) B Direct Biophysical Engagement (Does it bind?) A->B Investigate with This compound C Direct Proximity Engagement (Does it bind at the right place?) A->C Investigate with This compound D Functional Cellular Consequence (Does binding inhibit target activity?) A->D Investigate with This compound E High-Confidence Target Validation B->E CETSA C->E NanoBRET D->E Western Blot G cluster_workflow CETSA Workflow step1 1. Cell Treatment Treat intact cells with Vehicle (DMSO) or this compound step2 2. Thermal Challenge Heat cell aliquots across a temperature gradient (e.g., 40-70°C) step1->step2 step3 3. Cell Lysis Lyse cells to release proteins step2->step3 step4 4. Separation Centrifuge to separate soluble proteins from precipitated aggregates step3->step4 step5 5. Quantification Analyze soluble fraction for target protein levels (e.g., by Western Blot) step4->step5 step6 6. Data Analysis Plot melt curves and determine thermal shift (ΔTagg) step5->step6

Figure 2: A step-by-step workflow for a CETSA experiment.

Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA

Once a thermal shift is confirmed, an ITDR experiment is performed to determine the potency of target engagement. Here, a single, optimized temperature is used to challenge cells treated with a range of compound concentrations.

  • Cell Culture: Plate the chosen cell line (e.g., HEK293 expressing the hypothetical Novel Kinase X, or a cancer cell line with endogenous expression) and grow to ~80-90% confluency.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours in serum-free media.

  • Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat all samples simultaneously in a thermal cycler at a pre-determined temperature (e.g., 54°C, a temperature that causes significant, but not complete, protein precipitation in vehicle-treated cells). Heat for 3 minutes followed by cooling to 4°C.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Detection: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a standard method like Western Blot or ELISA.

  • Analysis: Plot the normalized soluble protein signal against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50, which reflects the concentration required for half-maximal stabilization.

Data Presentation: Expected CETSA Results
Compound ConcentrationSoluble Target Protein (Normalized)
Vehicle (DMSO)1.00
0.1 nM1.05
1 nM1.15
10 nM1.85
100 nM3.50
1 µM4.10
10 µM4.25
100 µM4.30

This table illustrates a dose-dependent stabilization of the target protein by the compound, a key indicator of direct engagement.

Pillar 3: Quantifying Intracellular Affinity & Residence Time – NanoBRET™ Target Engagement Assay

While CETSA confirms biophysical interaction, it doesn't readily provide kinetic data like affinity or residence time. The NanoBRET™ Target Engagement assay is a proximity-based method that measures compound binding to a specific target in live cells in real-time. [10][11][12]The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged target protein (the energy donor) and a cell-permeable fluorescent tracer that binds to the same target (the energy acceptor). [13][14] The test compound competes with the tracer for binding to the target. High compound engagement displaces the tracer, leading to a decrease in the BRET signal. This provides a quantitative measure of target occupancy in living cells. [15]

NanoBRET™ Assay Principle

G cluster_0 A. No Compound cluster_1 B. With Compound Target_A Target-NanoLuc Tracer_A Fluorescent Tracer Target_A->Tracer_A Binding BRET_A High BRET Signal Tracer_A->BRET_A Energy Transfer Target_B Target-NanoLuc Compound 1-Quinoxalin-2-yl -piperidin-3-ol Target_B->Compound Competitive Binding Tracer_B Fluorescent Tracer BRET_B Low BRET Signal Tracer_B->BRET_B No Energy Transfer

Figure 3: Principle of the competitive NanoBRET™ Target Engagement assay.

Detailed Protocol: NanoBRET™ Competitive Binding Assay
  • Cell Preparation: Transfect cells (e.g., HEK293) with a vector encoding the target protein fused to NanoLuc® luciferase. The day after transfection, harvest and resuspend cells in Opti-MEM®.

  • Tracer Titration (Optimization): First, determine the optimal tracer concentration by titrating it against a fixed number of cells to find the EC50 concentration, which provides the best assay window.

  • Compound Dosing: Dispense cells into a white, 384-well assay plate. Add a serial dilution of this compound.

  • Tracer Addition: Immediately add the pre-determined optimal concentration of the NanoBRET™ fluorescent tracer.

  • Substrate Addition & Incubation: Add the NanoLuc® substrate (furimazine) along with an extracellular NanoLuc® inhibitor. This inhibitor is a critical self-validating step, ensuring that the signal originates exclusively from intracellular, intact cells. Incubate at 37°C for 2 hours to allow binding to reach equilibrium.

  • Signal Detection: Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of filtered luminescence detection.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Plot the normalized BRET ratio against the compound concentration and fit to a four-parameter log(inhibitor) vs. response curve to determine the IC50.

Data Presentation: Expected NanoBRET™ Results
Compound ConcentrationBRET Ratio (mBU)% Inhibition
Vehicle (DMSO)8500%
0.1 nM8450.6%
1 nM8104.7%
10 nM43049.4%
100 nM9594.7%
1 µM5599.4%
10 µM5299.8%

This table shows a clear dose-dependent reduction in the BRET signal, allowing for the calculation of an intracellular IC50, a direct measure of compound potency at the target. A key advantage of this platform is its ability to also measure compound residence time by monitoring the BRET signal kinetically after a washout step, providing deeper insights into the drug-target interaction dynamics. [10][16]

Pillar 4: Functional Validation – Probing Downstream Signaling

Demonstrating that your compound binds its target is essential, but proving it modulates the target's function is the ultimate goal. For our hypothetical kinase target (Novel Kinase X or NKX), target engagement should result in the inhibition of its catalytic activity, which can be measured by a decrease in the phosphorylation of its downstream substrates. [17][18]Western blotting with phospho-specific antibodies is a classic and reliable method for this functional validation.

Hypothetical NKX Signaling Pathway

G cluster_pathway Hypothetical NKX Signaling Compound 1-Quinoxalin-2-yl -piperidin-3-ol NKX Novel Kinase X (Active) Compound->NKX Inhibits Substrate Substrate Y (Inactive) NKX->Substrate Phosphorylates pSubstrate p-Substrate Y (Active) Response Cellular Response (e.g., Proliferation) pSubstrate->Response Leads to

Figure 4: A hypothetical signaling pathway where NKX phosphorylates Substrate Y.

Detailed Protocol: Western Blot for Downstream Inhibition
  • Cell Treatment: Plate cells and grow to ~70-80% confluency. Starve cells in low-serum media if necessary to reduce basal pathway activity. Treat with a serial dilution of this compound for a relevant time period (e.g., 2-4 hours). Include a positive control (pathway activator, if known) and a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of each protein lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate with a primary antibody specific for the phosphorylated substrate (e.g., anti-p-Substrate Y) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To validate the results, strip the membrane and re-probe with an antibody for the total substrate protein (anti-Total-Substrate Y) and a loading control (e.g., anti-Actin or anti-GAPDH). This step is a self-validating control to confirm that changes in the phospho-signal are due to inhibition, not changes in total protein expression or loading errors.

  • Densitometry: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal for each sample.

Data Presentation: Expected Western Blot Results
Compound [µM]p-Substrate Y Signal (Normalized)Total Substrate Y Signal (Normalized)
0 (Vehicle)1.001.00
0.010.851.02
0.10.450.98
1.00.121.01
10.00.050.99

This table demonstrates that this compound causes a dose-dependent decrease in the phosphorylation of a downstream effector without affecting the total amount of that protein, providing strong functional evidence of target inhibition.

Conclusion: Synthesizing the Evidence for Confident Decision-Making

Validating the target engagement of a novel compound like this compound is a cornerstone of successful drug development. By employing an orthogonal, multi-faceted approach, researchers can build a robust and compelling case that transcends the limitations of any single method.

  • CETSA provides label-free, biophysical proof of binding in a native cellular context.

  • NanoBRET™ quantifies this interaction, yielding precise intracellular affinity (IC50) and kinetic data in real-time.

  • Downstream Pathway Analysis via Western Blot delivers the functional confirmation that this binding event translates into the desired biological modulation.

When the results from these distinct methodologies align—when the biophysical stabilization observed in CETSA occurs at a similar concentration to the target occupancy measured by NanoBRET™, and both correlate with the functional inhibition of a downstream biomarker—we achieve high-confidence validation. This integrated understanding of compound-target interaction empowers project teams to make informed decisions, accelerating the progression of promising new therapeutics from a mere molecule to a well-defined mechanism.

References

  • Al-Assar, O., et al. (2021). Principle of NanoBRET target engagement. ResearchGate. [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. [Link]

  • News-Medical.Net. (2021). NanoBRET™ Target Engagement for drug development. [Link]

  • Le, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Ziegler, S., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Medicinal Chemistry Letters. [Link]

  • Arrowsmith, C. H., et al. (2015). Determining target engagement in living systems. Nature Chemical Biology. [Link]

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Ziegler, S., et al. (2020). Importance of Quantifying Drug–Target Engagement in Cells. ACS Medicinal Chemistry Letters. [Link]

  • Promega Connections. (2023). Residence Time: The Impact of Binding Kinetics on Compound-Target Interactions. [Link]

  • Discovery On Target. (2021). Target Identification and Validation - Part 1. [Link]

  • Drug Discovery News. (n.d.). Capturing degrader efficacy through live-cell kinetics. [Link]

  • Tonge, P. J. (2018). Drug–Target Kinetics in Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Inoviem. (n.d.). Target validation & engagement. [Link]

  • La Misa, R., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Sensors. [Link]

  • Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. [Link]

  • MDC Connects. (2020). Target Validation and Efficacy. YouTube. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • ResearchGate. (n.d.). Downstream target gene prediction and functional pathway enrichment.... [Link]

  • Wee, P., & Wang, Z. (2017). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Cancers of the Head & Neck. [Link]

  • Chen, Y., et al. (2023). Koumine exerts its anti-colorectal cancer effects by disrupting the interaction between HSP90 and CDC37, thereby downregulating downstream signaling pathways. Frontiers in Pharmacology. [Link]

  • Al-Ostath, S., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives.... Molecules. [Link]

  • Singh, M., et al. (2012). Targeting pathways downstream of KRAS in lung adenocarcinoma. Cancer Biology & Therapy. [Link]

  • Asatryan, A. S., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Journal of Medicinal Chemistry. [Link]

  • Chen, X., et al. (2012). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Current Medicinal Chemistry. [Link]

  • Rajitha, G., & Kumar, P. S. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. [Link]

  • De Kock, C., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry. [Link]

  • De Kock, C., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry. [Link]

  • Asatryan, A. S., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega. [Link]

  • Vicente, E., et al. (2014). New Quinoxalines with Biological Applications. Journal of Chemistry. [Link]

  • Ghorab, M. M., et al. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Thomas, L., et al. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor.... Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

A Technical Guide to the Cross-Reactivity Profiling of 1-Quinoxalin-2-yl-piperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Drug Discovery & Development

Abstract

This guide provides a comprehensive, technically-grounded framework for the systematic cross-reactivity and selectivity profiling of the novel small molecule, 1-Quinoxalin-2-yl-piperidin-3-ol. The quinoxaline and piperidine moieties present in this compound are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[1][2][3][4] Therefore, a rigorous and multi-tiered off-target profiling strategy is not merely a regulatory prerequisite but a critical scientific endeavor to ensure the development of a safe and effective therapeutic. This document outlines a logical progression from broad, pan-lab in silico and biochemical screening to focused biophysical and cell-based functional assays, providing drug development professionals with the rationale and detailed protocols necessary to build a comprehensive safety and selectivity profile.

The Imperative of Selectivity: Rationale and Strategy

The ultimate success of a therapeutic candidate hinges on its selectivity. While achieving absolute specificity for a single biological target is rare, the goal of a robust drug discovery program is to design molecules with a well-understood and clinically manageable polypharmacology.[5] Off-target interactions are a leading cause of drug attrition during clinical trials, often due to unforeseen toxicities.[6] A proactive, tiered approach to cross-reactivity profiling, as detailed herein, is essential to de-risk a program by identifying potential liabilities early, enabling medicinal chemists to optimize for selectivity, and providing a clear rationale for advancing a lead candidate.[7][8][9]

Our strategy for profiling this compound is built on a phased approach that balances breadth, depth, and physiological relevance.

G cluster_0 Phase 1: Broad Assessment cluster_1 Phase 2: Focused Profiling cluster_2 Phase 3: Functional Validation A In Silico Prediction B Broad Biochemical Screen (e.g., BioPrint) A->B Hypothesis Generation C Kinome Scan (Binding Assay) B->C Identify Target Families D GPCR Panel (Binding Assay) B->D E Cellular Target Engagement (CETSA) C->E Validate Hits D->E F Functional Assays (e.g., cAMP, pERK) E->F Confirm Physiological Effect

Caption: Tiered workflow for cross-reactivity profiling.

Phase 1: Hypothesis Generation & Broad Liability Screening

The initial phase is designed to cast a wide net, using computational tools and broad biochemical panels to identify potential target families that may interact with this compound. This approach is cost-effective and provides the crucial first data to guide more focused and expensive subsequent screens.

In Silico Off-Target Prediction

Expertise & Experience: Before committing to wet-lab experiments, we leverage the power of computational chemistry. In silico tools use algorithms based on ligand shape, pharmacophore features, and chemical similarity to known ligands to predict potential off-target interactions.[10][11] While not a substitute for experimental data, these predictions are invaluable for highlighting protein families that warrant closer investigation. Several web-based tools and software packages are available for this purpose.[12]

Trustworthiness: The predictive power of these models is dependent on the quality and scope of the underlying databases. Therefore, we treat the output as a set of hypotheses to be tested, not as confirmed interactions. The primary value lies in prioritizing which experimental panels to run first.

Broad Panel Biochemical Screening

Expertise & Experience: To obtain the first experimental confirmation of potential off-target liabilities, we employ a broad-spectrum profiling panel. Services like the Eurofins Discovery BioPrint panel are designed for this purpose, offering a curated set of over 100 targets known to be implicated in adverse drug reactions.[13][14] Screening the test compound at a single, high concentration (e.g., 10 µM) provides a rapid and cost-effective way to flag potential interactions across diverse target classes, including GPCRs, kinases, ion channels, and transporters.[13]

Trustworthiness: A single-point screen is a qualitative or semi-quantitative tool. A significant inhibition value (typically >50%) is considered a "hit" that requires follow-up. It does not provide a measure of potency (e.g., IC50) but serves as a critical triage step. The self-validating nature of this step comes from the breadth of the panel; a compound that is "clean" across this wide array of targets provides a higher degree of confidence in its selectivity.

Phase 2: Focused Profiling of Key Target Families

Based on the structural alerts from the quinoxaline and piperidine scaffolds and any hits identified in Phase 1, we now move to more comprehensive and quantitative screening against the most likely off-target families: kinases and GPCRs.

Kinome Profiling

Expertise & Experience: The human kinome contains over 500 members, and kinases are notoriously promiscuous targets. A comprehensive binding assay is the gold standard for assessing kinome-wide selectivity. The KINOMEscan™ platform (Eurofins Discovery) is an industry-trusted method that utilizes a competition binding assay to quantitatively measure interactions between a compound and a large panel of kinases (over 480).[15][16][17] This approach is not dependent on enzyme activity and can identify interactions with both active and inactive kinase conformations.[18]

Trustworthiness: The output is typically reported as "% Control" or "% Inhibition" at a given compound concentration. Hits are often defined as those showing >65% inhibition. Potent hits can then be followed up with Kd determination assays to quantify binding affinity. This systematic approach provides a quantitative and reproducible fingerprint of a compound's kinome selectivity.

Kinase TargetGene Symbol% InhibitionS-Score (10)
Abl1ABL198.50.15
LCKLCK95.20.18
SRCSRC89.00.25
EGFREGFR15.6>10
VEGFR2KDR10.1>10
p38αMAPK145.3>10
This data is illustrative. S-Score is a selectivity score where a lower value indicates higher affinity.
  • Assay Principle: The assay involves a kinase tagged with DNA, a ligand immobilized on a solid support (beads), and the test compound.[19]

  • Reaction: The test compound is incubated with the kinase. This mixture is then added to the immobilized ligand.

  • Competition: If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.[17]

  • Quantification: The amount of kinase remaining bound to the beads is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase indicates a stronger interaction with the test compound.[19]

  • Data Analysis: Results are reported as the percentage of kinase captured in the test sample versus a DMSO control.

GPCR Profiling

Expertise & Experience: GPCRs represent the largest family of membrane receptors and are the targets for a significant portion of all marketed drugs. Off-target GPCR activity is a common source of side effects. A standard approach for initial profiling is a panel of radioligand binding assays, which directly measure the ability of a test compound to displace a known radioactive ligand from a receptor.[20]

Trustworthiness: This method is robust, highly sensitive, and provides a direct measure of binding affinity (Ki) when performed as a competition assay.[21][22] The protocol must include controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + excess unlabeled ligand) to ensure that the calculated specific binding is accurate.[23]

Receptor TargetRadioligand% Inhibition
Adrenergic α2A[3H]-Rauwolscine88.7
Dopamine D2[3H]-Spiperone75.4
Serotonin 5-HT2A[3H]-Ketanserin62.1
Muscarinic M1[3H]-Pirenzepine<20
Histamine H1[3H]-Pyrilamine<20
This data is illustrative. Hits are typically defined as >50% inhibition.
  • Preparation: Cell membranes expressing the target GPCR are prepared and protein concentration is quantified.

  • Incubation: In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (typically at or below its Kd), and varying concentrations of the test compound (this compound).[21][24]

  • Equilibration: The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[21]

  • Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the cell membranes and any bound radioligand.[20]

  • Washing: The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[21]

  • Detection: Scintillation fluid is added to the dried filters, and the radioactivity is counted using a microplate scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.[21]

Phase 3: Cellular & Functional Validation of Key Off-Targets

Identifying a binding interaction is only the first step. It is crucial to determine if this binding event translates into a functional consequence in a more physiologically relevant cellular environment. This phase focuses on confirming target engagement in intact cells and measuring the resulting functional response.

Cellular Target Engagement Confirmation

Expertise & Experience: The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method used to verify that a compound binds to its target in an intact cellular environment.[25] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[26][27] This provides direct evidence of target engagement, bridging the gap between biochemical assays and cellular function.[28][29]

Trustworthiness: CETSA is an unbiased approach that does not require modified compounds or proteins.[28] By comparing the melting curve of a target protein in the presence and absence of the compound, a thermal shift can be quantified, providing strong, self-validating evidence of a direct physical interaction within the cell.[25]

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or this compound for a specified time (e.g., 2 hours at 37°C).[30]

  • Heating: Aliquot the cell suspensions into PCR tubes or plates and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling.[30]

  • Lysis: Lyse the cells to release the proteins.

  • Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Detection: Collect the supernatant (soluble fraction) and analyze the amount of the specific target protein remaining using a detection method like Western blotting or an AlphaLISA®.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and engagement.

Cell-Based Functional Assays

Expertise & Experience: Once binding and cellular engagement are confirmed for a significant off-target, the final step is to measure the functional consequence. The specific assay depends on the target class. For a GPCR, this could be a second messenger assay (e.g., cAMP or calcium flux); for a kinase, it could be a phospho-protein assay.[31][32]

Trustworthiness: Functional assays provide the ultimate validation of an off-target liability. For example, if this compound binds to the Adrenergic α2A receptor (an inhibitory Gαi-coupled receptor), a functional assay should demonstrate a dose-dependent inhibition of cAMP production.[32] These assays must include appropriate positive and negative controls to ensure the observed effect is specific and on-target.

G compound This compound receptor Adrenergic α2A Receptor (Gi-coupled GPCR) compound->receptor Binds & Activates ac Adenylate Cyclase receptor->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka PKA Activation & Downstream Effects camp->pka

Caption: Hypothetical functional pathway for an α2A adrenergic off-target hit.

  • Cell Plating: Plate a cell line expressing the off-target receptor (e.g., CHO-α2A) in 96-well or 384-well plates.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound.

  • Stimulation: Stimulate the cells with an agent that increases basal cAMP levels, such as Forskolin.

  • Lysis & Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen).[32][33]

  • Data Analysis: Plot the cAMP levels against the compound concentration to determine an EC50 or IC50 value, confirming a dose-dependent functional response.

Integrated Risk Assessment and Conclusion

The culmination of this multi-phased approach is an integrated selectivity and safety profile for this compound. By systematically progressing from broad screening to specific functional validation, we can confidently identify and quantify off-target activities. This comprehensive dataset is fundamental for making informed decisions in a drug development program. It allows for the calculation of a selectivity window between the on-target potency and off-target activity, directly informing the potential therapeutic index. Any identified liabilities must be carefully considered in the context of the intended therapeutic indication and patient population, in line with guidance from regulatory agencies like the FDA.[34][35][36] Ultimately, this rigorous, evidence-based profiling strategy is the cornerstone of developing a safe, selective, and successful therapeutic agent.

References

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (2009). U.S. Food and Drug Administration. Retrieved from [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • KINOMEscan® Kinase Profiling Platform. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Off-Target Screening Cell Microarray Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Bassyouni, F. A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. Retrieved from [Link]

  • In silico tools for off-target prediction. (2023). ResearchGate. Retrieved from [Link]

  • Specialized Pre-IND and Specialty In Vitro Profiling Panels. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • de Kock, C., et al. (2016). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. PLoS ONE. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]

  • Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved from [Link]

  • Cell-based Assays for GPCR Activity. (2013). Biocompare. Retrieved from [Link]

  • Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. (2022). U.S. Food and Drug Administration. Retrieved from [Link]

  • Johnson, T. A., et al. (2019). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • da Silva, G. N., et al. (2022). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. PLoS ONE. Retrieved from [Link]

  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology. Retrieved from [Link]

  • CEREP Laboratories France. (n.d.). Eurofins Scientific. Retrieved from [Link]

  • Non-Clinical Safety Assessment for New Drugs. (2024). ZeClinics CRO. Retrieved from [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • UCSC In-Silico PCR. (n.d.). UCSC Genome Browser. Retrieved from [Link]

  • Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Johnson, T. A., et al. (2019). Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. Retrieved from [Link]

  • Gomaa, A. M. (2020). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. Retrieved from [Link]

  • Insel, P. A., et al. (2022). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • Bae, S., et al. (2023). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research. Retrieved from [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. Retrieved from [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. Retrieved from [Link]

  • Functional Assays. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Yadav, B., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. Retrieved from [Link]

  • synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. (2021). ResearchGate. Retrieved from [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). YouTube. Retrieved from [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2022). Taylor & Francis Online. Retrieved from [Link]

  • Eurofins Panlabs Safety Screening Webinar. (2013). YouTube. Retrieved from [Link]

  • FDA Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. (n.d.). ECA Academy. Retrieved from [Link]

  • CRISPR Off-Target Editing: Prediction, Analysis, and More. (n.d.). Synthego. Retrieved from [Link]

  • Off-Target Screening Cell Microarray Assay. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Improving Selectivity in Drug Design. (2022). AZoLifeSciences. Retrieved from [Link]

  • Bassyouni, F. A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. Retrieved from [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. (2021). ResearchGate. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. Retrieved from [Link]

  • Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. Retrieved from [Link]

  • About Us. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • FDA proposes guidance for nonclinical safety assessment of oligonucleotide-based drugs. (2023). Regulatory Focus. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-Quinoxalin-2-yl-piperidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the structure-activity relationship (SAR) studies concerning 1-Quinoxalin-2-yl-piperidin-3-ol derivatives. We will delve into the synthetic rationale, key structural modifications, and their impact on biological activity, offering field-proven insights for researchers in drug discovery and medicinal chemistry.

Introduction: The Promise of the Quinoxaline-Piperidinol Scaffold

The quinoxaline nucleus, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5] Its ability to act as a bioisostere for quinoline and naphthalene provides a strategic advantage in developing novel therapeutics.[1] When coupled with a piperidin-3-ol moiety, a versatile saturated heterocycle, the resulting this compound scaffold presents a unique three-dimensional architecture with significant potential for targeted drug design. The hydroxyl group on the piperidine ring offers a crucial hydrogen bonding site, which can be pivotal for molecular recognition at biological targets.

This guide will systematically explore the synthetic pathways to access these derivatives and dissect the structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound derivatives typically involves a convergent approach, focusing on the preparation of the quinoxaline core and its subsequent coupling with the piperidin-3-ol fragment.

Part 1: Synthesis of 2-Haloquinoxalines

The foundational step is the synthesis of a reactive 2-haloquinoxaline intermediate. This is most commonly achieved through the condensation of an o-phenylenediamine with an α-keto acid or its ester, followed by halogenation.

Experimental Protocol: Synthesis of 2-Chloroquinoxaline

  • Step 1: Synthesis of Quinoxalin-2(1H)-one. To a solution of o-phenylenediamine (1 eq.) in ethanol, add ethyl glyoxalate (1 eq.). Reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature. The precipitated product is filtered, washed with cold ethanol, and dried under vacuum to yield quinoxalin-2(1H)-one.

  • Step 2: Chlorination. Suspend the quinoxalin-2(1H)-one (1 eq.) in phosphorus oxychloride (POCl₃, 5-10 eq.). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours. After completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is filtered, washed with water until neutral, and dried to afford 2-chloroquinoxaline.

Part 2: Nucleophilic Substitution with Piperidin-3-ol

The final step involves the nucleophilic aromatic substitution (SNAr) reaction between the 2-chloroquinoxaline and piperidin-3-ol.

Experimental Protocol: Synthesis of 1-(Quinoxalin-2-yl)piperidin-3-ol

  • To a solution of 2-chloroquinoxaline (1 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add piperidin-3-ol (1.2 eq.) and a base, for instance, potassium carbonate (K₂CO₃, 2 eq.) or triethylamine (TEA, 2 eq.).

  • Heat the reaction mixture at 80-100 °C for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-(quinoxalin-2-yl)piperidin-3-ol.

G cluster_0 Part 1: 2-Haloquinoxaline Synthesis cluster_1 Part 2: Nucleophilic Substitution o-phenylenediamine o-phenylenediamine quinoxalin-2(1H)-one quinoxalin-2(1H)-one o-phenylenediamine->quinoxalin-2(1H)-one Condensation ethyl glyoxalate ethyl glyoxalate ethyl glyoxalate->quinoxalin-2(1H)-one 2-chloroquinoxaline 2-chloroquinoxaline quinoxalin-2(1H)-one->2-chloroquinoxaline POCl3, DMF target_compound 1-(Quinoxalin-2-yl)piperidin-3-ol 2-chloroquinoxaline->target_compound K2CO3, DMF piperidin-3-ol piperidin-3-ol piperidin-3-ol->target_compound

Caption: General synthetic workflow for 1-(Quinoxalin-2-yl)piperidin-3-ol derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives can be systematically modulated by introducing various substituents at different positions of the quinoxaline and piperidine rings. The following sections outline the key SAR insights based on analogous heterocyclic compounds.

Substitutions on the Quinoxaline Ring (Positions 3, 6, and 7)
  • Position 3: The introduction of small alkyl or aryl groups at the 3-position of the quinoxaline ring can influence the steric and electronic properties of the molecule. Aromatic substituents can engage in π-π stacking interactions with biological targets.

  • Positions 6 and 7: These positions on the benzo moiety of the quinoxaline are prime locations for introducing electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -F, -NO₂) groups. These modifications can significantly impact the molecule's pharmacokinetic profile (ADME properties) and its ability to form hydrogen bonds or halogen bonds with the target protein. For instance, in related quinoxaline series, electron-withdrawing groups have been shown to enhance anticancer activity.[6]

Modifications of the Piperidin-3-ol Moiety
  • Stereochemistry of the Hydroxyl Group: The stereochemistry at the C3 position of the piperidine ring ((R) vs. (S)-enantiomer) is critical. The specific orientation of the hydroxyl group can determine the ability to form a key hydrogen bond with the target, leading to significant differences in potency between enantiomers.

  • Hydroxyl Group Derivatization: Esterification or etherification of the 3-hydroxyl group can serve as a prodrug strategy or modulate the compound's lipophilicity. However, this may also abolish a critical hydrogen bond interaction, potentially reducing activity.

  • Substitutions on the Piperidine Ring: Introducing substituents on other positions of the piperidine ring can alter its conformation and steric bulk, thereby influencing binding affinity.

SAR cluster_quinoxaline Quinoxaline Modifications cluster_piperidine Piperidin-3-ol Modifications SAR_Core This compound Quinoxaline Ring Piperidin-3-ol Moiety Pos3 Position 3: - Alkyl/Aryl groups - Steric bulk SAR_Core:f1->Pos3 Pos67 Positions 6 & 7: - Electron-donating groups - Electron-withdrawing groups - ADME properties SAR_Core:f1->Pos67 Stereochem C3 Stereochemistry: - (R) vs. (S) enantiomers - Hydrogen bonding SAR_Core:f2->Stereochem OH_Deriv OH Derivatization: - Esters/Ethers - Prodrugs/Lipophilicity SAR_Core:f2->OH_Deriv Ring_Subst Ring Substitutions: - Conformational changes - Steric hindrance SAR_Core:f2->Ring_Subst

Caption: Key areas for SAR exploration in this compound derivatives.

Biological Evaluation: Assaying for Therapeutic Potential

Given the broad spectrum of activities reported for quinoxaline derivatives, a panel of assays is recommended to evaluate the therapeutic potential of novel this compound compounds.

Anticancer Activity
  • In Vitro Cytotoxicity Assays: The initial screening for anticancer potential is typically performed using a panel of human cancer cell lines. The MTT or SRB assay is a standard method to determine the concentration at which the compound inhibits cell growth by 50% (IC₅₀).

  • Kinase Inhibition Assays: Many quinoxaline derivatives exhibit their anticancer effects by inhibiting protein kinases.[7] In vitro kinase inhibition assays against a panel of relevant kinases (e.g., VEGFR, EGFR, ALK5) can identify the molecular target.[3][8]

Table 1: Hypothetical Anticancer Activity Data

CompoundR¹ (Pos. 3)R² (Pos. 6)R³ (Pos. 7)Stereocenter (C3)HCT-116 IC₅₀ (µM)A549 IC₅₀ (µM)
1a HHHRacemic15.220.5
1b CH₃HHRacemic10.814.3
1c HClHRacemic5.48.1
1d HClH(R)2.13.5
1e HClH(S)18.925.7

This data is illustrative and intended to demonstrate potential SAR trends.

Antimicrobial Activity
  • Minimum Inhibitory Concentration (MIC) Determination: The antimicrobial activity can be assessed by determining the MIC against a panel of clinically relevant bacteria and fungi. Broth microdilution is a standard method for this evaluation.[4]

Conclusion and Future Directions

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. The synthetic accessibility and the numerous points for chemical modification provide a rich platform for SAR exploration. Future research should focus on the stereoselective synthesis of the piperidin-3-ol moiety to fully elucidate the impact of stereochemistry on biological activity. Furthermore, a deeper understanding of the molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The insights and protocols provided in this guide serve as a foundational resource for researchers embarking on the exploration of this exciting class of compounds.

References

  • Ali, M. A., et al. (2018). Quinoxaline derivatives: A patent review.
  • Amer, A., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1045055. [Link]

  • Bekhradnia, A., et al. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Advances, 13(36), 25363-25380. [Link]

  • Brum, J. L. F., et al. (2019). Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease. International Journal of Molecular Sciences, 20(16), 3944. [Link]

  • El-Nassan, H. B. (2022). Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Chemistry & Biodiversity, 19(9), e202200424.
  • Ghareb, N., et al. (2021). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. RSC Advances, 11(60), 38153-38173. [Link]

  • Hassan, G. S., et al. (2021). Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. Molecular Diversity, 26(1), 145-159.
  • Hassan, G. S., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(10), 2643. [Link]

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of quinoxaline derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(17), 3583-3588.
  • Li, J., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry, 15(1), 40-61. [Link]

  • Mogahid, M. H., et al. (2017). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 22(11), 1886. [Link]

  • Rawat, A., et al. (2020). Biological activity of quinoxaline derivatives. Expert Opinion on Drug Discovery, 15(10), 1215-1234.
  • Sharma, V., et al. (2014). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Medicinal Chemistry Research, 23(1), 359-372.
  • van de Walle, T., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 198, 112330. [Link]

  • Wang, Y., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448.
  • Wittine, K., et al. (2019).
  • Zaki, R. M., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(16), 4991. [Link]

Sources

Head-to-Head Comparison of 1-Quinoxalin-2-yl-piperidin-3-ol: A Framework for Novel Compound Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: The confluence of privileged scaffolds in medicinal chemistry often yields compounds of significant therapeutic interest. This guide addresses the hypothetical novel chemical entity, 1-Quinoxalin-2-yl-piperidin-3-ol, which integrates the biologically active quinoxaline nucleus with the versatile piperidine ring. As this specific molecule is not a widely documented agent, this document serves as a comprehensive framework for its synthesis, characterization, and rigorous head-to-head comparison against established drugs. We will proceed by hypothesizing potential therapeutic applications based on its structural motifs to select relevant comparators, thereby providing a roadmap for its preclinical evaluation.

Introduction: The Rationale of Hybrid Scaffolds

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] Quinoxalines are known to function as selective adenosine triphosphate (ATP) competitive inhibitors for various kinases, making them a promising platform for oncology drug discovery.[4]

Similarly, the piperidine ring is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals.[5][6] Its inclusion in a molecule can enhance druggability by improving pharmacokinetic (ADME) properties, modulating solubility and lipophilicity, and providing a stable, three-dimensional structure for optimal interaction with biological targets.[5][7][8]

The combination of these two scaffolds in This compound suggests a molecule with potentially potent biological activity and favorable drug-like properties. Based on the extensive history of quinoxaline derivatives as kinase inhibitors, this guide will proceed with the primary hypothesis that our novel compound is an anticancer agent targeting protein kinases.[4] Consequently, we will frame its comparison against a known quinoxaline-based kinase inhibitor.

Proposed Synthesis and Characterization

A robust and scalable synthetic route is paramount for the evaluation of any new chemical entity. The synthesis of this compound can be approached through a convergent strategy.

Synthetic Pathway

A plausible synthesis involves the condensation of an o-phenylenediamine with a suitable dicarbonyl compound to form the quinoxaline core, followed by nucleophilic substitution with the piperidine moiety.

Step 1: Synthesis of 2-Chloroquinoxaline This can be achieved via the established condensation reaction of o-phenylenediamine with glyoxylic acid, followed by chlorination of the resulting quinoxalin-2(1H)-one.

Step 2: Nucleophilic Substitution The synthesized 2-chloroquinoxaline can then be reacted with (R/S)-piperidin-3-ol in the presence of a suitable base (e.g., K₂CO₃ or DIPEA) in a polar aprotic solvent like DMF or acetonitrile.

Below is a generalized workflow for this synthesis.

G cluster_0 Part 1: Quinoxaline Core Synthesis cluster_1 Part 2: Coupling Reaction o-phenylenediamine o-phenylenediamine Quinoxalin-2(1H)-one Quinoxalin-2(1H)-one o-phenylenediamine->Quinoxalin-2(1H)-one Condensation Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->Quinoxalin-2(1H)-one Condensation 2-Chloroquinoxaline 2-Chloroquinoxaline Quinoxalin-2(1H)-one->2-Chloroquinoxaline Chlorination Chlorinating Agent (e.g., POCl3) Chlorinating Agent (e.g., POCl3) Chlorinating Agent (e.g., POCl3)->2-Chloroquinoxaline Chlorination Final Product This compound 2-Chloroquinoxaline->Final Product Nucleophilic Substitution Piperidin-3-ol Piperidin-3-ol Piperidin-3-ol->Final Product Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Final Product

Caption: Proposed synthetic workflow for this compound.

Characterization Protocol

The identity and purity of the final compound must be rigorously confirmed using a suite of analytical techniques.

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidation and confirmation.Peaks corresponding to the protons and carbons of the quinoxaline and piperidine rings.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of C₁₄H₁₅N₃O.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating >95% purity.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Characteristic bands for O-H (alcohol), C-N, and aromatic C=C bonds.

Head-to-Head Comparator Selection

To evaluate the potential of this compound as a kinase inhibitor, we select Erdafitinib as the primary comparator drug.

  • Rationale for Selection: Erdafitinib is an FDA-approved kinase inhibitor that contains a quinoxaline scaffold.[9] It is a potent, selective pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor. This makes it an excellent benchmark for assessing the potency and selectivity of a new quinoxaline-based compound.

Comparative Biological Evaluation: Protocols and Rationale

The core of this guide is a multi-tiered approach to compare the novel compound against Erdafitinib, moving from broad-spectrum screening to specific mechanistic studies.

Tier 1: In Vitro Efficacy and Cytotoxicity Screening

The initial phase aims to establish the biological activity and therapeutic window of the compound.

Protocol 1: Kinase Panel Screening

  • Objective: To identify the kinase targets of this compound and assess its selectivity profile compared to Erdafitinib.

  • Methodology:

    • Utilize a commercial kinase panel (e.g., a 400+ kinase panel) to perform an initial screen at a fixed concentration (e.g., 1 µM).

    • Quantify kinase activity using a radiometric (³³P-ATP) or fluorescence-based assay.

    • Calculate the percentage of inhibition for each kinase.

    • For "hits" (e.g., >50% inhibition), perform dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) value.

    • Run Erdafitinib in parallel as a positive control, focusing on its known FGFR targets.

  • Causality and Trustworthiness: This broad screen is an unbiased method to discover primary targets and off-targets. Running a known drug in parallel validates the assay's performance and provides a direct benchmark for potency and selectivity.

Protocol 2: Cell Viability and Cytotoxicity Assays

  • Objective: To determine the compound's effect on cancer cell proliferation and its toxicity towards non-cancerous cells.

  • Methodology:

    • Cell Lines:

      • Cancer Lines: Select a panel of human cancer cell lines, including those with known FGFR aberrations (e.g., RT112, bladder cancer) and those without.

      • Non-Cancerous Line: Use a normal human cell line (e.g., human fibroblasts) to assess general cytotoxicity.

    • Assay: Perform a 72-hour cell viability assay using a reagent such as CellTiter-Glo® (measures ATP) or an MTS assay.

    • Data Analysis: Generate dose-response curves and calculate the GI₅₀ (half-maximal growth inhibition) for cancer cells and the CC₅₀ (half-maximal cytotoxic concentration) for normal cells.

    • Selectivity Index (SI): Calculate SI as CC₅₀ (normal cells) / GI₅₀ (cancer cells). A higher SI indicates greater cancer cell selectivity.

  • Causality and Trustworthiness: Comparing effects on cancer vs. normal cells is critical for establishing a therapeutic window. A compound that is highly potent against cancer cells but also highly toxic to normal cells has limited clinical potential.[10]

G Start Start Kinase_Screen Kinase Panel Screen (IC50) Start->Kinase_Screen Cell_Viability Cell Viability Assays (GI50) Start->Cell_Viability Data_Analysis Analyze Potency & Selectivity Kinase_Screen->Data_Analysis Cytotoxicity Cytotoxicity Assay (CC50) Cell_Viability->Cytotoxicity Cytotoxicity->Data_Analysis MoA_Studies Proceed to MoA Studies Data_Analysis->MoA_Studies Favorable Profile Stop Stop/Optimize Compound Data_Analysis->Stop Unfavorable Profile

Caption: Workflow for Tier 1 in vitro efficacy and toxicity screening.

Tier 2: Mechanism of Action (MoA) Elucidation

If Tier 1 results are promising, the next step is to confirm the target and understand how the compound works within the cell.

Protocol 3: Target Engagement Assay

  • Objective: To confirm that the compound binds to its intended kinase target within living cells.

  • Methodology:

    • Use a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay.

    • Treat intact cancer cells (expressing the target kinase) with varying concentrations of the compound.

    • For CETSA, heat the cell lysate and quantify the amount of soluble (non-denatured) target protein via Western blot or ELISA. Target binding stabilizes the protein against heat-induced denaturation.

    • Generate a dose-response curve to determine the EC₅₀ for target engagement.

  • Causality and Trustworthiness: A potent IC₅₀ in a biochemical assay (Protocol 1) does not guarantee the compound can enter a cell and bind its target. This assay provides that critical validation.

Protocol 4: Phospho-Protein Analysis

  • Objective: To measure the inhibition of downstream signaling from the target kinase.

  • Methodology:

    • Treat cancer cells with the compound for a set time period (e.g., 2 hours).

    • Lyse the cells and perform a Western blot analysis.

    • Use antibodies specific to the phosphorylated form of the target kinase (autophosphorylation) and key downstream substrates (e.g., phospho-ERK if the target is in the MAPK pathway).

    • Quantify the reduction in phosphorylation relative to a total protein control.

  • Causality and Trustworthiness: This assay directly links target engagement to a functional biological output (inhibition of signaling), confirming the compound's mechanism of action.

Comparative Data Summary

All quantitative data should be compiled for a clear head-to-head comparison.

Parameter This compound Erdafitinib (Comparator) Rationale
Primary Target IC₅₀ (nM) [Experimental Value]~1-2 nM (for FGFR1/2/3)Measures biochemical potency.
Kinase Selectivity [Profile from Panel]High selectivity for FGFR familyDefines on- and off-target effects.
GI₅₀ in RT112 cells (nM) [Experimental Value]~20-30 nMMeasures cellular potency in a relevant cancer model.
CC₅₀ in Normal Fibroblasts (nM) [Experimental Value]>10,000 nMMeasures general cytotoxicity.
Selectivity Index (SI) [Calculated Value]>300Defines the therapeutic window.
Target Engagement EC₅₀ (nM) [Experimental Value][Literature/Experimental Value]Confirms binding in a cellular context.

Conclusion and Future Directions

This guide outlines a systematic and rigorous framework for the preclinical evaluation of the novel compound this compound. By directly comparing its performance against an established drug like Erdafitinib, researchers can make informed decisions about its therapeutic potential. Favorable results from this comprehensive in vitro assessment—namely high potency, clean selectivity, and a wide therapeutic window—would provide a strong rationale for advancing the compound into more complex studies, including in vivo animal models for efficacy and pharmacokinetic/pharmacodynamic (PK/PD) analysis. This structured approach ensures that resources are directed toward compounds with the highest probability of clinical success.

References

  • Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. Anticancer Agents in Medicinal Chemistry. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. [Link]

  • Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data. NIH National Library of Medicine. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC - PubMed Central. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC - PubMed Central. [Link]

  • Representative drug molecules containing quinoxaline scaffold. ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Drug efficacy and toxicity prediction: an innovative application of transcriptomic data. NIH National Library of Medicine. [Link]

  • Evaluating Drug Efficacy and Safety. MSD Manuals. [Link]

  • Overview of Methods for Comparing the Efficacies of Drugs in the Absence of Head-to-Head Clinical Trial Data. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Comparison of Drug Efficacy Prediction Models. ResearchGate. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. [Link]

Sources

In Vitro Validation of the Anticancer Properties of 1-Quinoxalin-2-yl-piperidin-3-ol: A Mechanistic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[1][2][3][4] This technical guide outlines a comprehensive, multi-tiered strategy for the in vitro validation of a novel compound, 1-Quinoxalin-2-yl-piperidin-3-ol. This document is designed not as a rigid protocol, but as a strategic workflow, providing the causal reasoning behind experimental choices to guide researchers in the early-stage evaluation of new chemical entities. We will proceed from broad-spectrum cytotoxicity screening to detailed mechanistic studies, including the induction of apoptosis, cell cycle arrest, inhibition of metastatic potential, and investigation of underlying molecular signaling pathways. Each section provides not only the "how" but, more critically, the "why," ensuring a robust and self-validating approach to anticancer drug discovery.

The Rationale: Why Investigate a Quinoxaline-Piperidine Hybrid?

Quinoxaline derivatives are recognized as a promising class of chemotherapeutic agents, often acting as kinase inhibitors or inducing apoptosis.[1][2] The piperidine moiety, on the other hand, is a common feature in many biologically active compounds and can be crucial for modulating solubility, cell permeability, and receptor binding.[5] The novel compound, this compound, combines these two key pharmacophores. Our hypothesis is that this unique structural combination may confer potent and selective anticancer properties. This guide provides the framework to rigorously test this hypothesis in a preclinical, in vitro setting.[6][7]

A Tiered Approach to In Vitro Validation

A logical and resource-efficient validation process begins with broad screening and progressively focuses on more detailed mechanistic questions. This tiered approach ensures that only compounds with genuine promise advance to more complex and costly assays.

G Tier1 Tier 1: Cytotoxicity Screening Is the compound active and selective? Tier2 Tier 2: Mode of Action How does it kill cancer cells? Tier1->Tier2 If Active & Selective Tier3 Tier 3: Metastatic Potential Can it stop cell migration and invasion? Tier2->Tier3 If Induces Apoptosis/ Cell Cycle Arrest Tier4 Tier 4: Pathway Analysis What is the molecular target? Tier3->Tier4 If Inhibits Motility Outcome Data Synthesis & Go/No-Go Decision Tier4->Outcome

Caption: A tiered workflow for in vitro anticancer compound validation.

Tier 1: Primary Cytotoxicity and Selectivity Screening

The foundational question for any potential anticancer agent is whether it can effectively kill cancer cells, and critically, whether it does so without causing excessive harm to normal cells.[8][9] The half-maximal inhibitory concentration (IC50) is the standard metric for this evaluation, representing the concentration of the drug required to inhibit cell growth by 50%.[10]

Causality Behind Experimental Choices
  • Assay Selection (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay chosen for its reliability, high-throughput capability, and its basis in cellular metabolic activity.[10] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan, providing a direct measure of cell viability.[10]

  • Cell Line Panel: A diverse panel of cancer cell lines is essential to assess the breadth of the compound's activity. We propose using cell lines from distinct cancer types (e.g., MCF-7 for breast, HCT-116 for colon, PC-3 for prostate).[2][3] Crucially, a non-malignant cell line (e.g., WI-38 fibroblasts) is included to determine the compound's selectivity index (SI), a key indicator of its therapeutic window.[2]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer and non-malignant cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add 100 µL of media containing the various drug concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each cell line.[11]

Data Presentation: Comparative Cytotoxicity
Cell LineCancer TypeIC50 of this compound (µM)IC50 of Doxorubicin (µM) (Reference)Selectivity Index (SI)*
MCF-7Breast AdenocarcinomaHypothetical Value~0.4 - 8.3[12]Hypothetical Value
HCT-116Colon CarcinomaHypothetical Value~0.1 - 1.0Hypothetical Value
PC-3Prostate CancerHypothetical Value~0.5 - 5.0Hypothetical Value
WI-38Normal Lung FibroblastHypothetical Value>10N/A

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value is desirable.

Tier 2: Elucidating the Mode of Action

Once cytotoxicity is established, the next logical step is to understand how the compound induces cell death. A desirable anticancer agent should trigger programmed cell death (apoptosis) rather than necrosis, as apoptosis is a controlled process that avoids inflammation.[13][14] Furthermore, many drugs exert their effects by disrupting the cell cycle.[2]

Apoptosis Induction: Annexin V/PI Staining
  • Causality Behind the Assay: During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[13] This dual-staining method, analyzed via flow cytometry, allows for the precise quantification of live, early apoptotic, late apoptotic, and necrotic cells.[15]

G cluster_workflow Annexin V / PI Assay Workflow Start Treat Cells with Compound (e.g., at IC50 concentration for 24h) Harvest Harvest Cells (including supernatant) Start->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the Dark (15 min at room temp) Stain->Incubate Analyze Analyze via Flow Cytometry Incubate->Analyze

Caption: Workflow for assessing apoptosis by Annexin V/PI staining.

  • Protocol: Annexin V/PI Flow Cytometry

    • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

    • Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

    • Washing: Wash the cells twice with ice-cold PBS.

    • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of PI solution.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the samples immediately using a flow cytometer, collecting at least 10,000 events per sample.

Cell Cycle Analysis: Propidium Iodide Staining
  • Causality Behind the Assay: The cell cycle is a tightly regulated process that ensures proper cell division. Anticancer drugs often induce cell death by causing DNA damage, which triggers checkpoints that halt the cell cycle, typically at the G1/S or G2/M transitions, to allow for repair. If the damage is too severe, this arrest can lead to apoptosis.[2] Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[16] This allows flow cytometry to distinguish between cells in the G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA).[16][17]

G G1 G1 Phase (2n DNA) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase (4n DNA) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: The four distinct phases of the eukaryotic cell cycle.

  • Protocol: Cell Cycle Analysis by PI Staining

    • Cell Treatment: Treat cells as described for the apoptosis assay.

    • Harvesting: Harvest the cells by trypsinization and centrifugation.

    • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.[18][19]

    • Washing: Wash the fixed cells with PBS to remove the ethanol.

    • Staining: Resuspend the cells in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).[19]

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the samples using a flow cytometer.

Tier 3: Assessing Impact on Metastatic Potential

A key hallmark of aggressive cancers is metastasis, the process by which cancer cells migrate from the primary tumor and invade other tissues.[20] An effective therapeutic agent should ideally inhibit these processes. The Transwell assay is a gold-standard in vitro method for quantifying cell migration and invasion.[21][22]

Causality Behind the Assay

The Transwell system, or Boyden chamber, consists of an insert with a porous membrane that separates an upper and lower chamber.[22]

  • Migration Assay: Cells are placed in the upper chamber in serum-free media. The lower chamber contains media with a chemoattractant (e.g., 10% FBS). The assay measures the ability of cells to actively move through the pores in response to this gradient.[23]

  • Invasion Assay: To model movement through tissue barriers, the membrane is coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel. This requires the cells to not only migrate but also to secrete enzymes to degrade the ECM barrier, mimicking in vivo invasion.[22]

G Transwell G cluster_pathway Hypothetical PI3K/Akt Signaling Pathway cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 1-Quinoxalin-2-yl- piperidin-3-ol Compound->Akt Inhibits?

Caption: Hypothetical targeting of the PI3K/Akt pathway by the test compound.

Experimental Protocol: Western Blotting
  • Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Separate 20-30 µg of protein per sample by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-Cleaved Caspase-3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. β-actin serves as a loading control to ensure equal protein amounts were loaded in each lane. [24]

Conclusion and Future Directions

This guide provides a systematic and logically structured framework for the initial in vitro validation of this compound as a potential anticancer agent. By progressing through the tiers—from broad cytotoxicity to specific molecular mechanisms—researchers can build a comprehensive profile of the compound's biological activity. Positive and consistent results across these assays, such as high selectivity, induction of apoptosis, cell cycle arrest at a specific phase, inhibition of invasion, and modulation of a key cancer signaling pathway, would provide a strong rationale for advancing the compound to more complex 3D culture models, in vivo animal studies, and further lead optimization.

References

  • J. C. V. D. E. J. G. F. P. V. Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry. [Link]

  • M. R. G. P. Cytotoxic assays for screening anticancer agents. Statistics in Medicine. [Link]

  • G. M. M. E.-S. H. H. A. A. A. E.-G. H. A. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. [Link]

  • Q. A. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • S. A. S. A. A. S. A. E. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Pharmaceuticals. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

  • J. C. M. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today. [Link]

  • J. C. V. D. E. J. G. F. P. V. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • H. E. S. A. E.-d. A. S. E. A. G. A. A. A. A. A. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. RSC Advances. [Link]

  • Corning. Transwell Cell Migration and Invasion Assay Guide. Corning. [Link]

  • Omni Life Science. Cytotoxicity Assay for Anti-Cancer Drugs. Omni Life Science. [Link]

  • Bio-Techne. Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. [Link]

  • Y. C. C. L. Z. Z. J. C. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. protocols.io. [Link]

  • Merck Millipore. Apoptosis Assay Chart | Life Science Research. Merck Millipore. [Link]

  • CLYTE Technologies. Deep Dive into the Transwell Migration and Invasion Assay. CLYTE Technologies. [Link]

  • J.-e. K. J. P. Assaying cell cycle status using flow cytometry. Methods in Molecular Biology. [Link]

  • S. M. F. A. D. M. Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology. [Link]

  • University of Cambridge. Cell Cycle Tutorial Contents. University of Cambridge. [Link]

  • Oreate AI. Understanding the Western Blot: A Key Tool in Cancer Research. Oreate AI Blog. [Link]

  • I. V. M. C. C. M. L. G. A. A. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. Cell Death & Disease. [Link]

  • Biocompare. Choosing an Apoptosis Detection Assay. Biocompare. [Link]

  • M. K. D. W. N. C. K. O. A. P. O. Abstract 5484: Expanding the role of western blot imaging for oncology research: novel applications for in-cell western assays and single cell analysis using the ChemiDoc Go imaging system. Cancer Research. [Link]

  • M. B. Blotting Basics - Western Blot Applications in Preclinical Oncology Research. LinkedIn. [Link]

  • N. A. V. S. N. V. D. S. R. S. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Molecular and Cellular Medicine. [Link]

  • H. Z. Y. Z. C. C. Y. L. F. S. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

  • A. A. O. M. S. E. D. R. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • M. M. M. S. K. K. P. K. A. L. P. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Pharmaceuticals. [Link]

  • N. A. A.-E. A. M. H. F. A. E.-S. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. [Link]

  • A. A. S. A. A. A. A. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. [Link]

  • E. S. D. V. D. L. V. H. D. D. K. L. M. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry. [Link]

  • Y. R. H. B. R. B. Y. K. R. L. F. E. E. synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. [Link]

  • N. A. F. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Advanced Chemistry. [Link]

  • A. R. S. U. A. K. K. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules. [Link]

  • P. S. A. B.-C. H. G.-H. L. Direct synthesis of quinoxalin-2(1H)-one or benzo[b]o[1][2]xazin-2-one derivatives via oxidative coupling. ResearchGate. [Link]

Sources

A Technical Guide to Confirming the Mechanism of Action of 1-Quinoxalin-2-yl-piperidin-3-ol Through Mutagenesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for elucidating and confirming the molecular mechanism of action (MoA) for the novel compound 1-Quinoxalin-2-yl-piperidin-3-ol. The quinoxaline and piperidine moieties present in this compound suggest a high probability of interaction with key regulatory proteins such as kinases or G-protein-coupled receptors (GPCRs), which are central to numerous signaling pathways and disease pathologies.[1][2][3][4][5] Establishing a direct interaction with a specific protein target is a critical step in drug development. This guide details a robust, self-validating workflow centered on site-directed mutagenesis to irrefutably link the compound's activity to a specific amino acid-level binding interaction, thereby confirming its MoA. We will proceed using a hypothetical protein kinase target to illustrate the principles and protocols in a concrete, field-proven context.

Introduction: The Imperative of MoA Confirmation

The compound this compound belongs to a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry. Quinoxaline derivatives are well-documented for their diverse pharmacological activities, including the inhibition of protein kinases that regulate cellular processes like growth and proliferation.[1][6] The piperidine scaffold is also a privileged structure in drug discovery, frequently found in agents targeting the central nervous system and other biological systems.[3][5]

While initial high-throughput screening may identify a compound's biological effect, it does not reveal the direct molecular target or the precise nature of the interaction. This ambiguity is a significant risk in drug development. Confirming the MoA is essential for predicting efficacy, understanding potential off-target effects, and developing next-generation analogs.[7] Mutagenesis offers a definitive method to validate a hypothesized drug-target interaction by altering the putative binding site and observing the functional consequences.[8][9]

This guide will walk researchers through a logical and technically detailed process, from forming a target hypothesis to executing the definitive mutagenesis experiments and interpreting the results.

The Strategic Workflow: From Hypothesis to Confirmation

The core principle of this strategy is straightforward: if this compound binds to a specific pocket on a target protein to exert its effect, mutating a key amino acid residue within that pocket should disrupt binding and, consequently, abolish the compound's effect. The overall workflow is a multi-step, iterative process designed to build a robust case for a specific MoA.

MoA_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Mutant Engineering cluster_2 Phase 3: Functional Validation cluster_3 Phase 4: Conclusion A Target Identification (e.g., Kinase Profiling, Affinity Chromatography) B In Silico Docking (Predict Putative Binding Site & Key Residues) A->B Hypothesized Target C Design Mutagenic Primers (Target Key Residue) B->C Identified Binding Pocket D Site-Directed Mutagenesis (PCR) (Generate Mutant Plasmid) C->D E Validate Mutant (Sequencing & Expression Analysis) D->E Verify Sequence & Protein Expression F Functional Assays (Wild-Type vs. Mutant Protein) E->F Validated Plasmids (WT/Mutant) G Data Analysis (Compare IC50 / EC50 Values) F->G H MoA Confirmation (Significant Shift in Potency for Mutant) G->H Interpreted Data

Figure 1: A comprehensive workflow for MoA confirmation using mutagenesis.

Hypothetical Target: A Tyrosine Kinase

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a specific tyrosine kinase (e.g., "Kinase-X"). Kinases are excellent targets for this workflow due to their well-defined ATP-binding pocket and the availability of robust functional assays.[10][11] In silico modeling suggests that the quinoxaline core of our compound occupies the adenine-binding region of the ATP pocket and that the hydroxyl group of the piperidinol moiety forms a critical hydrogen bond with the side chain of a specific threonine residue (e.g., Thr-123) at the entrance of the pocket.

Our central hypothesis is: The inhibitory activity of this compound is dependent on the hydrogen bond interaction with the Thr-123 residue in the Kinase-X binding pocket.

To test this, we will mutate this threonine to a valine (T123V). Valine is a structurally similar but non-polar amino acid that cannot act as a hydrogen bond donor, thus disrupting the hypothesized key interaction.

Binding_Hypothesis cluster_WT Wild-Type (WT) Kinase-X cluster_Mutant Mutant (T123V) Kinase-X WT_Pocket Binding Pocket Thr123 Thr-123 (-OH group) Mut_Pocket Binding Pocket Val123 Val-123 (no -OH group) Compound This compound Compound->Thr123 Strong H-Bond Interaction (Inhibition) Compound->Val123 Interaction Lost (No Inhibition)

Figure 2: The core hypothesis: mutation of Thr-123 to Val-123 disrupts compound binding.

Detailed Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of Kinase-X (T123V)

This protocol is based on the highly effective QuikChange™ method, which utilizes a PCR-based approach to introduce point mutations into a plasmid containing the gene of interest.[12][13][14]

A. Primer Design: The design of the mutagenic primers is the most critical step. They must be complementary to opposite strands of the DNA and contain the desired mutation.

  • Forward Primer: 25-45 bases long, containing the T123V mutation in the center. The codon for Threonine (ACT) will be changed to Valine (GTT). The primer should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.

    • Example Sequence: 5'-GAT GGC AAG ATC GTT GGC TTC GAG AAG C-3' (Mutation is bolded)

  • Reverse Primer: The reverse complement of the forward primer.

    • Example Sequence: 5'-G CTT CTC GAA GCC AAC GAT CTT GCC ATC-3'

  • Tm Calculation: Use the following formula for accurate Tm estimation: Tm = 81.5 + 0.41(%GC) - 675/(Length) - %Mismatch.[12][13]

B. PCR Amplification: This reaction amplifies the entire plasmid, incorporating the mutagenic primers. A high-fidelity polymerase (e.g., PfuUltra) is essential to prevent secondary mutations.

  • Prepare the following reaction mix in a PCR tube:

    Component Volume (µL) Final Concentration
    10x Reaction Buffer 5 1x
    dsDNA Template (Kinase-X plasmid) 1 10-50 ng
    Forward Primer (10 µM) 1.25 250 nM
    Reverse Primer (10 µM) 1.25 250 nM
    dNTP Mix (10 mM) 1 200 µM
    PfuUltra HF DNA Polymerase 1 2.5 U

    | Nuclease-Free Water | to 50 | - |

  • Run the following PCR program:[12][15]

    Step Temperature (°C) Time Cycles
    Initial Denaturation 95 1 minute 1
    Denaturation 95 50 seconds 18
    Annealing 60 50 seconds
    Extension 68 1 min/kb of plasmid
    Final Extension 68 7 minutes 1

    | Hold | 4 | ∞ | 1 |

C. DpnI Digestion: This step is crucial for eliminating the original, non-mutated parental plasmid. The DpnI enzyme specifically digests methylated DNA. The template DNA, isolated from an E. coli strain, is methylated, whereas the newly synthesized PCR product is not.[14]

  • Add 1 µL of DpnI restriction enzyme directly to the amplified PCR product.

  • Incubate at 37°C for 1-2 hours.

D. Transformation:

  • Transform 1-2 µL of the DpnI-treated plasmid into high-competency E. coli cells (e.g., XL1-Blue).

  • Plate on an appropriate antibiotic selection plate (e.g., LB-ampicillin).

  • Incubate overnight at 37°C.

E. Validation:

  • Pick several colonies and grow overnight cultures for miniprep plasmid isolation.

  • Submit the purified plasmid DNA for Sanger sequencing to confirm the presence of the T123V mutation and the absence of any other mutations.

  • Perform a Western blot on lysates from cells transiently transfected with the wild-type and mutant plasmids to confirm that the mutant protein is expressed at comparable levels to the wild-type, ensuring the mutation did not cause protein misfolding or degradation.

Protocol 2: Kinase Activity Assay (Luminescence-Based)

To compare the effect of this compound on wild-type vs. mutant Kinase-X, we will use a robust biochemical assay such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[11]

A. Reagents and Setup:

  • Purified recombinant Wild-Type (WT) and Mutant (T123V) Kinase-X protein.

  • Kinase substrate peptide.

  • ATP.

  • This compound (serial dilutions in DMSO).

  • Staurosporine (positive control inhibitor).

  • DMSO (vehicle control).

  • ADP-Glo™ Assay Reagents.

B. Procedure:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction.

    • Add 2 µL of WT or T123V Kinase-X.

    • Add 1 µL of the test compound at various concentrations (or controls).

    • Initiate the reaction by adding 2 µL of a mix containing the substrate and ATP.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Presentation and Interpretation

The data should be analyzed by plotting the percentage of kinase activity against the log concentration of this compound. A four-parameter logistic regression is used to fit the curve and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Hypothetical IC50 Values for this compound against Kinase-X Variants

Enzyme VariantIC50 (nM)Fold Shift (Mutant/WT)Interpretation
Wild-Type Kinase-X15-Potent inhibition observed.
T123V Mutant Kinase-X>10,000>667Complete loss of inhibitory activity.
Staurosporine (Control)5-Assay is performing correctly.

Interpretation of Results:

The results presented in Table 1 would provide powerful evidence to confirm the MoA.

  • Potent Inhibition of WT: The low nanomolar IC50 value against the wild-type enzyme confirms that this compound is a potent inhibitor of Kinase-X.

  • Loss of Activity against Mutant: The dramatic increase in the IC50 value for the T123V mutant (a >667-fold shift) demonstrates that the threonine at position 123 is essential for the compound's inhibitory activity. This loss of potency strongly supports the hypothesis that a direct interaction with this residue, likely a hydrogen bond, is the primary mechanism of inhibition.

  • Control Compound: The consistent potency of a control inhibitor like staurosporine against both enzyme variants (data not shown, but would be performed) would confirm that the T123V mutation did not globally disrupt the kinase's structure or function, but specifically affected the binding of our test compound.

Conclusion

The workflow described in this guide provides a definitive and scientifically rigorous method for confirming the molecular mechanism of action of this compound. By combining rational target hypothesis, precise genetic engineering through site-directed mutagenesis, and quantitative functional assays, researchers can move beyond correlation to establish causation. Confirming that a mutation in the putative binding site abolishes the compound's activity provides irrefutable evidence of a direct drug-target interaction. This level of mechanistic understanding is invaluable, providing confidence for lead optimization, informing safety assessments, and ultimately accelerating the translation of a promising compound into a clinically viable therapeutic.

References

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655–665. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Zhou, Y., Meng, J., Xu, C., & Liu, J. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Cell and Developmental Biology, 9, 611443. Retrieved from [Link]

  • BioInnovatise. (2025). Site Directed Mutagenesis Protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology. Retrieved from [Link]

  • Biocompare. (n.d.). Kinase Assay Kits. Retrieved from [Link]

  • Fang, Y. (2022). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Retrieved from [Link]

  • University of Washington. (n.d.). Site Directed Mutagenesis Protocol. Retrieved from [Link]

  • protocols.io. (2020). Site-directed mutagenesis. Retrieved from [Link]

  • Chen, S., et al. (2018). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 9, 676. Retrieved from [Link]

  • iGEM. (n.d.). Site Directed Mutagenesis Protocol. Retrieved from [Link]

  • Ali, M. R., et al. (2023). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Current Organic Chemistry, 27(12), 999-1025. Retrieved from [Link]

  • Pereira, R., et al. (2016). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 120, 131-153. Retrieved from [Link]

  • Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588-3594. Retrieved from [Link]

  • Sun, D., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Pereira, R., et al. (2016). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. Retrieved from [Link]

  • Kozlovskaya, V. V., & Zholobak, N. M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6296. Retrieved from [Link]

  • Biology Stack Exchange. (2017). Is there anyone discovered new drugs by actively create mutations in drug-producing organism? Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Wagner, A., et al. (2024). The evolutionary safety of mutagenic drugs should be assessed before drug approval. PLOS Biology, 22(3), e3002559. Retrieved from [Link]

  • Wang, J., et al. (2026). Cationizing Lugdunin through Trp3 Hydrophobic Fine-Tuning and Cationic Side Chain Engineering. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Rehman, S., & Naqvi, S. (2022). Genetics, Mutagenesis. StatPearls. Retrieved from [Link]

Sources

Assessing the Therapeutic Index of 1-Quinoxalin-2-yl-piperidin-3-ol: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the conceptual window between its effective and toxic doses.[1][2] For novel chemical entities like 1-Quinoxalin-2-yl-piperidin-3-ol, a member of the biologically active quinoxaline class of compounds, the early and accurate determination of its TI is paramount for guiding go/no-go decisions in the drug development pipeline.[3] This guide provides a comprehensive, technically-focused framework for researchers, scientists, and drug development professionals to systematically assess the therapeutic index of this compound. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, integrate self-validating systems, and ground all claims in authoritative standards. The methodologies detailed herein cover the essential preclinical assessments, from in vitro potency and cytotoxicity to in vivo efficacy and acute toxicity, culminating in the integration of pharmacokinetic and pharmacodynamic data for a robust TI calculation.

Introduction: The Quinoxaline Scaffold and the Imperative of the Therapeutic Index

Quinoxaline derivatives are a well-established class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[3][4] The specific compound, this compound, combines the quinoxaline core with a piperidine moiety, a common feature in centrally active agents and other drug classes.[5] While this structural combination suggests significant therapeutic potential, it also necessitates a rigorous evaluation of its safety profile.

The therapeutic index (TI) serves as the primary metric for this evaluation. Classically defined as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of the population (ED50), a higher TI generally indicates a wider margin of safety.[1][2][6] In modern preclinical development, this is often refined by comparing plasma exposure levels at the highest non-toxic dose versus the exposure required for efficacy.[1][7] This guide will detail the logical workflow for generating these critical data points.

Section 1: Non-Clinical Efficacy Assessment

The first pillar of the TI calculation is to determine the dose or exposure at which this compound elicits its desired biological effect. This requires a tiered approach, starting with in vitro systems to establish potency and culminating in a relevant in vivo model to demonstrate efficacy.

Protocol 1.1: In Vitro Potency Determination (EC50)

Rationale: The half-maximal effective concentration (EC50) is a fundamental measure of a drug's potency at its molecular or cellular target. This experiment is designed to quantify the concentration of this compound required to produce 50% of its maximum possible effect in a relevant cell-based assay. The choice of assay is critical and must be tailored to the compound's hypothesized mechanism of action (e.g., enzyme inhibition, receptor agonism/antagonism, or a phenotypic outcome like cancer cell proliferation inhibition).

Step-by-Step Methodology:

  • Cell Line Selection: Choose a human cell line that is relevant to the proposed therapeutic indication. For example, if targeting a specific cancer, a well-characterized cancer cell line (e.g., A549 for lung cancer) would be appropriate.

  • Cell Seeding: Plate the cells in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and stabilize for 24 hours in a humidified incubator at 37°C and 5% CO₂.[8]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in the appropriate cell culture medium to cover a wide concentration range (e.g., from 1 nM to 100 µM).

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include "vehicle-only" controls (medium with the same percentage of DMSO as the highest compound concentration) and "untreated" controls.

  • Incubation: Incubate the plates for a duration relevant to the biological process being measured (e.g., 48-72 hours for proliferation assays).

  • Endpoint Measurement: Utilize a validated method to measure the biological effect. For an anti-proliferative agent, a cell viability assay like the MTT assay is common.

  • Data Analysis:

    • Measure the endpoint (e.g., absorbance at 570 nm for an MTT assay).[9]

    • Normalize the data: Set the vehicle control as 100% viability and a "no-cell" or "killed-cell" control as 0%.

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value.

Protocol 1.2: In Vivo Efficacy Model (ED50)

Rationale: An in vivo study is essential to confirm that the compound's in vitro activity translates to a therapeutic effect in a complex biological system. This protocol aims to determine the half-maximal effective dose (ED50) in a relevant animal model of disease. The choice of model, route of administration, and dosing schedule are critical for clinical relevance.[10]

Step-by-Step Methodology:

  • Animal Model Selection: Select a validated animal model. For an oncology indication, this would typically be a xenograft model where human cancer cells (the same as used in vitro) are implanted into immunocompromised mice.

  • Acclimatization: Allow animals to acclimate to the laboratory conditions for at least 5 days prior to the start of the study.[11]

  • Tumor Implantation & Staging: Implant tumor cells subcutaneously. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 per group).

  • Dose Formulation & Administration: Formulate this compound in a suitable vehicle (e.g., saline with 5% Tween 80). Based on preliminary tolerability studies, select a range of 4-5 dose levels. Administer the compound via a clinically relevant route (e.g., oral gavage (PO) or intravenous (IV) injection).

  • Treatment Schedule: Administer the doses according to a defined schedule (e.g., once daily for 14 days). The control group should receive the vehicle only.

  • Monitoring: Monitor tumor volume (using calipers), body weight, and clinical signs of toxicity daily. Body weight loss is a key indicator of tolerability.[12]

  • Endpoint: The primary endpoint is typically tumor growth inhibition (TGI). The study is concluded when tumors in the control group reach a predetermined size limit.

  • Data Analysis:

    • Calculate the %TGI for each dose group relative to the vehicle control group.

    • Plot the %TGI versus the dose.

    • Use non-linear regression to fit the dose-response data and calculate the ED50, the dose that achieves 50% of the maximum TGI.

Section 2: Preclinical Safety & Toxicology Profile

The second pillar of the TI calculation is the determination of the compound's toxicity. This involves identifying the doses that cause adverse effects, ranging from cellular damage to overt toxicity in whole organisms.

Protocol 2.1: In Vitro Cytotoxicity Assay (CC50)

Rationale: The half-maximal cytotoxic concentration (CC50) is the counterpart to the EC50. It measures the concentration of a compound that causes the death of 50% of cells.[13] The MTT assay, which measures metabolic activity, is a widely used and reliable method for this purpose.[8][13] The ratio of CC50 to EC50 provides an early, in vitro therapeutic index (or selectivity index), which is crucial for ranking and prioritizing compounds.

Step-by-Step Methodology:

  • Cell Line Selection: Use a non-cancerous, healthy human cell line (e.g., human dermal fibroblasts or an immortalized normal cell line like HEK293) to assess general cytotoxicity.

  • Assay Execution: The protocol is identical to the in vitro potency assay (Protocol 1.1), involving cell seeding, compound dilution and treatment, and incubation.

  • Endpoint Measurement: The MTT assay is performed as described previously. The principle relies on mitochondrial dehydrogenases in living cells converting the yellow MTT salt into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[8]

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan.

    • Normalize the data to vehicle-treated controls (100% viability).

    • Plot the percent viability versus the log of the compound concentration.

    • Fit the data to a 4PL curve to determine the CC50 value.

Protocol 2.2: In Vivo Acute Toxicity Study (MTD/LD50)

Rationale: To understand the systemic toxicity of the compound, an in vivo acute toxicity study is required. The goal is to determine the Maximum Tolerated Dose (MTD) and, if necessary, the Lethal Dose 50 (LD50).[1][14] The MTD is the highest dose that does not cause unacceptable side effects or overt toxicity.[15] Modern approaches, such as those outlined in the OECD guidelines, aim to minimize animal use while still obtaining crucial toxicity information.[16][17] The Up-and-Down Procedure (UDP) (OECD Guideline 425) is a refined method for determining the LD50 with fewer animals.[18]

Step-by-Step Methodology (Adapted from OECD Guidelines):

  • Animal Species: The rat is the preferred rodent species.[19] A single sex (typically females, which are often slightly more sensitive) is used.[11]

  • Housing and Fasting: Animals are housed under standard laboratory conditions and fasted prior to dosing (food, but not water, is withheld).

  • Dose Administration: The test substance is administered orally by gavage in a single dose.[18] The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[19]

  • Sighting Study (Optional but Recommended): A preliminary sighting study can be performed with a small number of animals to determine the appropriate starting dose for the main study.[11]

  • Main Study (Up-and-Down Procedure):

    • Dose a single animal at the starting dose.

    • Observe the animal for signs of toxicity, with special attention during the first 4 hours and then daily for at least 14 days.[18]

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 1.75).[16]

    • If the animal dies, the next animal is dosed at a lower level.

    • This process continues sequentially until the stopping criteria are met (e.g., a specific number of reversals in outcome have occurred).

  • Observations: Record all clinical signs of toxicity (changes in skin, fur, eyes, respiratory patterns, behavior), body weight changes, and any mortalities.[11]

  • Data Analysis: The LD50 and its confidence interval are calculated using the maximum likelihood method.[18] The MTD is identified as the highest dose that causes no more than a predefined level of toxicity (e.g., <10% body weight loss and no significant clinical signs).[12][14]

Section 3: Pharmacokinetics (PK) and Pharmacodynamics (PD) Integration

Rationale: Understanding what the body does to the drug (Pharmacokinetics, PK) and what the drug does to the body (Pharmacodynamics, PD) is essential for contextualizing the efficacy and toxicity data.[20][21][22] Integrating PK and PD allows the TI to be calculated based on drug exposure (e.g., plasma concentration) rather than just the administered dose, which is a more accurate and translatable measure.[7][23][24]

Key PK/PD Study Design:

  • Execution: A satellite group of animals is often included in the in vivo efficacy study (Protocol 1.2).

  • Sampling: At various time points after dosing, blood samples are collected to measure the plasma concentration of this compound.

  • Analysis: The concentration-time data are analyzed to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (Area Under the Curve, a measure of total drug exposure).

  • Modeling: PK/PD modeling is used to establish a relationship between the drug's plasma concentration and its therapeutic effect (e.g., tumor growth inhibition).[23] This helps identify the target exposure range needed for efficacy.

Section 4: Calculation and Interpretation of the Therapeutic Index

With the data from the preceding sections, the therapeutic index can be calculated. The method of calculation depends on the stage of development and the data available.

Formulations:

  • In Vitro Selectivity Index (SI):

    • Formula: SI = CC50 / EC50

    • Interpretation: An early indicator of a compound's therapeutic potential. A higher SI value is desirable, indicating the compound is more potent against its target than it is toxic to normal cells.

  • In Vivo Therapeutic Index (TI):

    • Formula (Dose-Based): TI = LD50 / ED50 or TI = TD50 / ED50

    • Interpretation: This is the classic definition of TI.[1][2][6] It provides a direct comparison of the lethal or toxic dose to the effective dose. A drug with a TI greater than 10 is generally considered to have a good safety profile.[6]

    • Formula (Exposure-Based): TI = AUC at MTD / AUC at ED50

    • Interpretation: This is the more modern and clinically relevant approach.[7] It accounts for differences in drug absorption, distribution, metabolism, and excretion, providing a more accurate assessment of the safety margin.

Data Summary Table:

ParameterDescriptionValue (Hypothetical)
EC50 In Vitro Potency (e.g., in A549 cells)50 nM
CC50 In Vitro Cytotoxicity (e.g., in HEK293 cells)5,000 nM
SI Selectivity Index (CC50 / EC50)100
ED50 In Vivo Efficacy (mouse xenograft)10 mg/kg
MTD Maximum Tolerated Dose (rat, single dose)200 mg/kg
LD50 Lethal Dose 50 (rat, single dose)400 mg/kg
TI (Dose) Therapeutic Index (LD50 / ED50)40

The Therapeutic Window:

It is crucial to consider not just the single-point estimates of the TI but the entire dose-response curves for both efficacy and toxicity. The "therapeutic window" or "safety window" is the range of doses between the minimum effective dose and the minimum toxic dose.[1] A wider window offers greater flexibility in clinical dosing and a lower risk of adverse effects.

Visualizations
Experimental Workflow Diagram

G cluster_0 In Vitro Assessment invitro_potency Protocol 1.1: Potency Assay (e.g., Cancer Cell Line) Determine EC50 si_calc Calculate Selectivity Index (SI = CC50 / EC50) invitro_potency->si_calc invitro_tox Protocol 2.1: Cytotoxicity Assay (e.g., Normal Cell Line) Determine CC50 invitro_tox->si_calc invivo_efficacy Protocol 1.2: Efficacy Model (e.g., Xenograft) Determine ED50 si_calc->invivo_efficacy pk_pd Section 3: PK/PD Study (Satellite Group) Determine Exposure (AUC) invivo_efficacy->pk_pd ti_calc Section 4: TI Calculation TI = LD50 / ED50 TI = AUC @ MTD / AUC @ ED50 invivo_efficacy->ti_calc pk_pd->ti_calc invivo_tox Protocol 2.2: Acute Toxicity (e.g., OECD 425) Determine MTD & LD50 invivo_tox->ti_calc

Caption: Workflow for determining the Therapeutic Index of a novel compound.

Dose-Response Relationship Diagram

G Conceptual Therapeutic Window cluster_window Therapeutic Window xaxis Log(Dose) -> yaxis % Response origin origin->xaxis origin->yaxis efficacy_start efficacy_end efficacy_start->efficacy_end ED50 efficacy_label Therapeutic Effect toxicity_start toxicity_end toxicity_start->toxicity_end TD50 toxicity_label Toxic Effect window_start MEC window_end MTC p1 p2 p3 p4 e1 e2 e1->e2 e3 e2->e3 e4 e3->e4 e5 e4->e5 t1 t2 t1->t2 t3 t2->t3 t4 t3->t4 t5 t4->t5

Caption: The therapeutic window between efficacy (blue) and toxicity (red) curves.

Conclusion

The systematic assessment of the therapeutic index is a non-negotiable cornerstone of preclinical drug development. For a promising scaffold like this compound, the integrated approach outlined in this guide—combining robust in vitro and in vivo protocols with essential PK/PD analysis—provides the necessary framework for a confident evaluation of its safety and efficacy profile. By adhering to these principles of causality, self-validation, and authoritative grounding, research teams can generate the high-quality data required to de-risk development and advance only the most promising candidates toward clinical investigation.

References
  • Alimentiv. (n.d.). Understanding Pharmacokinetics & Pharmacodynamics.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics.
  • ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423).
  • Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines.
  • National Toxicology Program (NTP). (1987). OECD Test Guideline 401 - Acute Oral Toxicity.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • National Institutes of Health (NIH). (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research.
  • Abcam. (n.d.). MTT assay protocol.
  • National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual.
  • KCAS Bio. (2025). Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD.
  • Taylor & Francis. (2009). Pharmacokinetic–Pharmacodynamic Reasoning in Drug Discovery and Early Development.
  • OECD. (n.d.). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.
  • Pharmacology Discovery Services. (n.d.). Maximum tolerable dose (MTD) studies.
  • Wikipedia. (n.d.). Therapeutic index.
  • NC3Rs. (n.d.). Refining MTD studies.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Therapeutic Index.
  • National Institutes of Health (NIH). (n.d.). Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide.
  • Semantic Scholar. (2014). The determination and interpretation of the therapeutic index in drug development.
  • PubMed. (2012). The determination and interpretation of the therapeutic index in drug development.
  • Frederick National Laboratory for Cancer Research. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Rat.
  • Pacific BioLabs. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
  • Science Journal of University of Zakho. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • PubMed Central. (n.d.). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents.
  • ResearchGate. (2025). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives.
  • MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-Quinoxalin-2-yl-piperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling of 1-Quinoxalin-2-yl-piperidin-3-ol. This document moves beyond a simple checklist, offering a procedural and scientific rationale for each safety recommendation. Our core mission is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Hazard Assessment: The 'Why' Behind the Precaution

This compound is a complex heterocyclic molecule used in research and drug development.[1][2] While a specific, comprehensive toxicological profile for this exact compound is not widely published, its constituent chemical motifs—quinoxaline and piperidine—provide a strong basis for a cautious and proactive safety strategy.

  • Quinoxaline Moiety: The quinoxaline structure is known to be biologically active. Related compounds are classified as causing skin and serious eye irritation, with the potential for respiratory irritation.[3][4] Handling procedures for quinoxaline derivatives necessitate avoiding dust formation and direct contact.[3][4]

  • Piperidine Moiety: Piperidine itself is a flammable, corrosive substance that is toxic in contact with skin and can cause severe skin burns and eye damage.[5] While integrated into a larger, solid structure, the inherent hazards of this functional group demand respect.

  • Novel Compound Principle: For any novel compound with potential biological activity, the primary safety principle is to minimize exposure to as low as reasonably practicable (ALARP). The absence of complete hazard data must be interpreted as a requirement for stringent controls, not a lack of risk.

Primary Engineering Control: The Chemical Fume Hood

Before any personal protective equipment is considered, the primary barrier against exposure must be established. All handling of this compound in its solid (powder) form or in volatile solutions must be conducted within a certified and properly functioning chemical fume hood.[6] This engineering control is fundamental to preventing the inhalation of airborne particulates or vapors.

Core PPE Requirements: Your Last Line of Defense

Personal Protective Equipment (PPE) is essential to protect you from residual risks and in the event of an accident. The following is a breakdown of the minimum required PPE, with explanations grounded in chemical safety principles.

Hand Protection: Mitigating Dermal Exposure
  • Glove Type: Nitrile rubber gloves are the recommended standard. They provide robust protection against a wide range of chemical solids and solutions.[4]

  • Double Gloving: For all procedures involving the transfer of solid material or the handling of solutions, wearing two pairs of nitrile gloves is mandatory. The outer glove absorbs any initial contamination and can be removed immediately after the task, leaving a clean inner glove for subsequent operations or for safely exiting the work area.[7][8] This practice is a cornerstone of handling potentially hazardous compounds in the pharmaceutical industry.

  • Technique: Always inspect gloves for visible defects before use.[9] When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and dispose of them in the designated hazardous waste container.[9]

Eye and Face Protection: Preventing Ocular and Facial Contact

Given that related compounds cause serious eye irritation, robust eye protection is non-negotiable.[3][4][9][10]

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with integrated side shields are the absolute minimum for being present in the laboratory.

  • Required for Handling: When weighing, preparing solutions, or performing any manipulation of the compound, chemical splash goggles are required. Goggles provide a full seal around the eyes, offering superior protection from splashes and airborne dust compared to safety glasses.[8][11]

  • Best Practice/High-Risk Scenarios: For larger-scale operations (>1 gram) or procedures with a heightened splash risk (e.g., heating, pressure reactions), a full-face shield worn over chemical splash goggles is required.[8][12]

Body Protection: Shielding Skin and Clothing
  • Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned with sleeves rolled down, is the standard requirement.

  • Disposable Gown: For tasks involving significant quantities of the solid or for extended procedures, a disposable, low-permeability gown made of materials like polyethylene-coated polypropylene is recommended over a standard lab coat.[7] This prevents the potential for the compound to saturate cloth and provides a simple, effective decontamination step by allowing for immediate disposal after the task.

Operational Plans: PPE Selection in Practice

The level of PPE must be matched to the specific task and associated risks. The following table provides clear, tiered guidance for common laboratory procedures.

TaskRisk LevelRequired Personal Protective EquipmentRationale
Weighing Solid Compound HighDouble Nitrile Gloves, Chemical Goggles, Lab Coat/Disposable GownHigh risk of generating and inhaling fine, potent dust particles. Goggles protect from airborne particulates.
Preparing Stock Solutions MediumDouble Nitrile Gloves, Chemical Goggles, Lab CoatRisk of splashing concentrated solution. Goggles are essential to protect against direct eye contact.
Running Reactions (Small Scale) MediumDouble Nitrile Gloves, Chemical Goggles, Lab CoatInvolves transfers and handling of solutions, posing a splash risk.
Running Reactions (Large Scale >1g) HighDouble Nitrile Gloves, Face Shield over Goggles, Disposable GownIncreased quantities elevate the consequences of a splash or spill, necessitating full facial and enhanced body protection.
Cleaning Glassware Low-MediumSingle Pair Nitrile Gloves, Safety Glasses/GogglesResidual contamination may be present. Goggles are preferred if rinsing vigorously.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of protective equipment.

PPE_Workflow start Start: Handling This compound fume_hood Is the task performed in a chemical fume hood? start->fume_hood scale What is the quantity being handled? fume_hood->scale  Yes no_hood STOP Do not proceed outside of a fume hood for dust/aerosol risk tasks. fume_hood->no_hood  No aerosol Is there a high risk of aerosol/dust generation? (e.g., scraping, sonicating) scale->aerosol  < 1 gram   ppe_enhanced Enhanced PPE: - Double Nitrile Gloves - Face Shield over Goggles - Disposable Gown scale->ppe_enhanced  > 1 gram   ppe_base Base PPE: - Single Nitrile Gloves - Safety Glasses - Lab Coat aerosol->ppe_base  No (e.g., simple liquid transfer) ppe_standard Standard PPE: - Double Nitrile Gloves - Chemical Goggles - Lab Coat aerosol->ppe_standard  Yes

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.